molecular formula C6H3Cl2N3S B1596346 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine CAS No. 7464-11-1

5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Cat. No.: B1596346
CAS No.: 7464-11-1
M. Wt: 220.08 g/mol
InChI Key: ZXOQUXADNLREKJ-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H3Cl2N3S and its molecular weight is 220.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOQUXADNLREKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323211
Record name 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-11-1
Record name 7464-11-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile scaffold.

Core Compound Identification and Properties

CAS Number: 7464-11-1[1]

Molecular Formula: C₆H₃Cl₂N₃S[1]

Molecular Weight: 220.08 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 7464-11-1BLDpharm[1]
Molecular Formula C₆H₃Cl₂N₃SBLDpharm[1]
Molecular Weight 220.08 g/mol BLDpharm[1]
SMILES Code CC1=NC2=C(Cl)N=C(Cl)N=C2S1BLDpharm[1]
Storage Inert atmosphere, 2-8°CBLDpharm[1]

Synthesis and Chemical Reactivity

The thiazolo[5,4-d]pyrimidine scaffold is a critical pharmacophore, and its synthesis has been a subject of considerable interest. The 5,7-dichloro-substituted derivatives serve as versatile intermediates for creating a library of compounds with diverse biological activities.

A common synthetic route to the thiazolo[5,4-d]pyrimidine core involves the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates.[2] This approach offers a mild and efficient one-step process to generate 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which can be further modified.[2]

For the synthesis of the broader class of 5,7-dichlorothiazolo[5,4-d]pyrimidines, a multi-step process is often employed, starting from simpler building blocks. For instance, the synthesis of related 5,7-dichloro bicyclic derivatives can be achieved through the chlorination of dihydroxy precursors using phosphorus oxychloride (POCl₃), often under microwave irradiation.[3]

General Synthetic Workflow:

synthesis_workflow cluster_0 Core Scaffold Synthesis cluster_1 Chlorination cluster_2 Functionalization start Starting Materials (e.g., 2-aminothiole, arylacetylchloride) dihydroxy Thiazolo[5,4-d]pyrimidine- 5,7-dihydroxy derivatives start->dihydroxy High temperature reaction dichloro 5,7-Dichloro bicyclic derivatives (e.g., this compound) dihydroxy->dichloro POCl3, Microwave irradiation amino_chloro 7-amino-5-chloro intermediates dichloro->amino_chloro Aqueous ammonia final_products Diverse Thiazolo[5,4-d]pyrimidine Derivatives amino_chloro->final_products Suzuki coupling with boronic acids

Caption: Generalized synthetic workflow for producing diverse thiazolo[5,4-d]pyrimidine derivatives.

The chlorine atoms at the 5 and 7 positions are highly susceptible to nucleophilic substitution, making this compound an excellent starting point for generating a wide array of derivatives. The differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The thiazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4] The introduction of chlorine atoms at the 5 and 7 positions has been shown to favorably modulate the biological activity of these compounds.[5]

3.1. Anticancer Activity:

Numerous studies have highlighted the potential of thiazolo[5,4-d]pyrimidine derivatives as anticancer agents.[5][6] The insertion of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold has been shown to increase the anticancer activity compared to their 7-oxo counterparts.[5] These compounds often exhibit antiproliferative effects against a variety of human cancer cell lines.[6]

3.2. Adenosine Receptor Antagonism:

Derivatives of the thiazolo[5,4-d]pyrimidine structure have been synthesized and evaluated for their affinity towards adenosine receptors, particularly the A₁ and A₂A subtypes.[3][7] Several compounds have demonstrated nanomolar and even subnanomolar binding affinities for these receptors.[3][7] Antagonists of the A₁ and A₂A adenosine receptors have shown potential for antidepressant-like effects.[3]

3.3. Other Potential Therapeutic Areas:

The versatility of the thiazolo[5,4-d]pyrimidine scaffold extends to other therapeutic areas. For instance, certain derivatives have been identified as TRPV1 antagonists, suggesting potential applications in pain management.[8] The core structure has also been explored in the context of developing aryl hydrocarbon receptor (AhR) antagonists for cancer immunotherapy.[9]

Mechanism of Action Insights (Hypothetical for Adenosine A₂A Receptor):

Molecular docking studies of related 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives at the human A₂A adenosine receptor provide valuable insights into the potential binding mode of this class of compounds.[3]

binding_pathway cluster_receptor Adenosine A2A Receptor Binding Pocket cluster_substituents Substituent Interactions ligand Thiazolo[5,4-d]pyrimidine Scaffold phe168 Phe168 (EL2) ligand->phe168 π-π interaction leu249 Leu249 (6.51) ligand->leu249 π-π interaction asn253 Asn253 (6.55) glu169 Glu169 (EL2) tm3_5_6 TM3, TM5, TM6 Residues amino_group Exocyclic Amino Group (at C7) amino_group->asn253 Polar interaction amino_group->glu169 Polar interaction n6_atom N6 Atom n6_atom->asn253 Polar interaction r5_substituent 5-Substituent r5_substituent->tm3_5_6 Hydrophobic interactions

Caption: Hypothetical binding interactions of a thiazolo[5,4-d]pyrimidine derivative within the adenosine A₂A receptor.[3]

Experimental Protocols

Note: These are generalized protocols and should be adapted based on specific laboratory conditions and safety guidelines.

Protocol 1: General Procedure for Nucleophilic Substitution of the 7-Chloro Group

This protocol describes a typical reaction for displacing the chlorine atom at the 7-position with an amine nucleophile, a common step in diversifying the thiazolo[5,4-d]pyrimidine scaffold.[2][8]

  • Reagent Preparation:

    • Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or dioxane).

    • Add 1.1 to 2 equivalents of the desired primary or secondary amine.

    • Include a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)), 2-3 equivalents, to scavenge the HCl byproduct.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The optimal temperature will depend on the reactivity of the amine.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Suzuki Cross-Coupling for Functionalization at the 5-Position

This protocol outlines a general procedure for introducing aryl or heteroaryl groups at the 5-position of a 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate via a Suzuki-Miyaura cross-coupling reaction.[3]

  • Reaction Setup:

    • In a microwave-safe vial, combine the 7-amino-5-chloro-2-methylthiazolo[5,4-d]pyrimidine (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

    • Add a mixture of a suitable organic solvent (e.g., DME, dioxane, or toluene) and water.

  • Reaction Conditions:

    • Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 120°C and 160°C for 15 to 60 minutes.

    • Monitor the reaction for completion using TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Partition the filtrate between an organic solvent and water.

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify the residue by flash chromatography to obtain the desired product.

Safety and Handling

Recommended Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds with significant therapeutic potential. Its reactive chlorine atoms provide convenient handles for the introduction of diverse functional groups, enabling the exploration of a vast chemical space. The demonstrated efficacy of its derivatives as anticancer agents and adenosine receptor antagonists underscores the importance of the thiazolo[5,4-d]pyrimidine scaffold in modern drug discovery. Further research into this and related compounds is likely to yield new and improved therapeutic agents for a range of diseases.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]

  • Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... ResearchGate. [Link]

  • 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists | Request PDF. ResearchGate. [Link]

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. PubMed. [Link]

  • 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639. PubChem. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. [Link]

Sources

An In-depth Technical Guide to 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, often considered a biosteric analog of purines. This structural motif is prevalent in compounds exhibiting a wide array of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1] The fusion of the thiazole and pyrimidine rings creates a unique electronic and steric environment, making it a "privileged scaffold" for designing novel therapeutic agents.[1] Modifications at various positions of this bicyclic system allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors for various biological targets, such as kinases and G protein-coupled receptors.[2]

This guide focuses on a specific, functionalized derivative: 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine . The dichloro substitutions at the 5 and 7 positions are particularly noteworthy, as they serve as reactive handles for introducing further molecular diversity through nucleophilic substitution reactions. This makes the compound a valuable intermediate in the synthesis of compound libraries for drug discovery campaigns.

Core Compound Properties: this compound

The fundamental physicochemical properties of this compound are crucial for its application in synthesis and drug design. These properties, including its molecular weight, are summarized below.

PropertyValueSource
Molecular Weight 220.08 g/mol [2]
Molecular Formula C₆H₃Cl₂N₃S[2]
CAS Number 7464-11-1[2][3]
Canonical SMILES CC1=NC2=C(S1)N=C(N=C2Cl)Cl[2]
Purity Typically ≥95%-
Physical Form Solid-
Storage Conditions Inert atmosphere, 2-8°C[2]

The precise molecular weight is a critical parameter, essential for stoichiometric calculations in synthetic reactions and for the unambiguous identification of the compound through mass spectrometry.

Synthetic Strategy and Rationale

The synthesis of this compound is representative of the general strategies employed for this class of compounds. A common and effective approach involves the construction of a dihydroxy-thiazolo[5,4-d]pyrimidine precursor, followed by a chlorination step.

Conceptual Workflow:

The rationale behind this multi-step synthesis is the robust and well-established nature of the chemical transformations.

  • Ring Formation: The initial cyclization to form the core bicyclic system establishes the foundational scaffold.

  • Chlorination: The conversion of hydroxyl or oxo groups to chlorides at the 5 and 7 positions is a key functionalization step. Phosphorus oxychloride (POCl₃) is a frequently used and highly effective reagent for this transformation due to its powerful dehydrating and chlorinating capabilities.[4] This step is critical as it activates the pyrimidine ring for subsequent nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, ethers) to explore structure-activity relationships (SAR).

G cluster_0 Precursor Synthesis cluster_1 Chlorination A 2-Amino-4-carboxy-thiazole derivative C 5,7-Dihydroxy-2-methyl-thiazolo[5,4-d]pyrimidine A->C Heat B Cyclization Reagent (e.g., Urea) B->C E 5,7-Dichloro-2-methyl-thiazolo[5,4-d]pyrimidine C->E Reflux D Phosphorus Oxychloride (POCl₃) D->E caption General Synthetic Workflow.

General Synthetic Workflow.

Experimental Protocols: Characterization and Validation

Ensuring the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Protocol 1: Molecular Weight Confirmation via Mass Spectrometry (MS)

Objective: To experimentally verify the molecular weight of the title compound.

Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature, further confirming the compound's identity. The expected M, M+2, and M+4 peaks corresponding to the presence of two chlorine atoms are a key diagnostic feature.

Methodology:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak.

  • Analysis Parameters (Typical):

    • Ionization Mode: Positive (ESI+)

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

  • Data Interpretation:

    • Look for a cluster of peaks corresponding to the [M+H]⁺ ion.

    • The primary peak should appear at m/z ≈ 221.0 (for C₆H₄³⁵Cl₂N₃S⁺).

    • A second prominent peak should be observed at m/z ≈ 223.0 (corresponding to one ³⁵Cl and one ³⁷Cl).

    • A third, smaller peak should be present at m/z ≈ 225.0 (corresponding to two ³⁷Cl atoms).

    • The relative intensities of these peaks should align with the theoretical isotopic distribution for a molecule containing two chlorine atoms.

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the specific arrangement of atoms and functional groups.

Rationale: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the confirmation of the methyl group and the overall structure of the heterocyclic system.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • A singlet peak is expected in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the three protons of the 2-methyl group.

    • A singlet peak is expected in the aromatic region corresponding to the proton on the thiazole ring.

  • ¹³C NMR Analysis:

    • Signals corresponding to the methyl carbon, the carbons of the pyrimidine and thiazole rings (including the two carbons bonded to chlorine) are expected. The chemical shifts will be characteristic of this specific heterocyclic system.

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Hazard Profile: Based on similar structures, the compound should be treated as harmful if swallowed and as a skin and eye irritant. The GHS hazard statements for the parent compound (CAS 7464-11-1) include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a key building block in medicinal chemistry, valued for its reactive chlorine atoms that permit diverse functionalization. Its molecular weight of 220.08 g/mol is a foundational piece of data, confirmed through mass spectrometry, which, in conjunction with NMR and other spectroscopic methods, allows for its unambiguous identification. A thorough understanding of its properties, synthesis, and handling is essential for its effective use in the development of novel therapeutic agents based on the potent thiazolo[5,4-d]pyrimidine scaffold.

References

  • Arctom, Inc. 5,7-dichloro-2-methyl-[2][3]thiazolo[5,4-d]pyrimidine. [Link]

  • Varano, F., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals. [Link]

  • Becan, L., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Gong, Y., et al. (2021). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 586229, Thiazolo[5,4-d]pyrimidine. [Link]

Sources

The Strategic Core of Drug Discovery: A Technical Guide to 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Thiazolo[5,4-d]pyrimidines

In the landscape of medicinal chemistry, the thiazolo[5,4-d]pyrimidine core is a privileged scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and viral enzymes. This bioisosteric relationship has made it a cornerstone in the development of novel therapeutics. The subject of this guide, 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine, represents a key intermediate in the synthesis of these next-generation therapeutics. The two chlorine atoms at the 5 and 7 positions serve as reactive handles, enabling the introduction of diverse functionalities and the exploration of vast chemical space. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and an exploration of its reactivity and applications, offering a comprehensive resource for researchers in the field.

Physicochemical and Structural Properties

This compound is a crystalline solid, appearing as a white to yellow-brown powder.[1] Its core structure consists of a bicyclic system where a thiazole ring is fused to a pyrimidine ring. The presence of the electron-withdrawing chlorine atoms and the fused aromatic system dictates its reactivity and physical properties.

PropertyValueSource
CAS Number 7464-11-1[1][2]
Molecular Formula C₆H₃Cl₂N₃S[1][2]
Molecular Weight 220.08 g/mol [1][2]
Melting Point 109-110 °C
Appearance White to yellow to yellow-brown powder or crystals[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons at the 2-position. This signal would likely appear in the range of δ 2.5-3.0 ppm, shifted downfield due to the influence of the adjacent thiazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be more complex. The methyl carbon should appear around δ 15-25 ppm. The aromatic carbons of the fused ring system would resonate in the downfield region (δ 120-170 ppm). The carbons bonded to the chlorine atoms (C5 and C7) would be significantly deshielded.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z 220. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks at approximately 65% and 10% of the intensity of the M⁺ peak, respectively. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the ring system.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the absence of N-H or O-H stretching bands. Key absorptions would include C-H stretching from the methyl group around 2950-3000 cm⁻¹, C=N and C=C stretching vibrations from the aromatic rings in the 1500-1600 cm⁻¹ region, and C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 5-amino-2-methylthiazole-4-carboxamide. The causality behind this experimental choice lies in the robust and well-established chemistry for constructing the pyrimidine ring onto a pre-formed thiazole.

Step 1: Synthesis of 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol

The initial step involves the cyclization of 5-amino-2-methylthiazole-4-carboxamide with a suitable one-carbon synthon, such as urea, to form the dihydroxy pyrimidine ring.

Synthesis_Step1 start 5-Amino-2-methylthiazole-4-carboxamide + Urea intermediate Heat (e.g., 180-200 °C) start->intermediate Fusion or high-boiling solvent product 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol intermediate->product

Synthesis of the diol intermediate.

Protocol:

  • Combine 5-amino-2-methylthiazole-4-carboxamide and a molar excess of urea in a round-bottom flask.

  • Heat the mixture to 180-200 °C. The reaction is typically performed neat (solvent-free) or in a high-boiling solvent like diphenyl ether.

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and triturate with a suitable solvent such as ethanol or water to precipitate the product.

  • Collect the solid by filtration, wash with the same solvent, and dry under vacuum to yield 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol.[4]

Step 2: Chlorination to this compound

The diol intermediate is then converted to the target dichloro compound using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This is a standard and highly effective method for converting hydroxylated pyrimidines to their chloro-derivatives.

Synthesis_Step2 start 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol reagent Phosphorus Oxychloride (POCl₃) start->reagent Reflux product This compound reagent->product

Chlorination of the diol intermediate.

Protocol:

  • In a fume hood, suspend 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This step quenches the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

Chemical Reactivity: A Gateway to Diverse Functionalities

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the 5 and 7 positions. The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes these positions highly susceptible to attack by nucleophiles.

Reactivity start This compound product 5- or 7-Substituted Product start->product SₙAr Reaction nucleophile Nucleophile (Nu-H) (e.g., Amines, Alcohols, Thiols) nucleophile->product disubstituted_product 5,7-Disubstituted Product product->disubstituted_product Further Substitution

General reactivity pathway.

The two chlorine atoms exhibit differential reactivity, which can often be exploited for selective functionalization. The C7 position is generally more reactive towards nucleophilic attack than the C5 position. This selectivity can be controlled by carefully choosing the reaction conditions, such as temperature and the nature of the nucleophile and solvent.

Typical Nucleophilic Substitution Protocol:

  • Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol), often with a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.

  • The reaction can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its ability to be readily functionalized allows for the creation of large libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted thiazolo[5,4-d]pyrimidine core. By displacing the chlorine atoms with various amine-containing fragments, researchers can design potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.

  • Antiviral Agents: The purine-like structure of this scaffold has led to its use in the development of antiviral compounds, including inhibitors of viral polymerases and reverse transcriptases.

  • GPCR Modulators: Derivatives of thiazolo[5,4-d]pyrimidine have been investigated as antagonists for adenosine receptors, which are involved in various physiological processes and are targets for conditions like pain and inflammation.[5]

  • Agrochemicals: The inherent biological activity of this heterocyclic system has also been explored in the development of novel pesticides and herbicides.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an insight into its applications. As the demand for new and effective drugs continues to grow, the importance of such versatile chemical building blocks will undoubtedly increase.

References

  • ChemSynthesis. (2025). 2-methyl[4][6]thiazolo[4,5-d]pyrimidine-5,7-diol. ChemSynthesis. Available at: [Link]

  • McNamara, D. J., et al. (2011). Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist. European Journal of Pharmacology, 668(1-2), 196-204.
  • Advanced ChemBlocks. (n.d.). This compound. Advanced ChemBlocks. Available at: [Link]

  • MDPI. (2020).
  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. International Journal of Molecular Sciences, 22(14), 7502.

Sources

An In-Depth Technical Guide to 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-d]pyrimidine scaffold represents a class of fused heterocyclic systems of significant interest in medicinal chemistry. Structurally analogous to endogenous purines, these bioisosteres serve as versatile platforms for designing potent and selective modulators of various biological targets. This technical guide focuses on a key derivative, 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine, providing a comprehensive overview of its chemical identity, synthesis, and profound implications in drug discovery. We will delve into the rationale behind its synthetic pathway, explore its utility as a strategic intermediate for creating diverse compound libraries, and discuss its application in the development of targeted therapeutics, including kinase and reverse transcriptase inhibitors. This document serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this scaffold in their drug development programs.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is 5,7-Dichloro-2-methyl[1][2]thiazolo[5,4-d]pyrimidine .[3] This nomenclature is derived from the fusion of a thiazole and a pyrimidine ring system, with numbering following established conventions for fused heterocycles. The "2-methyl" and "5,7-dichloro" prefixes denote the specific substitution pattern on the core scaffold.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 5,7-Dichloro-2-methyl[1][2]thiazolo[5,4-d]pyrimidine-
CAS Number 13497-62-2 (for a related structure)This specific CAS is for Bis(3-(triethoxysilyl)propyl)amine, indicating a likely database error or the need for specific registration.
Molecular Formula C₆H₃Cl₂N₃SCalculated
Molecular Weight 220.08 g/mol Calculated
Canonical SMILES CC1=NC2=C(S1)N=C(Cl)N=C2Cl-

Note: While a direct CAS number for the title compound was not found, the provided data is based on its chemical structure. Researchers should verify the CAS number upon synthesis and registration.

Rationale for the Dichloro- Substitution Pattern

The dichloro substituents at the 5 and 7 positions are not merely passive structural elements; they are critical for the compound's utility as a synthetic intermediate. The chlorine atoms are effective leaving groups, susceptible to nucleophilic substitution. This reactivity allows for the sequential and regioselective introduction of various functional groups, making 5,7-dichlorothiazolo[5,4-d]pyrimidines highly valuable building blocks for creating libraries of novel drug candidates.[4][5] The differential reactivity of the two chlorine atoms can often be exploited to achieve selective functionalization, further enhancing its synthetic versatility.

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a multi-step process starting from simpler precursors. The general strategy involves the construction of a dihydroxy-thiazolo[5,4-d]pyrimidine intermediate, followed by a chlorination step.

General Synthetic Workflow

The logical flow for the synthesis is based on established methods for analogous heterocyclic systems.[2][4] The process begins with the formation of the core bicyclic ring system, followed by the crucial chlorination step that renders the molecule ready for diversification.

G cluster_0 Core Scaffold Formation cluster_1 Intermediate Processing cluster_2 Final Product A 2-Aminothiazole Derivative C Condensation & Cyclization A->C B Pyrimidine Precursor (e.g., Diethyl Malonate) B->C D 2-Methylthiazolo[5,4-d]pyrimidine-5,7-diol C->D E Chlorination D->E POCl₃ F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology adapted from the synthesis of structurally similar compounds.[4]

Step 1: Synthesis of 2-Methylthiazolo[5,4-d]pyrimidine-5,7-diol

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable 2-amino-thiazole precursor and a pyrimidine-forming reagent like diethyl malonate in an appropriate high-boiling solvent (e.g., diphenyl ether).

  • Condensation/Cyclization: Heat the reaction mixture to reflux (typically >200°C) for several hours. The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization to form the fused dihydroxy-pyrimidine ring.

  • Isolation and Purification: Cool the reaction mixture, which should result in the precipitation of the dihydroxy product. Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling reaction solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Chlorination to this compound

  • Reaction Setup: To the dried 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol, add an excess of phosphorus oxychloride (POCl₃).[4][6] A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or aqueous ammonia) until a precipitate forms.

  • Purification: Collect the crude solid product by filtration. Wash thoroughly with water to remove inorganic salts. The final product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Applications in Drug Development

The thiazolo[5,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[7] The 5,7-dichloro intermediate is the gateway to accessing a vast chemical space for drug discovery.

As a Scaffold for Kinase Inhibitors

Numerous protein kinases have been successfully targeted by derivatives of this scaffold. The general strategy involves replacing the chlorine atoms with various amine, ether, or carbon-linked substituents to optimize binding affinity and selectivity.

  • Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a key mediator in the signaling pathways of immune cells. Inhibitors are sought for treating autoimmune diseases. 5,7-Dichlorothiazolo[5,4-d]pyrimidine has been used to synthesize potent and selective Syk inhibitors.[5]

  • PI3K/mTOR Inhibitors: The Phosphatidylinositol 3-kinase (PI3K) and aMechanistic Target of Rapamycin (mTOR) pathways are central to cell growth, proliferation, and survival, and are often dysregulated in cancer.[5] The thiazolo[5,4-d]pyrimidine core has been instrumental in developing dual PI3K/mTOR inhibitors.[5]

cluster_inhibitor Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->PI3K inhibits GrowthFactors Growth Factors GrowthFactors->RTK

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Adenosine Receptor Antagonists

Thiazolo[5,4-d]pyrimidines have been developed as potent antagonists for adenosine receptors, particularly A1 and A2A subtypes.[2][4] These receptors are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions like depression and Parkinson's disease.[4] The 5,7-dichloro intermediate allows for the introduction of substituents that confer high affinity and selectivity for these G protein-coupled receptors.[2][4]

Antiviral Agents

The structural similarity to purines makes this scaffold a prime candidate for developing antiviral agents that interfere with nucleic acid synthesis. Specifically, derivatives have been discovered as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating oral bioavailability and significant antiviral activity.[5]

Conclusion and Future Outlook

This compound is a cornerstone intermediate for medicinal chemists. Its robust synthesis and the strategic placement of reactive chlorine atoms provide a reliable and versatile entry point for the development of novel therapeutics. The demonstrated success of its derivatives across diverse target classes—including kinases, GPCRs, and viral enzymes—underscores the power of this privileged scaffold.[5][7] Future research will likely focus on leveraging this core to explore new biological targets, optimizing pharmacokinetic properties through novel substitutions, and developing next-generation therapeutics with enhanced efficacy and safety profiles. The continued application of this building block will undoubtedly fuel innovation in drug discovery for years to come.

References

  • Jana, G. K., & Sahu, P. K. (2020). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Retrieved from [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657. Available at: [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Thiazolo[5,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gąsiorowska, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(15), 4433. Available at: [Link]

  • Kim, M., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PMC - NIH. Available at: [Link]

Sources

The Synthesis of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The fused heterocyclic scaffold of thiazolo[5,4-d]pyrimidine is a significant pharmacophore, forming the core of various biologically active compounds. This guide provides an in-depth technical overview of a common and effective method for the synthesis of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine, a key intermediate for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and insights into the synthetic pathway.

Introduction and Strategic Overview

This compound serves as a crucial building block in medicinal chemistry. The presence of two reactive chlorine atoms at the 5 and 7 positions allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups and the generation of diverse chemical libraries for drug discovery programs.[1][2] Its derivatives have shown potential as kinase inhibitors, including for spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ, as well as antiviral agents like HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

The synthetic strategy detailed herein involves a two-step process commencing with the construction of the core thiazolo[5,4-d]pyrimidine ring system, followed by a chlorination reaction to yield the target compound. This approach is favored for its efficiency and the accessibility of the starting materials.

Synthetic Pathway Visualization

The overall synthetic transformation can be visualized as a two-step sequence. The initial step involves the formation of the dihydroxy intermediate, 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol, which is subsequently chlorinated.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Chlorination 2-aminothiazole-4,5-dicarbonitrile 2-aminothiazole- 4,5-dicarbonitrile Intermediate_1 2-methylthiazolo[5,4-d]pyrimidine- 5,7-diol 2-aminothiazole-4,5-dicarbonitrile->Intermediate_1 High Temperature Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate_1 Target_Compound 5,7-Dichloro-2-methylthiazolo [5,4-d]pyrimidine Intermediate_1->Target_Compound Microwave Irradiation or Reflux POCl3 Phosphorus Oxychloride (POCl3) POCl3->Target_Compound

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

This section provides a step-by-step methodology for the synthesis of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol

The initial and crucial step is the construction of the fused heterocyclic core. This is achieved through the reaction of a suitably substituted thiazole precursor with an appropriate cyclizing agent. A common approach involves the cyclization of an aminothiazole derivative.[3]

Reaction Mechanism: The formation of the pyrimidine ring onto the thiazole core proceeds via a condensation and cyclization mechanism. The amino group of the thiazole attacks the carbonyl carbon of the cyclizing agent, leading to the formation of an intermediate which then undergoes intramolecular cyclization and subsequent aromatization to form the stable thiazolo[5,4-d]pyrimidine system.

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, place 2-aminothiazole-4,5-dicarbonitrile.

  • Reaction Initiation: Add an excess of acetic anhydride to the vessel. Acetic anhydride serves as both the reactant to introduce the 2-methyl group and the solvent for the reaction.

  • Thermal Conditions: Heat the reaction mixture to a high temperature (typically reflux) and maintain for several hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Work-up and Isolation: Upon completion of the reaction (monitored by Thin Layer Chromatography), cool the mixture to room temperature. The product, 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol, will often precipitate out of the solution.[4] Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities, and dry under vacuum.

Table 1: Summary of Reaction Parameters for Step 1

ParameterValue/ConditionRationale
Starting Material2-aminothiazole-4,5-dicarbonitrileProvides the thiazole core with appropriately positioned functional groups for pyrimidine ring annulation.
ReagentAcetic AnhydrideServes as the source of the 2-methyl group and facilitates the cyclization reaction.
TemperatureRefluxProvides the necessary energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Reaction TimeSeveral hoursEnsures the reaction goes to completion.
Work-upPrecipitation and FiltrationA straightforward method for isolating the solid product from the reaction mixture.
Step 2: Synthesis of this compound

The second step involves the conversion of the dihydroxy intermediate to the target dichloro-compound. This is a critical transformation that activates the molecule for subsequent functionalization.[3]

Reaction Mechanism: The chlorination is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). The hydroxyl groups of the diol are converted into better leaving groups by protonation or reaction with POCl₃, which are then displaced by chloride ions in a nucleophilic substitution reaction.

G Start 2-methylthiazolo[5,4-d] pyrimidine-5,7-diol Process Chlorination (Microwave or Reflux) Start->Process Reagent POCl3 Reagent->Process Product 5,7-Dichloro-2-methylthiazolo [5,4-d]pyrimidine Process->Product

Caption: Chlorination of the dihydroxy intermediate.

Experimental Protocol:

  • Reactant Setup: In a reaction vessel suitable for microwave synthesis or conventional heating under reflux, suspend 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol in an excess of phosphorus oxychloride (POCl₃). POCl₃ acts as both the chlorinating agent and the solvent.

  • Reaction Conditions:

    • Microwave Irradiation: Heat the mixture using microwave irradiation to a specified temperature (e.g., 160 °C) for a short period (e.g., 30 minutes).[3] Microwave heating often leads to faster reaction times and higher yields compared to conventional heating.

    • Conventional Heating: Alternatively, the reaction mixture can be refluxed for several hours until the reaction is complete (monitored by TLC).[5]

  • Work-up and Purification: After cooling the reaction mixture, carefully pour it onto crushed ice to quench the excess POCl₃. The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the pure this compound.[6]

Table 2: Summary of Reaction Parameters for Step 2

ParameterValue/ConditionRationale
Starting Material2-methylthiazolo[5,4-d]pyrimidine-5,7-diolThe precursor containing the hydroxyl groups to be replaced by chlorine atoms.
ReagentPhosphorus Oxychloride (POCl₃)A powerful chlorinating agent effective for converting hydroxyl groups to chlorides.[3][5]
Heating MethodMicrowave Irradiation or Conventional RefluxMicrowave heating offers a more rapid and often higher-yielding alternative to traditional reflux.[3]
Work-upQuenching with Ice/Water, FiltrationSafely neutralizes the reactive POCl₃ and allows for the isolation of the solid product.
PurificationRecrystallization or Column ChromatographyRemoves impurities to yield the high-purity target compound.

Conclusion

The synthesis of this compound is a well-established process that provides a versatile intermediate for the development of a wide array of biologically active molecules. The two-step synthetic route described in this guide, involving the initial formation of the dihydroxy thiazolo[5,4-d]pyrimidine core followed by a robust chlorination step, is a reliable and efficient method for obtaining this valuable building block. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can successfully synthesize this compound in high yield and purity, paving the way for further exploration of its therapeutic potential.

References

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. PHARMACIA, 65(2). [Link]

  • SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. (n.d.). Retrieved from [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. (n.d.). ResearchGate. Retrieved from [Link]

  • Varano, F., Catarzi, D., Vigiani, E., Colotta, V., Dal Ben, D., Buccioni, M., Marucci, G., & Volpini, R. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(15), 2774. [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2022). Molecules, 27(19), 6296. [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1651. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Luo, Y., Zhai, Y., & He, L. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]

  • Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-methyl[7][8]thiazolo[4,5-d]pyrimidine-5,7-diol. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Preparation of 2-amino-5-methyl-7 H -1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2022). Organic & Biomolecular Chemistry, 20(23), 4785-4790. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a purine bioisostere that provides a versatile framework for designing novel therapeutic agents.[1] The compound 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine (CAS: 859796-00-2) represents a key intermediate in the synthesis of such agents, with its two reactive chlorine atoms offering sites for facile nucleophilic substitution. A thorough understanding of its solubility is paramount for its effective use in synthetic protocols and for the downstream development of drug candidates, as solubility directly influences reaction kinetics, purification strategies, and ultimately, the bioavailability of final active pharmaceutical ingredients (APIs).[2]

This technical guide addresses the notable scarcity of publicly available experimental solubility data for this compound. In response, we provide a comprehensive framework for researchers and drug development professionals. This document presents qualitative solubility data for a close structural analog, discusses the likely impact of the 2-methyl group, and offers detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. Furthermore, we explore the utility of computational models for early-stage solubility prediction. This guide is designed to serve as a practical and authoritative resource for generating and interpreting the critical solubility data required for advancing research and development.

Compound Profile and Physicochemical Characteristics

This compound is a heterocyclic compound featuring a fused thiazole and pyrimidine ring system. The dichloro substitution at positions 5 and 7 makes it a highly reactive and valuable building block for creating diverse chemical libraries.

Given the absence of experimental data for the target compound, we present the profile of both the target and its parent analog, 5,7-dichlorothiazolo[5,4-d]pyrimidine, for comparative analysis.

PropertyThis compound 5,7-dichlorothiazolo[5,4-d]pyrimidine (Analog)
Structure (Structure not available in search results)(Structure available in PubChem)
CAS Number 859796-00-2[3][4]13479-88-4[5][6][7]
Molecular Formula C₆H₃Cl₂N₃S[4]C₅HCl₂N₃S[6][7]
Molecular Weight 220.07 g/mol [4]206.05 g/mol [6][7]
Computed XLogP3 Not available2.9[7]
Melting Point Not available148.5-149.5 °C[5]

Solubility Profile of Analog Compound: 5,7-dichlorothiazolo[5,4-d]pyrimidine

Limited qualitative solubility data is available for the parent analog, 5,7-dichlorothiazolo[5,4-d]pyrimidine. This information provides a crucial baseline for estimating the behavior of the 2-methyl derivative.

SolventSolubilityConcentrationSolvent Type
DMF Soluble2 mg/mLPolar Aprotic
DMSO Soluble1 mg/mLPolar Aprotic
Ethanol Insoluble-Polar Protic
PBS (pH 7.2) Insoluble-Aqueous Buffer

Source: ChemicalBook[5]

Expert Analysis & Predicted Impact of 2-Methyl Group

The data indicates that the analog has low solubility in both aqueous and protic organic solvents, but demonstrates limited solubility in polar aprotic solvents like DMF and DMSO.[5] This profile is typical for planar, heterocyclic molecules with limited hydrogen bonding capability.

The addition of a methyl group at the 2-position in This compound is expected to:

  • Increase Lipophilicity: The non-polar methyl group will slightly increase the molecule's affinity for non-polar environments, likely leading to a higher LogP value.

  • Decrease Aqueous Solubility: The increased lipophilicity will likely further reduce its already low solubility in aqueous media like PBS.

  • Potentially Alter Organic Solvent Solubility: Solubility in organic solvents may be marginally affected, potentially increasing in less polar solvents and slightly decreasing in highly polar solvents, though this effect is often minor.

These predictions underscore the necessity of performing direct experimental measurements for the target compound.

Gold Standard Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a specific temperature and pressure. The miniaturized shake-flask method is the universally accepted gold standard for this measurement due to its accuracy and reproducibility.[2]

Causality Behind Experimental Design

The core principle is to allow the system to reach a state of true thermodynamic equilibrium. A sufficiently long incubation period (24-48 hours) with agitation ensures that the dissolution rate and precipitation rate are equal. Temperature control is critical as solubility is highly temperature-dependent.[2] The final analysis of the supernatant, after careful separation from the solid excess, provides the equilibrium concentration.

Step-by-Step Protocol: Miniaturized Shake-Flask Method
  • Preparation:

    • Add an excess of solid this compound to a 1.5 mL HPLC vial (e.g., 1-2 mg). The excess solid is crucial to ensure saturation is reached.

    • Add a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4, or an organic solvent like acetonitrile).

    • Seal the vial securely.

  • Equilibration:

    • Place the vial in a shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspension for at least 24 hours. A 48-hour period is recommended to ensure equilibrium for potentially slow-dissolving compounds.

  • Phase Separation:

    • After incubation, allow the vials to rest for 30 minutes to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

    • Crucial Step: Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility in mg/mL or µM using the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temperature (24-48 hours) prep2->equil sep1 Centrifuge to Pellet Solid equil->sep1 sep2 Aspirate Clear Supernatant sep1->sep2 quant1 Dilute Supernatant sep2->quant1 quant2 Analyze via HPLC or LC-MS/MS quant1->quant2 result Thermodynamic Solubility Value quant2->result

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Screening

In early drug discovery, speed and compound conservation are critical. Kinetic solubility assays, such as laser nephelometry, provide a rapid assessment of a compound's tendency to precipitate from a solution when its concentration is rapidly increased.[8] This is distinct from thermodynamic solubility, as it does not represent an equilibrium state but rather a point of supersaturation and precipitation.

Methodology Rationale

The underlying principle is that a dissolved compound is optically clear, while a precipitated compound forms a suspension that scatters light. Nephelometry measures this light scattering at a 90° angle to the incident beam, providing a highly sensitive measure of precipitation.[8] The assay involves adding a concentrated DMSO stock of the compound to an aqueous buffer, which induces precipitation once the solubility limit is exceeded.

High-Level Protocol: Nephelometric Assay
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a microplate.

  • Titration: Use a liquid handler to perform serial additions of the DMSO stock solution into the aqueous buffer.

  • Measurement: After each addition and a brief mixing period, measure the light scattering (nephelometry) of each well.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to background controls.

Conceptual Diagram: Thermodynamic vs. Kinetic Solubility

G thermo Thermodynamic Solubility solid Excess Solid Compound thermo->solid Equilibrium State (Shake-Flask) kinetic Kinetic Solubility dissolved Compound in Solution kinetic->dissolved Precipitation Point (Solvent Shift) precipitate Precipitated Compound dissolved->precipitate Precipitation (Fast Process) solid->dissolved Dissolution

Caption: Conceptual difference between equilibrium-driven thermodynamic solubility and precipitation-driven kinetic solubility.

Computational Approaches to Solubility Prediction

When experimental data is lacking, computational (in silico) models serve as valuable tools for estimating solubility.[9] These models use quantitative structure-property relationships (QSPR) to correlate calculated molecular descriptors with experimentally determined solubility values from large datasets.[10][11][12]

Key Principles and Descriptors
  • LogP/LogD: The logarithm of the partition coefficient (octanol/water) is a primary indicator of lipophilicity. Higher LogP values generally correlate with lower aqueous solubility. The analog's computed XLogP3 of 2.9 suggests poor aqueous solubility.[7]

  • Molecular Weight (MW): Higher molecular weight can negatively impact solubility.

  • Polar Surface Area (PSA): A measure of the surface area of polar atoms, which is important for hydrogen bonding and solvation in polar solvents.

  • Melting Point (MP): Solubility is inversely related to the strength of the crystal lattice. A high melting point, like that of the analog (148.5-149.5 °C), indicates a stable crystal lattice that requires more energy to break, thus lowering solubility.[5]

While these models are powerful for triaging and prioritizing compounds in early discovery, they are predictive and not a substitute for experimental determination. Their accuracy is highly dependent on the quality and diversity of the training data.[11]

Conclusion and Recommendations

While direct experimental solubility data for this compound is not currently in the public domain, a robust scientific framework allows for its confident characterization. Based on the data from its close analog, the compound is expected to have low solubility in aqueous and protic solvents but may be tractable in polar aprotic solvents like DMSO and DMF.

For researchers and drug developers, the following is recommended:

  • Prioritize Experimental Data: Do not rely solely on predictions. Generate definitive thermodynamic solubility data using the shake-flask protocol provided, especially for lead candidates.

  • Use Kinetic Assays for Screening: Employ high-throughput kinetic solubility assays for rapid screening of compound libraries to identify potential liabilities early.

  • Integrate Computational Models: Use in silico predictions as a guide for compound design and prioritization before committing resources to synthesis and experimental testing.

By combining these approaches, a comprehensive and reliable solubility profile can be established, enabling the effective and efficient advancement of this compound and its derivatives in the drug discovery pipeline.

References

  • Title: ChemScene (Page 517) Source: ChemBuyersGuide.com, Inc. URL: [Link]

  • Title: 5,7-Dichlorothiazolo[5,4-d]pyrimidine Source: MySkinRecipes URL: [Link]

  • Title: 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 Source: PubChem URL: [Link]

  • Title: 6453-99-2|三苯甲酰基噻吩|3-Benzoylthiophene|MFCD00114995 Source: Fancai URL: [Link]

  • Title: Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Computational Tools for Solubility Prediction | Request PDF Source: ResearchGate URL: [Link]

  • Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Recent progress in the computational prediction of aqueous solubility and absorption Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cas 2674-04-6,Cadmium, diphenyl- Source: LookChem URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 5,7-Dichloropyrazolo[1,5-a]pyrimidine | C6H3Cl2N3 | CID 11074154 Source: PubChem URL: [Link]

  • Title: A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry Source: Academia.edu URL: [Link]

  • Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

  • Title: 5-Methyl-4,5,6,7-tetrahydro[5][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Source: PubChem URL: [Link]

  • Title: Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I Source: RSC Publishing URL: [Link]

  • Title: 5,7-dichloro-2-(²H₃)methyl-2H-pyrazolo[4,3-d]pyrimidine Source: Cial Veotec URL: [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to the development of compounds with diverse therapeutic potential, including kinase inhibitors and adenosine receptor antagonists. 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine is a key intermediate in the synthesis of more complex derivatives, where the chlorine atoms at the 5 and 7 positions can be selectively substituted to explore the chemical space around this core structure.

A thorough understanding of the spectroscopic properties of this intermediate is crucial for ensuring its identity and purity, which are prerequisites for the successful synthesis of downstream compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and predictive methodologies to offer a robust characterization profile.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR (Proton NMR) Spectroscopy

Due to the substitution pattern of this compound, there are no protons directly attached to the heterocyclic core. The only expected signal in the ¹H NMR spectrum is from the methyl group at the C2 position. Based on similar heterocyclic systems, this methyl group is expected to appear as a singlet in a deshielded region due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

Predicted ¹H NMR Data
Chemical Shift (δ) (ppm) Multiplicity
~ 2.8Singlet

Note: This is a predicted value. The exact chemical shift can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, Cl) and the overall aromaticity of the system. While experimental data for the title compound is scarce, data for the closely related 5,7-dichlorothiazolo[5,4-d]pyrimidine (the C2-unsubstituted analogue) shows signals at δ 166.8, 156.5, 155.8, 155.4, and 141.0 ppm in CDCl₃. Based on this, we can predict the approximate chemical shifts for the 2-methyl derivative. The introduction of the methyl group at C2 will significantly shift the C2 signal and slightly influence the shifts of adjacent carbons.

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (δ) (ppm)
C2~ 170
C3a~ 154
C5~ 156
C7~ 158
C7a~ 142
-CH₃~ 20

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₆H₃Cl₂N₃S), the exact mass can be calculated.

Molecular Weight: 220.08 g/mol

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺):

  • M⁺: (contains two ³⁵Cl atoms)

  • [M+2]⁺: (contains one ³⁵Cl and one ³⁷Cl atom)

  • [M+4]⁺: (contains two ³⁷Cl atoms)

The expected intensity ratio of these peaks is approximately 9:6:1 .

Fragmentation Pathway

The fragmentation of the thiazolo[5,4-d]pyrimidine core is expected to proceed through characteristic losses of small molecules and radicals. A plausible fragmentation pathway is outlined below.

cluster_1 Plausible MS Fragmentation Pathway M [M]⁺˙ m/z 219/221/223 F1 [M-Cl]⁺ m/z 184/186 M->F1 - Cl˙ F2 [M-Cl-HCN]⁺ m/z 157/159 F1->F2 - HCN F3 [M-Cl-CH₃CN]⁺ m/z 143/145 F1->F3 - CH₃CN cluster_2 Spectroscopic Characterization Workflow Start Sample of 5,7-Dichloro-2-methyl- thiazolo[5,4-d]pyrimidine NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS and Fragmentation) Start->MS IR Infrared Spectroscopy Start->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Structure Structural Confirmation and Purity Assessment Data->Structure

Caption: A general workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

The spectroscopic data, whether predicted or derived from closely related structures, provides a detailed fingerprint for this compound. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous confirmation of its structure and assessment of its purity. This technical guide serves as a valuable resource for scientists working with this important heterocyclic building block, enabling them to proceed with confidence in their synthetic endeavors.

References

The following list includes resources that provide context on the analysis of thiazolopyrimidines and related heterocyclic systems. Direct experimental data for the title compound is not widely available, hence the reliance on analogous structures and general principles.

  • Synthesis of related compounds: Information on the synthesis and characterization of similar heterocyclic systems can be found in various organic chemistry journals.
  • Spectroscopic Databases: Online databases such as the Spectral Database for Organic Compounds (SDBS)
  • NMR Prediction Software: Various software packages and online tools are available for the prediction of NMR spectra based on chemical structures.

5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine and Its Derivatives

Abstract

The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in potent, biologically active compounds. Structurally, it is a bioisostere of purine, the fundamental component of adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor for a vast array of ATP-dependent enzymes, most notably protein kinases. This guide focuses on this compound, a pivotal synthetic intermediate. While not intrinsically a potent biological modulator, its true value lies in the dichloro-functionalization, which provides reactive sites for the strategic development of highly selective and potent kinase inhibitors. We will dissect the probable mechanisms of action of its derivatives, grounded in their function as ATP-competitive inhibitors, explore the key signaling pathways they modulate, and provide robust, field-proven methodologies for validating these mechanisms.

Part 1: The Thiazolo[5,4-d]pyrimidine Core: A Master Key for Kinase Inhibition

The central hypothesis for the mechanism of action of compounds derived from this compound is ATP-competitive enzyme inhibition . Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are critical nodes in cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer.[1]

The ATP-binding pocket of a kinase contains a "hinge region" that forms crucial hydrogen bonds with the adenine ring of ATP. Due to its structural and electronic similarity to adenine, the thiazolo[5,4-d]pyrimidine scaffold can effectively occupy this pocket and establish similar hydrogen bonds, thereby blocking ATP from binding and inhibiting the kinase's catalytic activity.[2] The nitrogen atoms within the fused pyrimidine ring are key to this mimicry.

The chlorine atoms at the C5 and C7 positions of the core molecule are the sites of chemical elaboration. They are excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.[3][4] This versatility enables chemists to "tune" the molecule's properties, enhancing its potency, selectivity for a specific kinase, and pharmacokinetic profile. The 2-methyl group provides an additional steric and electronic feature that can influence binding affinity.

cluster_kinase Kinase ATP-Binding Pocket cluster_atp ATP Binding cluster_inhibitor Competitive Inhibition hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket atp Adenine atp->hinge H-Bonds inhibitor Thiazolo[5,4-d]pyrimidine Scaffold inhibitor->hinge H-Bonds (Mimicry)

Caption: ATP-Competitive Inhibition by the Thiazolo[5,4-d]pyrimidine Scaffold.

Part 2: Key Oncogenic Pathways Targeted by Thiazolo[5,4-d]pyrimidine Derivatives

Research into derivatives of the thiazolo[5,4-d]pyrimidine scaffold has revealed its potential to inhibit several critical kinases involved in cancer progression. The specific target profile is determined by the substituents attached to the core at the C5 and C7 positions.

A. Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers. Analogs of 2,7-diamino-thiazolo[4,5-d]pyrimidine have been synthesized and identified as potent and selective EGFR tyrosine kinase inhibitors.[5] These compounds effectively block the EGFR signaling pathway, leading to reduced proliferation of cancer cells that are dependent on this pathway.

EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR Signaling Pathway.

B. The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is one of the most frequent occurrences in human cancer. The parent compound, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, is explicitly cited as a synthetic intermediate for creating inhibitors of mTOR and PI3K delta.[6] By blocking the activity of these kinases, its derivatives can halt uncontrolled cell growth and induce apoptosis.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Metabolism mTOR->Growth Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

C. Other Potential Kinase and Receptor Targets

The versatility of the thiazolo[5,4-d]pyrimidine scaffold extends to other important biological targets.

Target Family/ReceptorBiological ProcessRepresentative Activity of DerivativesReference
VEGFR-2 AngiogenesisInhibition of endothelial cell proliferation[7][8]
Adenosine Receptors (A1, A2A) Neurological, CardiovascularPotent receptor antagonists[4]
TRPV1 Pain SignalingReversal of thermal hyperalgesia[3][9]
CDKs Cell Cycle ControlAnti-proliferative effects[10]

Part 3: Validating the Mechanism of Action: A Methodological Workflow

To rigorously establish the mechanism of action for a novel derivative of this compound, a multi-step, self-validating experimental workflow is essential. This process begins with biochemical validation and progresses to cellular confirmation.

cluster_workflow Mechanism of Action Validation Workflow Start Synthesize Derivative from 5,7-Dichloro-2-methyl thiazolo[5,4-d]pyrimidine Biochem Protocol 1: Biochemical Kinase Assay (Determine IC50) Start->Biochem Initial Screen Cell_Prolif Protocol 2: Cell Proliferation Assay (Determine GI50) Biochem->Cell_Prolif Confirm Cellular Activity Pathway Protocol 3: Western Blot Analysis (Confirm Target Inhibition) Cell_Prolif->Pathway Confirm Target Engagement End Mechanism Validated Pathway->End

Caption: Experimental Workflow for Validating the Mechanism of Action.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying ATP consumption. It is the primary method for determining a compound's potency (IC50).

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution containing the purified target kinase (e.g., EGFR, PI3Kα).

    • Prepare a solution of the specific peptide substrate for the kinase.

    • Serially dilute the test compound in DMSO, followed by a final dilution in kinase buffer.

    • Prepare an ATP solution at a concentration near the Km for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase solution.

    • Add 2.5 µL of the test compound dilution (or DMSO for control).

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, and then use the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Experimental Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Rationale: This assay assesses the compound's effect on the viability and metabolic activity of cancer cells. It validates that the biochemical inhibition observed translates into a functional anti-proliferative effect in a cellular context.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells known to be dependent on the target pathway (e.g., A549 cells for EGFR) in appropriate media.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 3: Western Blot for Pathway Phosphorylation

Rationale: This technique provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of the kinase target and its downstream substrates, it confirms that the compound is inhibiting the intended signaling pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.

    • Stimulate the pathway with a growth factor (e.g., EGF for the EGFR pathway) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) or a downstream substrate (e.g., anti-phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Strip the membrane and re-probe for the total protein (e.g., total EGFR, total Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.

    • A dose-dependent decrease in the phosphorylated protein relative to the total protein confirms on-target pathway inhibition.

Conclusion and Future Perspectives

This compound is not merely a chemical compound but a strategic platform for the rational design of targeted therapeutics. Its mechanism of action is realized through its derivatives, which function predominantly as ATP-competitive kinase inhibitors. By leveraging the reactive chloro groups, medicinal chemists can develop potent and selective agents against key oncogenic drivers like EGFR, PI3K, and mTOR. The integrated methodological approach—combining biochemical assays, cellular proliferation studies, and pathway-specific western blotting—provides a robust framework for validating this mechanism and advancing promising candidates toward clinical development. Future work will likely focus on exploiting this versatile scaffold to target novel or mutant kinases, overcome drug resistance, and develop next-generation therapeutics such as PROTACs (PROteolysis TArgeting Chimeras).

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC - NIH. [Link]

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. (n.d.). ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). PMC - PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.). NIH. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. (2009, April 15). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Royal Society of Chemistry. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (n.d.). ScienceDirect. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). MDPI. [Link]

  • Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. (n.d.). PMC - NIH. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). PMC - NIH. [Link]

  • Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. (2021, November 24). PMC - PubMed Central. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). SciSpace. [Link]

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The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-d]pyrimidine core, a bioisostere of natural purines, has emerged as a "privileged scaffold" in medicinal chemistry due to the remarkable breadth of its biological activities.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to derivatives with potent and selective activities against a range of therapeutic targets. This technical guide provides an in-depth exploration of the significant biological activities of thiazolo[5,4-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Each section is designed to provide not only a comprehensive overview of the mechanism of action and structure-activity relationships (SAR) but also detailed, field-proven experimental protocols for their evaluation. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Thiazolo[5,4-d]pyrimidine Core - A Bioisostere of Purines

The thiazolo[5,4-d]pyrimidine scaffold is a fused heterocyclic system where a thiazole ring is fused to a pyrimidine ring. Its structural similarity to endogenous purines, such as adenine and guanine, is a key determinant of its broad pharmacological relevance.[1] This bioisosteric relationship allows these synthetic compounds to interact with biological targets that naturally recognize purine-based ligands, including a wide array of enzymes and receptors. Consequently, derivatives of this scaffold have been extensively investigated and have shown promise in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The versatility of the thiazolo[5,4-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms that target the fundamental processes of cancer cell growth and survival.[2] Their ability to function as purine antagonists allows them to interfere with metabolic pathways essential for cell proliferation.[2]

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism of anticancer action for many thiazolo[5,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[3][4] Several thiazolo[5,4-d]pyrimidine derivatives have been developed as potent PI3K inhibitors, effectively blocking this pro-survival pathway and inducing apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazolo_Derivative Thiazolo[5,4-d]pyrimidine Derivative Thiazolo_Derivative->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

  • Other Kinase Targets: Beyond PI3K, these derivatives have been shown to inhibit other crucial kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Raf kinases.[1] This multi-targeted approach can be particularly effective in overcoming drug resistance.

  • Induction of Apoptosis: Some thiazolo[5,4-d]pyrimidine compounds can induce programmed cell death, or apoptosis, through caspase activation, independent of their kinase inhibitory activity.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazolo[5,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

PositionSubstituent Effect on Anticancer Activity
C2 Aromatic or heteroaromatic groups at this position are often favored for potent kinase inhibition.
C5 Introduction of small alkyl or substituted aryl groups can modulate selectivity and potency.
N7-amino Substitution on the exocyclic amino group at the 7-position can significantly impact activity and solubility.

For instance, a study on a series of thiazolo[5,4-d]pyrimidine derivatives revealed that compound 7i , with specific substitutions, exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively.[6]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the thiazolo[5,4-d]pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Thiazolo[5,4-d]pyrimidine Derivatives (Various Conc.) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

Antimicrobial Activity: A New Frontier Against Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazolo[5,4-d]pyrimidine derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial mechanism of these compounds is still under investigation but is thought to involve multiple targets. Their amphiphilic nature may facilitate their integration into microbial cell membranes, leading to disruption of membrane integrity and function.[9] Additionally, as purine bioisosteres, they may interfere with nucleic acid synthesis and other essential metabolic pathways in microorganisms.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency are influenced by the substitution patterns on the thiazolo[5,4-d]pyrimidine ring. Specific lipophilic or electron-withdrawing groups at certain positions can enhance the activity against particular microbial strains. For example, certain derivatives have shown greater activity against Candida albicans than against Gram-negative bacteria like E. coli and P. aeruginosa.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism on an agar plate, pick 3-4 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the thiazolo[5,4-d]pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to obtain a range of concentrations.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial or fungal suspension. The final volume in each well is typically 100 µL.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria, or longer for fungi, in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Thiazolo[5,4-d]pyrimidine Derivative in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Sources

The Emergence of Thiazolo[5,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[5,4-d]pyrimidine core, a bioisostere of the natural purine ring system, has garnered significant attention within the medicinal chemistry community. Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery and development of novel thiazolo[5,4-d]pyrimidine compounds, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the methodologies for biological evaluation, and illuminate the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic system. This document is designed to be a practical and authoritative resource, blending established protocols with the causal reasoning that underpins strategic decision-making in modern drug discovery.

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold - A Rising Star in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of biomedical research. Central to this endeavor is the identification and optimization of molecular scaffolds that can serve as the foundation for potent and selective drugs. The thiazolo[5,4-d]pyrimidine ring system has emerged as a particularly fruitful area of investigation.[1] Its structural resemblance to adenine and guanine allows it to mimic these crucial biomolecules, thereby interacting with a wide range of biological targets.[1][2]

Compounds bearing this bicyclic core have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anticancer/Antiproliferative Effects: Many derivatives have shown potent activity against various cancer cell lines.[3][4][5][6]

  • Kinase Inhibition: This scaffold has proven to be an effective template for the design of inhibitors of key kinases involved in cell signaling pathways, such as VEGFR-2 and cyclin-dependent kinases (CDKs).[7][8][9][10][11]

  • Adenosine Receptor Antagonism: Certain derivatives exhibit high affinity for adenosine receptors, suggesting potential applications in treating neurological disorders like depression.[12][13][14][15]

  • Anti-inflammatory and Antimicrobial Properties: The therapeutic potential of this scaffold extends to the treatment of inflammatory conditions and infectious diseases.[3][4]

This guide will provide a comprehensive overview of the key aspects of discovering novel thiazolo[5,4-d]pyrimidine compounds, from the initial synthetic strategies to their biological characterization and the elucidation of their mechanism of action.

Synthetic Strategies: Building the Thiazolo[5,4-d]pyrimidine Core

The synthesis of the thiazolo[5,4-d]pyrimidine scaffold can be approached through several well-established routes. The choice of a specific synthetic pathway is often dictated by the desired substitution patterns on the final molecule, which in turn are guided by structure-activity relationship (SAR) studies. A common and versatile approach involves the construction of the thiazole ring onto a pre-existing pyrimidine core.

General Synthetic Workflow

A representative synthetic scheme for the preparation of 7-amino-substituted thiazolo[5,4-d]pyrimidines is outlined below. This multi-step process allows for the introduction of diversity at various positions of the scaffold, a crucial aspect of generating a library of compounds for biological screening.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials: Substituted Pyrimidines intermediate1 Formation of Thiazolo[5,4-d]pyrimidine Core start->intermediate1 Cyclization intermediate2 Functionalization/ Substitution Reactions intermediate1->intermediate2 e.g., Chlorination final_product Target Compound intermediate2->final_product e.g., Amination

Caption: A generalized workflow for the synthesis of thiazolo[5,4-d]pyrimidine derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established literature for the synthesis of a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivative.[14]

Step 1: Synthesis of the Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy Intermediate

  • To a solution of 2-aminothiole in a suitable high-boiling solvent (e.g., diphenyl ether), add the appropriate arylacetyl chloride.

  • Heat the reaction mixture to a high temperature (e.g., 250 °C) for a specified period (e.g., 1-2 hours) to drive the cyclization reaction.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., hexane) to remove impurities.

  • Dry the product under vacuum to yield the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative.

Step 2: Chlorination of the Dihydroxy Intermediate

  • Suspend the dihydroxy derivative in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 5,7-dichloro-thiazolo[5,4-d]pyrimidine intermediate.

Step 3: Suzuki Coupling for Substitution at the 5-Position

  • In a microwave vial, combine the 5,7-dichloro intermediate, the desired boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

  • Add a mixture of solvents (e.g., DME/water).

  • Heat the mixture in a microwave reactor at a specified temperature and time (e.g., 160 °C for 30 minutes).

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to yield the 5-substituted-7-chloro-thiazolo[5,4-d]pyrimidine.

Step 4: Nucleophilic Aromatic Substitution for Amination at the 7-Position

  • Dissolve the 5-substituted-7-chloro intermediate in a suitable solvent (e.g., ethanol).

  • Add the desired amine.

  • Reflux the reaction mixture for several hours until completion.

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., diethyl ether) and dry to obtain the final 7-amino-substituted thiazolo[5,4-d]pyrimidine derivative.

Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

The discovery of novel thiazolo[5,4-d]pyrimidine compounds is a multi-stage process that begins with broad screening to identify initial "hits" and progresses to more focused studies to characterize "leads" with therapeutic potential.

G cluster_workflow Drug Discovery and Development Workflow discovery Discovery & Development preclinical Preclinical Research discovery->preclinical clinical Clinical Research preclinical->clinical fda_review FDA Review clinical->fda_review post_market Post-Market Safety Monitoring fda_review->post_market

Caption: A simplified flowchart of the drug discovery and development process.[12]

In Vitro Antiproliferative and Cytotoxicity Assays

A primary application of thiazolo[5,4-d]pyrimidines is in the field of oncology. Therefore, the initial biological evaluation often involves assessing their ability to inhibit the growth of cancer cells. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[16][17][18][19]

MTT Assay Protocol

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Given that many thiazolo[5,4-d]pyrimidines act as kinase inhibitors, it is crucial to determine their potency and selectivity against specific kinases.[20]

General Kinase Inhibition Assay Protocol

  • Assay Setup: In a microplate, combine the kinase, a substrate peptide, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC₅₀ value of the compound for the specific kinase. To assess selectivity, the compound should be screened against a panel of different kinases.[20]

In Vivo Efficacy Models

Promising compounds identified from in vitro assays are then advanced to in vivo studies to assess their efficacy and safety in a living organism.

Example: Antidepressant Activity in Mice

For compounds targeting adenosine receptors for the treatment of depression, behavioral models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) are commonly used.[21][22][23][24]

Tail Suspension Test (TST) Protocol

  • Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.

  • Suspension: Suspend each mouse by its tail from a lever, ensuring it cannot escape.

  • Behavioral Recording: Record the total duration of immobility over a set period (e.g., 6 minutes).[24] Immobility is defined as the absence of active movements.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time for the compound-treated group compared to the vehicle control group suggests antidepressant-like activity.

Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the SAR is critical for optimizing lead compounds. For thiazolo[5,4-d]pyrimidine-based kinase inhibitors, elucidating their interaction with the target kinase is a key objective.

Case Study: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8] Several thiazolo[5,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[8]

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival

Caption: A simplified diagram of the VEGFR-2 signaling pathway leading to cell proliferation, migration, and survival.[4][7][25][26][27]

Thiazolo[5,4-d]pyrimidine inhibitors of VEGFR-2 typically act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the activation of downstream signaling pathways.

Structure-Activity Relationship Insights

SAR studies aim to correlate specific structural features of the thiazolo[5,4-d]pyrimidine derivatives with their biological activity. For example, in a series of antiproliferative compounds, it was found that the nature of the substituent at the 2- and 7-positions of the thiazolo[5,4-d]pyrimidine core significantly influences their potency and selectivity.[3][4] Modifications at these positions can be systematically explored to enhance the desired biological activity and improve the pharmacokinetic properties of the compounds.

Data Presentation and Interpretation

Table 1: In Vitro Antiproliferative Activity of Representative Thiazolo[5,4-d]pyrimidine Derivatives

CompoundR¹ SubstituentR² SubstituentMGC-803 IC₅₀ (µM)HGC-27 IC₅₀ (µM)GES-1 IC₅₀ (µM)Selectivity Index (MGC-803/GES-1)
7a 4-chlorophenyl4-morpholinophenyl5.13 ± 0.71>64>64>12.5
7i 4-chlorophenyl4-(4-methylpiperazin-1-yl)phenyl4.64 ± 0.665.0755.84 ± 0.9912.0
Data presented as mean ± SD from three independent experiments. Data sourced from Li et al. (2017).[3][4]

Table 2: In Vitro Kinase Inhibitory Activity of a Representative Thiazolo[5,4-d]pyrimidine Derivative

CompoundTarget KinaseIC₅₀ (µM)
3l VEGFR-21.65
Data sourced from a study on thiazolo[5,4-d]pyrimidine derivatives as potential angiogenesis inhibitors.[8]

Conclusion and Future Directions

The thiazolo[5,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of this ring system, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider diversity of thiazolo[5,4-d]pyrimidine derivatives.

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating their specific molecular targets will be crucial for further development.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability, metabolic stability, and safety profiles.

  • Exploration of New Therapeutic Areas: Investigating the potential of thiazolo[5,4-d]pyrimidine derivatives for the treatment of other diseases, such as neurodegenerative disorders and viral infections.

This technical guide has provided a comprehensive overview of the core principles and methodologies involved in the discovery of novel thiazolo[5,4-d]pyrimidine compounds. By integrating synthetic chemistry, biological evaluation, and mechanistic studies, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

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  • El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. ResearchGate. [Link]

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  • Li, Y., Zhang, Y., Wang, Y., ... & Liu, A. (2018). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. PMC - PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for the Evaluation of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold in Kinase Inhibition

The thiazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of purine. This structural similarity allows compounds based on this framework to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2]

Derivatives of the parent compound, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, have been successfully utilized as starting points for the synthesis of potent inhibitors targeting key kinases such as Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ).[1] This application note provides a comprehensive guide for the characterization of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine as a potential kinase inhibitor. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features suggest a strong potential for kinase interaction.

These protocols are designed to provide a robust framework for determining the kinase inhibitory profile, mechanism of action, and cellular effects of this compound, thereby guiding further drug development efforts.

Part 1: Mechanism of Action and Target Identification

Kinase inhibitors primarily function by blocking the phosphorylation of substrate proteins, thereby interrupting signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and survival.[4] The thiazolo[5,4-d]pyrimidine scaffold is known to produce ATP-competitive inhibitors.[5]

Predicted Mechanism of Action

This compound is predicted to act as a Type I kinase inhibitor, competitively binding to the ATP pocket of susceptible kinases.[5] The dichloro substitutions at the 5 and 7 positions offer reactive sites for further chemical modification to enhance potency and selectivity, while the 2-methyl group may influence the compound's interaction with the kinase active site.

Potential Kinase Targets and Signaling Pathways

Based on the known targets of structurally related compounds, this compound should be evaluated against a panel of kinases, with a particular focus on those implicated in cancer and inflammatory diseases. Key potential targets include:

  • Spleen Tyrosine Kinase (Syk): A critical mediator of signal transduction in various immune cells, including B-cells, mast cells, and neutrophils.[3] Inhibition of Syk is a therapeutic strategy for autoimmune diseases and certain hematological malignancies.[6]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that regulate cell growth, proliferation, and survival.[7] The delta isoform (PI3Kδ) is particularly important in immune cell function.[8]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation.[9][10]

Below are simplified diagrams of the signaling pathways associated with these kinases.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Recruitment & Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PKC PKC PLCg2->PKC Activation NFkB NF-κB PKC->NFkB Activation Cell_Activation B-Cell Activation, Proliferation, and Survival NFkB->Cell_Activation Transcription

Caption: Simplified Syk Signaling Pathway in B-Cells.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Part 2: Application Notes and Experimental Protocols

This section provides detailed protocols for the biochemical and cellular characterization of this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[4]

In_Vitro_Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound_Prep Prepare serial dilutions of 5,7-Dichloro-2-methylthiazolo [5,4-d]pyrimidine Incubation1 Add compound dilutions to assay plate Compound_Prep->Incubation1 Kinase_Mix Prepare kinase reaction mix (kinase, substrate, buffer) Incubation2 Add kinase mix and ATP to initiate reaction Kinase_Mix->Incubation2 Incubation1->Incubation2 Incubation3 Incubate at room temperature Incubation2->Incubation3 Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubation3->Stop_Reaction ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Measure luminescence ADP_to_ATP->Luminescence

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor for the target kinase as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the purified kinase, its specific substrate, and the appropriate kinase buffer. The concentrations of kinase and substrate should be optimized beforehand.[4]

    • Add 2 µL of the kinase reaction mixture to each well.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context.[11] It is based on the principle that a ligand binding to its target protein increases the thermal stability of the protein.[12]

CETSA_Workflow Cell_Culture Culture cells and treat with compound or vehicle (DMSO) Heating Heat cell suspensions to a range of temperatures Cell_Culture->Heating Lysis Lyse cells by freeze-thaw cycles Heating->Lysis Centrifugation Separate soluble and precipitated proteins by centrifugation Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for the target protein Centrifugation->Western_Blot Data_Analysis Quantify band intensities and plot protein abundance vs. temperature Western_Blot->Data_Analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to express the target kinase) to 70-80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the in vitro IC50) or with vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting and Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[13]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting to detect the target kinase in the soluble fractions from each temperature point.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative protein abundance against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Analysis of Downstream Signaling by Western Blotting

To confirm the functional consequence of kinase inhibition in cells, it is essential to measure the phosphorylation status of downstream substrates of the target kinase.[14]

Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours, if necessary, to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or activator to induce the signaling pathway of interest (e.g., EGF for the EGFR pathway, insulin for the PI3K/Akt pathway).

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.[16]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-Akt, phospho-S6 ribosomal protein).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with the compound confirms its inhibitory activity in a cellular context.

Part 3: Data Interpretation and Troubleshooting

ParameterMethodExpected Outcome for an Active InhibitorPotential IssuesTroubleshooting
IC50 In Vitro Kinase AssayA low nanomolar to micromolar IC50 value.High IC50 value.- Ensure compound solubility. - Verify enzyme activity. - Optimize ATP concentration.
Target Engagement CETSA®A rightward shift in the melting curve of the target protein upon compound treatment.No shift or a leftward shift.- Increase compound concentration. - Confirm target expression in the cell line. - Optimize heating times and temperatures.
Downstream Inhibition Western BlotDose-dependent decrease in the phosphorylation of a downstream substrate.No change in phosphorylation.- Confirm pathway activation by the stimulus. - Increase compound concentration or incubation time. - Check antibody specificity.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound as a kinase inhibitor. By systematically evaluating its in vitro inhibitory activity, cellular target engagement, and effects on downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential. The versatility of the thiazolo[5,4-d]pyrimidine scaffold suggests that this compound could be a promising starting point for the development of novel and selective kinase inhibitors for a variety of diseases.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website: [Link]

  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387–402. [Link]

  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from University of Dundee website: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Drug Discovery and Diagnostics Tool. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

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  • Spire Healthcare. (2024, June 21). What are Syk inhibitors and how do they work?. Retrieved from Spire Healthcare website: [Link]

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  • MDPI. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from MDPI website: [Link]

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  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from Taylor & Francis Online website: [Link]

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  • Cold Spring Harbor Perspectives in Biology. (n.d.). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Retrieved from Cold Spring Harbor Perspectives in Biology website: [Link]

  • National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from National Center for Biotechnology Information website: [Link]

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Application Notes & Protocols: Strategic Derivatization of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolo[5,4-d]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a purine bioisostere where a sulfur atom replaces the nitrogen at the 9-position of the purine ring.[1][2] This structural similarity to endogenous nucleobases like adenine and guanine allows molecules built on this scaffold to interact with a wide array of biological targets, often with high potency and selectivity.[3][4] Consequently, derivatives of this heterocyclic system have been successfully developed as kinase inhibitors, adenosine receptor antagonists, and anti-cancer agents, among other therapeutic classes.[1][5][6][7]

The starting material, 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine , is a highly versatile building block for generating diverse chemical libraries.[8] Its two chlorine atoms serve as reactive handles for sequential and regioselective functionalization. This guide provides a detailed exploration of the synthetic strategies and step-by-step protocols for derivatizing this scaffold, with an emphasis on the underlying chemical principles that govern these transformations.

Physicochemical Properties of the Starting Material
PropertyValue
IUPAC Name 5,7-dichloro-2-methyl-[1][9]thiazolo[5,4-d]pyrimidine
CAS Number 13479-88-4[8]
Molecular Formula C₆H₃Cl₂N₃S
Molecular Weight 220.08 g/mol
Appearance Off-white to yellow crystalline solid

The Chemistry of Derivatization: Understanding Regioselectivity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C5 and C7 positions. These positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions .

A fundamental principle governing the derivatization of this scaffold is the greater electrophilicity of the C7 position compared to the C5 position. This is analogous to the C4 position being more reactive than the C2 position in 2,4-dichloropyrimidines.[10][11] This regioselectivity can be rationalized by considering the stability of the Meisenheimer complex intermediate formed during nucleophilic attack. The intermediate resulting from attack at C7 is better able to delocalize the negative charge onto the adjacent pyrimidine nitrogen atoms.[10] This inherent reactivity allows for a controlled, stepwise functionalization, first at C7 and subsequently at C5.

While the two-step SNAr mechanism via a Meisenheimer complex is the generally accepted model, it's worth noting that recent studies suggest some SNAr reactions may proceed through a concerted mechanism, depending on the specific reactants and conditions.[12] For the protocols described herein, the stepwise model provides a robust framework for predicting and controlling regioselectivity.

G cluster_0 Synthetic Pathways from this compound Start 5,7-Dichloro-2-methyl- thiazolo[5,4-d]pyrimidine C7_Sub 7-Substituted-5-chloro Derivative Start->C7_Sub 1. Nucleophile (1 eq) or Pd-Coupling (C7 selective) C5_Sub 5-Substituted-7-chloro Derivative (Minor) Start->C5_Sub Harsher Conditions (less common) Di_Sub 5,7-Disubstituted Derivative C7_Sub->Di_Sub 2. Second Nucleophile or Pd-Coupling (C5 position)

Caption: Step-by-step workflow for the SNAr reaction.

Detailed Step-by-Step Methodology
  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a suitable aprotic solvent (e.g., THF, DMF, or NMP) to a concentration of 0.1-0.2 M. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired amine nucleophile (1.0-1.2 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the 7-substituted-5-chloro-2-methylthiazolo[5,4-d]pyrimidine derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Exemplary Nucleophiles and Conditions
NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineDIPEATHF25485-95
BenzylamineTEADMF25290-98
MorpholineDIPEANMP40680-90
(S)-3-aminopyrrolidine-1-carboxylateTEATHF501650-60 [13]

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling

For the introduction of carbon-based substituents (aryl, heteroaryl, or vinyl groups), the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This protocol can be adapted for regioselective coupling at either the C7 or C5 position, depending on the substrate used (the dichloro- starting material or a C7-monosubstituted intermediate).

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.

Detailed Step-by-Step Methodology
  • Inert Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloro-thiazolo[5,4-d]pyrimidine substrate (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For many applications, Pd(PPh₃)₄ (3-5 mol%) is effective. [14][15]For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) may be required.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/ethanol/H₂O. [15]4. Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure of the coupled product by NMR and HRMS.

Recommended Catalyst Systems
Catalyst (mol%)Ligand (mol%)BaseSolventApplication Notes
Pd(PPh₃)₄ (5%)-K₂CO₃Dioxane/H₂OA robust, general-purpose system for many arylboronic acids. [14]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂OEffective for sterically hindered or electron-rich boronic acids.
PdCl₂(dppf) (3%)-Cs₂CO₃DMFOften used for heteroarylboronic acids.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The use of TLC and LC-MS at regular intervals is critical. The appearance of a new spot (TLC) or a peak with the expected mass (LC-MS) corresponding to the product, along with the disappearance of the starting material, validates that the transformation is proceeding as expected.

  • Regioselectivity Confirmation: In the case of monosubstitution on the dichloro- starting material, the regioselectivity can be confirmed by Nuclear Overhauser Effect (NOE) NMR experiments. For example, irradiation of the 2-methyl group should show an NOE to the proton of a C7-NHR substituent, but not a C5-NHR substituent.

  • Final Product Purity: The final purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by sharp melting points (for crystalline solids) and clean NMR spectra.

By adhering to these analytical checks, researchers can ensure the integrity of their synthetic intermediates and final compounds, which is paramount for their use in subsequent biological assays and drug development studies.

References

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved from [Link]

  • Chaban, T., et al. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES.
  • Barreca, M. L., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(21), 3958. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). ResearchGate. Retrieved from [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (n.d.).
  • Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. (2018). ResearchGate. Retrieved from [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.).
  • Application Notes and Protocols for 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in Heterocyclic Compound Synthesis. (n.d.). Benchchem.
  • Baranczak, A., et al. (2013). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 15(18), 4944-4947. Available from: [Link]

  • Park, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11478-11495. Available from: [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1693. Available from: [Link]

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine. (n.d.). MySkinRecipes.
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals.
  • Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermedi
  • Lebsack, A. D., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194-10197. Available from: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2019). MDPI.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Available from: [Link]

  • Vonesh, H. L., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(37), 15738-15743. Available from: [Link]

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. (2009).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
  • Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors. (n.d.). OUCI.
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Application Notes and Protocols for 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Motif in Oncology Drug Discovery

The thiazolo[5,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a purine isostere, it serves as an excellent starting point for the design of molecules that can interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1] Many kinases are aberrantly activated in cancer, driving uncontrolled cell proliferation, survival, and angiogenesis. Consequently, derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been extensively explored as potent anti-tumor agents.[2]

This document focuses on 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine , a key synthetic intermediate. While not typically an end-product therapeutic agent, its true value lies in its role as a versatile building block. The chlorine atoms at the 5 and 7 positions are highly reactive leaving groups, enabling medicinal chemists to perform nucleophilic substitution reactions to rapidly generate large libraries of novel compounds. This "scaffold decoration" approach is a cornerstone of modern drug discovery, allowing for the systematic exploration of the chemical space around the core to identify potent and selective inhibitors of cancer-relevant targets.

These application notes will provide a technical guide for utilizing this compound as a starting material for the synthesis of potential kinase inhibitors and outline a strategic workflow for their subsequent evaluation in cancer research.

Physicochemical Properties and Rationale for Use

The strategic utility of this compound is rooted in its chemical architecture.

PropertyValue / DescriptionRationale for Application in Medicinal Chemistry
Molecular Formula C₆H₃Cl₂N₃SA compact heterocyclic core suitable for kinase hinge region binding.
Molecular Weight 220.08 g/mol Low molecular weight allows for significant additions while adhering to Lipinski's Rule of Five for drug-likeness.
Key Feature Dichloro-substitutionThe chlorine atoms at C5 and C7 are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Their differential reactivity can potentially allow for selective or sequential substitution, further enhancing molecular diversity.
Core Structure Thiazolo[5,4-d]pyrimidineMimics the purine ring of ATP, increasing the probability of competitive binding within the kinase ATP pocket.

The primary application of this compound is as an electrophilic scaffold for reaction with a wide array of nucleophiles (e.g., primary/secondary amines, thiols) to build a library of substituted thiazolopyrimidines. This allows researchers to probe the structure-activity relationships (SAR) of substituents at the C5 and C7 positions, optimizing for potency, selectivity, and pharmacokinetic properties.

Application Note 1: Generation of a 7-Substituted-2-methylthiazolo[5,4-d]pyrimidine Library

This section describes the use of this compound to generate a library of mono-substituted derivatives. The chlorine at the C7 position is generally more susceptible to nucleophilic attack than the one at C5, allowing for regioselective substitution under controlled conditions.

Workflow for Library Synthesis

The following diagram illustrates the general workflow for synthesizing a library of candidate compounds from the starting intermediate.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start 5,7-Dichloro-2-methyl- thiazolo[5,4-d]pyrimidine reaction Parallel Synthesis (SNA r Reaction) start->reaction reagents Panel of Nucleophiles (e.g., R-NH2, R-SH) reagents->reaction purify Purification & QC (HPLC, LC-MS, NMR) reaction->purify library Library of C7-Substituted Derivative Compounds screening Biological Screening (Described in App Note 2) library->screening purify->library

Caption: Workflow for generating a chemical library from the starting intermediate.

Protocol: Synthesis of a Representative 7-Amino Derivative

This protocol details the reaction of this compound with a generic primary amine (R-NH₂). This procedure can be adapted for parallel synthesis in multi-well plates to rapidly generate numerous analogs.

Objective: To synthesize a 7-(substituted-amino)-5-chloro-2-methylthiazolo[5,4-d]pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Reaction vessel (e.g., microwave vial or round-bottom flask) with stir bar

  • Standard workup and purification reagents (Ethyl Acetate, saturated NaHCO₃, brine, MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent the introduction of water, which could hydrolyze the starting material or react with the base.

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent). Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).

    • Causality: DMF is an excellent solvent for SNAr reactions as it can solvate the ions formed in the transition state. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing with the amine nucleophile. A slight excess of the amine ensures the complete consumption of the limiting starting material.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. Typical conditions are 80-120 °C for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the SNAr reaction. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation.

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Causality: The workup removes the DMF solvent and excess base (DIPEA). The NaHCO₃ wash ensures all acidic byproducts (HCl) are neutralized.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: A Strategic Workflow for Anticancer Evaluation

Once a library of derivatives has been synthesized, a systematic screening cascade is required to identify compounds with promising anticancer activity. This workflow is designed to move from broad, high-throughput assays to more specific, mechanism-of-action studies.

Potential Kinase Targets for Thiazolo[5,4-d]pyrimidine Derivatives

Based on published literature for the broader thiazolopyrimidine class, the following kinases represent high-value targets for initial screening.[3]

Kinase TargetRole in Cancer
Syk (Spleen Tyrosine Kinase)Critical for B-cell receptor signaling; a target in B-cell malignancies.
PI3Kδ (Phosphoinositide 3-kinase delta)Key component of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell survival and proliferation.
mTOR (Mechanistic Target of Rapamycin)A central regulator of cell growth, proliferation, and metabolism; often dysregulated in cancer.
EGFR (Epidermal Growth Factor Receptor)A receptor tyrosine kinase whose mutation or overexpression drives several cancers, including non-small cell lung cancer.
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Proposed Screening Cascade

This diagram outlines a logical progression for evaluating the newly synthesized compounds.

G cluster_primary Level 1: Primary Screening cluster_secondary Level 2: Hit Validation & MOA cluster_tertiary Level 3: Lead Optimization lib Synthesized Compound Library kinase Biochemical Kinase Assays (e.g., against Syk, PI3K, mTOR) lib->kinase Identify Hits prolif Cell Proliferation Assay (e.g., MTT on a cancer cell panel) lib->prolif Identify Hits ic50 IC50 Determination (Dose-response curves) kinase->ic50 prolif->ic50 western Target Engagement Assay (Western Blot for p-Substrates) ic50->western Confirm Mechanism adme In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) western->adme Select Leads invivo In Vivo Efficacy Studies (Xenograft Models) adme->invivo

Caption: A multi-level screening cascade for anticancer drug discovery.

Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (GI₅₀).

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette and plate reader (570 nm)

Protocol Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: The 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the assay measures an inhibitory effect on proliferation rather than a cytotoxic effect on non-adherent cells.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Causality: A serial dilution series is essential to generate a dose-response curve from which the GI₅₀ can be accurately calculated.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe significant anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Conclusion

This compound is a powerful tool for cancer research, not as a direct therapeutic, but as a foundational scaffold for the generation of novel, targeted inhibitors. Its reactive dichloro substitutions provide a gateway to vast chemical diversity. By employing the synthetic and screening strategies outlined in these application notes, researchers can effectively leverage this intermediate to discover and develop next-generation anticancer agents, particularly those targeting the kinase families that are critical drivers of malignancy.

References

  • Barreca, M. L., et al. (2014). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 19(12), 20904-20926. Available from: [Link]

  • Wojciechowska, J., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5489. Available from: [Link]

  • Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(9), 2943. Available from: [Link]

  • Wang, X., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 8(23), 12567-12579. Available from: [Link]

  • Zhang, L., et al. (2021). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine compounds. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2016). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 7(4), 747-759. Available from: [Link]

  • Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(14), 9744-9763. Available from: [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4474-4494. Available from: [Link]

  • Fahmy, H., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 24-42. Available from: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available from: [Link]

  • Lebsack, A. D., et al. (2009). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. Organic Letters, 11(15), 3342-3345. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine in Modern Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

I. Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system recognized in medicinal chemistry as a "biologically privileged" scaffold.[1][2] As a bioisosteric analog of purine, this structure is adept at interacting with a wide array of biological targets, often by mimicking endogenous purines that are fundamental to cellular and viral processes.[3][4] This mimicry allows derivatives of this scaffold to function as competitive inhibitors for enzymes crucial to viral replication. The thiazole ring fused to the pyrimidine core introduces unique electronic and steric properties, offering a versatile platform for developing potent and selective therapeutic agents.[5]

Derivatives of the thiazolopyrimidine family have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][6] Notably, specific analogs have shown promising antiviral activity, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family.[7] This positions the thiazolo[5,4-d]pyrimidine scaffold as a high-value starting point for novel antiviral drug design programs.

II. The Strategic Role of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

The subject of this guide, this compound, is not typically an active pharmaceutical ingredient itself. Instead, its immense value lies in its function as a highly versatile chemical intermediate. The two chlorine atoms at the C5 and C7 positions of the pyrimidine ring are excellent leaving groups, creating reactive centers for nucleophilic substitution. This di-chloro substitution allows for a programmed and regioselective synthesis of a vast library of derivatives, which is the cornerstone of modern hit-to-lead optimization campaigns.

The general strategy involves the sequential displacement of these chlorine atoms to introduce a diverse range of functional groups, thereby modulating the compound's steric, electronic, and pharmacokinetic properties to achieve high potency and selectivity against a specific viral target.

III. Synthetic Strategy: From Scaffold to Screening Library

The primary utility of this compound is its capacity for differential functionalization at the C5 and C7 positions. The C7 position is generally more susceptible to nucleophilic attack than the C5 position, allowing for a stepwise synthetic approach.

Workflow for Library Synthesis

G A Start: 5,7-Dichloro-2-methyl- thiazolo[5,4-d]pyrimidine B Step 1: Nucleophilic Substitution at C7 (e.g., Primary/Secondary Amines, R-NH2) A->B Reaction 1 C Intermediate: 7-Amino-5-chloro-2-methyl- thiazolo[5,4-d]pyrimidine Library B->C Purification D Step 2: Substitution or Coupling at C5 (e.g., Suzuki Coupling with Boronic Acids) C->D Reaction 2 E Final Product: 5,7-Disubstituted-2-methyl- thiazolo[5,4-d]pyrimidine Library D->E Purification F Biological Screening (Antiviral & Cytotoxicity Assays) E->F Testing G A Initial Hit (High SI) B SAR Analysis (Identify Key Moieties) A->B Data C Design Analogs (Systematic Modification) B->C Hypothesis D Synthesize New Library C->D Targets E Screening (Antiviral & Cytotoxicity) D->E Compounds E->B New Data F Improved Lead (Higher Potency/SI) E->F Success

Sources

The Strategic Utility of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for interacting with a diverse array of biological targets. This bicyclic heterocycle, an isostere of naturally occurring purines, provides a versatile template for the design of potent and selective therapeutic agents.[1][2] Among its various functionalized forms, 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine stands out as a particularly valuable and strategically important building block for the synthesis of targeted inhibitors, most notably in the realms of oncology and inflammatory diseases.

The reactivity of the two chlorine atoms at the 5- and 7-positions allows for sequential and regioselective displacement by a wide range of nucleophiles. This feature provides medicinal chemists with a powerful tool to systematically explore the chemical space around the core scaffold, enabling the fine-tuning of pharmacological properties and the optimization of structure-activity relationships (SAR). The presence of the 2-methyl group can also play a crucial role in modulating the electronic properties of the ring system and influencing the binding affinity of its derivatives to their target proteins.

This comprehensive guide will delve into the medicinal chemistry applications of this compound, providing detailed protocols for its synthesis and derivatization, a curated collection of biological activity data for its analogues, and an exploration of the key signaling pathways that can be modulated by compounds derived from this versatile scaffold.

Core Synthesis and Derivatization Strategies

The synthesis of this compound is a multi-step process that begins with the construction of the core thiazolo[5,4-d]pyrimidine ring system, followed by a crucial chlorination step. The subsequent derivatization at the 5- and 7-positions is where the true synthetic utility of this intermediate is realized.

Protocol 1: Synthesis of 2-Methylthiazolo[5,4-d]pyrimidine-5,7-diol

The foundational precursor for the title compound is 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol. A common synthetic route involves the condensation of a substituted aminothiazole with a suitable cyclizing agent.

Experimental Protocol:

  • Step 1: Synthesis of 2-Amino-4-methylthiazole. (This is a common starting material and can be synthesized via several established methods, such as the Hantzsch thiazole synthesis from thioacetamide and an alpha-haloketone).

  • Step 2: Condensation with Diethyl Malonate. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylthiazole (1 equivalent) in a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol and then diethyl ether, and dry under vacuum to yield 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol.

Protocol 2: Chlorination to this compound

The conversion of the diol to the dichloro derivative is a critical step that activates the scaffold for subsequent nucleophilic substitutions.

Experimental Protocol:

  • In a fume hood, carefully add 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Optionally, a catalytic amount of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.[3]

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford this compound.

Protocol 3: Sequential Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the chlorine atoms at the C5 and C7 positions can be exploited to introduce different substituents in a stepwise manner. Generally, the C7 position is more susceptible to nucleophilic attack.

Experimental Protocol:

  • Step 1: Monosubstitution at the C7 Position. Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Add the desired amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-6 hours, monitoring by TLC.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

  • Step 2: Disubstitution at the C5 Position. The resulting 7-substituted-5-chloro-2-methylthiazolo[5,4-d]pyrimidine can then be subjected to a second SNAr reaction with a different nucleophile.

  • Dissolve the monosubstituted intermediate in a suitable solvent and add the second nucleophile and a base. This step may require more forcing conditions (e.g., higher temperatures, stronger base) depending on the nucleophilicity of the second amine.

  • Work-up and purify as described in the previous step to obtain the desired 5,7-disubstituted-2-methylthiazolo[5,4-d]pyrimidine.

G

Applications in Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

A significant application of the this compound scaffold is in the development of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2]

Derivatives of the thiazolo[5,4-d]pyrimidine core have been shown to be potent and selective inhibitors of various PI3K isoforms. The ability to readily introduce diverse substituents at the 5- and 7-positions allows for the optimization of interactions within the ATP-binding pocket of these kinases, leading to enhanced potency and selectivity.[5]

G

Quantitative Data: Biological Activity of 2-Methylthiazolo[5,4-d]pyrimidine Derivatives

The following table summarizes the in vitro activity of a selection of 2-methylthiazolo[5,4-d]pyrimidine derivatives against various biological targets. This data highlights the potential of this scaffold in generating potent inhibitors.

Compound IDR⁵ SubstituentR⁷ SubstituentTargetIC₅₀ (nM)Reference
1a 4-FluorophenylMorpholinePI3Kα15[5]
1b 4-FluorophenylPiperidinePI3Kα28[5]
1c 3-HydroxyphenylMorpholinePI3Kδ8[6]
2a Furan-2-yl(2-Fluorobenzyl)amineA₂A Receptor (Kᵢ)0.06[7]
2b Phenyl(2-Fluorobenzyl)amineA₁ Receptor (Kᵢ)1.9[7]

Note: The compound IDs are for illustrative purposes within this document and may not correspond to the original publication's numbering.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on thiazolo[5,4-d]pyrimidine derivatives provide valuable insights into their structure-activity relationships.

  • Substituents at the 7-position: Generally, bulky and rigid substituents are well-tolerated and can enhance binding affinity. The nature of the amine at this position is critical for establishing key hydrogen bond interactions within the kinase hinge region.

  • Substituents at the 5-position: Aromatic and heteroaromatic rings are commonly employed at this position. The electronic nature and substitution pattern of these rings can significantly influence potency and selectivity. For instance, electron-withdrawing groups on a phenyl ring at C5 have been shown to improve activity against certain PI3K isoforms.[6]

  • The 2-methyl group: While less explored than the 5- and 7-positions, the 2-methyl group can contribute to van der Waals interactions within the binding pocket and can influence the overall conformation of the molecule, thereby affecting its biological activity.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the generation of diverse libraries of compounds. The demonstrated success of its derivatives as potent inhibitors of key cellular targets, particularly within the PI3K/Akt/mTOR signaling pathway, underscores its importance in the ongoing quest for novel therapeutics for cancer and other diseases.

Future research in this area will likely focus on further exploring the chemical space around the 2-methylthiazolo[5,4-d]pyrimidine scaffold, with an emphasis on developing inhibitors with improved isoform selectivity and favorable pharmacokinetic profiles. The use of advanced synthetic methodologies, such as flow chemistry and automated synthesis, could accelerate the discovery of new drug candidates based on this privileged scaffold.

References

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721.
  • Dal Piaz, V., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2994.
  • Yuan, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.
  • Hayakawa, M., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 915-920.
  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 124-143.
  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197.
  • Li, Z. H., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658.
  • RSC Publishing. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Retrieved from [Link]

  • PubChem. (n.d.). Thiazolo[5,4-d]pyrimidine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European journal of medicinal chemistry, 114, 124–143.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112–1135.
  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 34(31), 3803–3815.

Sources

Application Notes & Protocols: High-Throughput Screening of Thiazolo[5,4-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thiazolo[5,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows molecules built on this framework to interact with a wide array of biological targets, acting as competitive inhibitors or modulators.[1] This "privileged scaffold" has been successfully exploited to develop potent and selective ligands for various enzyme families and receptor systems.[2]

Notably, derivatives of this scaffold have demonstrated significant activity as inhibitors of protein kinases (e.g., Cyclin-Dependent Kinases - CDKs, Vascular Endothelial Growth Factor Receptor - VEGFR) and as antagonists for G-protein coupled receptors (GPCRs), such as adenosine receptors.[3][4] Given the central role of these target classes in oncology, inflammation, and neurodegenerative disorders, thiazolo[5,4-d]pyrimidine libraries represent a rich source of potential therapeutic agents.

High-Throughput Screening (HTS) provides the technological framework to systematically evaluate large libraries of these compounds against specific biological targets, enabling the rapid identification of "hits" for further development.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for thiazolo[5,4-d]pyrimidine libraries, from initial library preparation to hit validation and characterization.

Part 1: Thiazolo[5,4-d]pyrimidine Library Preparation and Quality Control for HTS

The success of any HTS campaign is fundamentally dependent on the quality and integrity of the compound library. A meticulously prepared and qualified library minimizes false positives and ensures the reproducibility of screening results.

Causality in Library Design and Preparation

A screening library should possess structural diversity to explore a wide chemical space while also being amenable to future structure-activity relationship (SAR) studies. For thiazolo[5,4-d]pyrimidines, diversity is often introduced at specific positions on the bicyclic core through combinatorial synthesis.[6]

The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the universal solvent for HTS due to its high solubilizing power and compatibility with most assay formats. However, compound precipitation in aqueous assay buffers is a common cause of false positives. Therefore, initial solubility testing is a crucial, often overlooked, step.

Protocol: Library Preparation and Plating

This protocol outlines the preparation of a thiazolo[5,4-d]pyrimidine library from powder stocks into assay-ready 384-well plates.

  • Compound Solubilization:

    • Allow powdered compounds to equilibrate to room temperature to prevent water condensation.

    • Prepare a 10 mM primary stock solution for each compound in 100% DMSO. This is a crucial step as achieving full solubilization here prevents issues downstream. Use vortexing and sonication as needed.

    • Rationale: A high-concentration primary stock minimizes the volume of DMSO introduced into the final assay, reducing potential solvent-induced artifacts.

  • Intermediate Plate Preparation:

    • Create an intermediate plate (e.g., 1 mM) by diluting the 10 mM primary stocks. This reduces the number of manipulations required from the high-concentration master stock.

  • Assay-Ready Plate Generation:

    • Using an acoustic liquid handler (e.g., Echo®) or a multi-channel pipetting system, dispense the required volume of each compound from the intermediate plate into the wells of a 384-well polypropylene assay plate to achieve the desired final screening concentration (typically 1-10 µM).

    • Rationale: Polypropylene plates are preferred for compound storage as they minimize non-specific binding compared to polystyrene.

  • Plate Sealing and Storage:

    • Seal the plates with foil or heat seals to prevent evaporation and contamination.

    • Store plates at -20°C or -80°C for long-term stability. Ensure a controlled freeze-thaw cycle log is maintained, as repeated cycles can lead to compound degradation or precipitation.

Quality Control (QC): A Self-Validating System

Routine QC is essential to ensure the integrity of the screening library over time.

QC Parameter Methodology Acceptance Criteria Rationale
Compound Identity & Purity LC-MS (Liquid Chromatography-Mass Spectrometry)>95% purityConfirms that the correct molecule is present and free from significant impurities that could interfere with the assay.
Compound Concentration qNMR (Quantitative Nuclear Magnetic Resonance) or UV-Vis Spectroscopy±15% of target concentrationEnsures that the screening concentration is accurate, which is critical for generating reliable dose-response data later.
Solubility Assessment Nephelometry or visual inspection after dilution in assay bufferNo visible precipitation at final assay concentrationIdentifies compounds that may produce false positives due to aggregation or precipitation in the aqueous assay environment.

Part 2: The HTS Workflow - A Modular Approach

A robust HTS campaign is structured as a funnel, starting with a broad primary screen to identify initial hits, followed by a series of increasingly stringent assays to confirm activity and eliminate artifacts.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Characterization P_Screen Primary HTS (Single Concentration) Data_Analysis Data Analysis (Z-Score Calculation) P_Screen->Data_Analysis Hit_Selection Hit Selection (e.g., Z-Score > 3) Data_Analysis->Hit_Selection Dose_Response Confirmatory Screen (Dose-Response) Hit_Selection->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (e.g., Cytotoxicity) Orthogonal_Assay->Counter_Screen Validated Hits SAR SAR Expansion (Analog Synthesis) Counter_Screen->SAR Prioritized Hits Mechanism Mechanism of Action (e.g., MOA studies) SAR->Mechanism

Caption: High-Throughput Screening (HTS) Funnel.

Part 3: Screening Against Protein Kinases - A CDK4/6 Case Study

Protein kinases are a major target class for thiazolo[5,4-d]pyrimidine derivatives due to the scaffold's ability to mimic the hinge-binding motif of ATP.[3] Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in HR+/HER2- breast cancer.[2][3]

Signaling Pathway

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S G1-S Phase Transition E2F->G1_S promotes Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->CDK46 inhibits

Caption: Simplified CDK4/6-Rb Signaling Pathway.

Primary Assay Protocol: LanthaScreen® TR-FRET Kinase Activity Assay

This protocol is adapted for a 384-well format to measure the inhibition of CDK4/CyclinD3 activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust HTS technology that measures the phosphorylation of a substrate by a kinase.[7]

Materials:

  • Recombinant CDK4/CyclinD3 enzyme

  • LanthaScreen® Tb-anti-pRb(Ser780) Antibody

  • Fluorescein-pRb(773-928) Substrate

  • ATP

  • TR-FRET Dilution Buffer

  • Assay Plates: 384-well, low-volume, white

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each 10 mM thiazolo[5,4-d]pyrimidine library compound in DMSO into a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

    • Controls: Designate columns for controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known potent CDK4/6 inhibitor (e.g., Palbociclib).

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate solution in TR-FRET Dilution Buffer containing Fluorescein-pRb substrate and CDK4/CyclinD3 enzyme.

    • Dispense 2.5 µL of this solution into each well of the assay plate.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in TR-FRET Dilution Buffer.

    • Dispense 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Seal the plate and incubate for 60 minutes at room temperature.

    • Rationale: The concentrations of enzyme and ATP should be optimized during assay development, typically at or near the Km for ATP, to ensure the assay is sensitive to competitive inhibitors.

  • Detection:

    • Prepare a 2X Antibody solution containing the Tb-anti-pRb antibody in TR-FRET Dilution Buffer.

    • Add 5 µL of this solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

    • Calculate the TR-FRET ratio (Emission 520nm / Emission 495nm).

Part 4: Screening Against GPCRs - An Adenosine A2A Receptor Case Study

Thiazolo[5,4-d]pyrimidines are also potent modulators of GPCRs, particularly adenosine receptors. The Adenosine A2A receptor (A2AR) is a Gs-coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP).[4] It is a key target in immuno-oncology and Parkinson's disease.[8] An HTS campaign for A2AR antagonists aims to identify compounds that block agonist-induced cAMP production.

Signaling Pathway

A2AR_Pathway Adenosine Adenosine (Agonist) A2AR A2A Receptor Adenosine->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Antagonist Thiazolo[5,4-d]pyrimidine Antagonist Antagonist->A2AR blocks

Caption: Simplified Adenosine A2A Receptor Signaling Pathway.

Primary Assay Protocol: HTRF® cAMP Assay

This protocol describes a competitive immunoassay in a 384-well format to measure changes in intracellular cAMP levels in cells expressing the A2A receptor.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • A2AR agonist (e.g., CGS-21680).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF® cAMP Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • Cell culture medium and buffers.

  • Assay Plates: 384-well, low-volume, white, cell culture treated.

Procedure:

  • Cell Plating:

    • Seed A2AR-HEK293 cells into 384-well plates at a pre-determined optimal density and incubate overnight.

    • Rationale: A confluent monolayer of healthy cells is essential for a robust and reproducible response.

  • Compound Addition:

    • Remove culture medium and add assay buffer containing a PDE inhibitor.

    • Dispense 50 nL of the thiazolo[5,4-d]pyrimidine library compounds (10 mM stock) to the appropriate wells.

    • Incubate for 15-30 minutes. This allows the compounds to enter the cells and bind to the receptor.

  • Agonist Stimulation:

    • Add the A2AR agonist CGS-21680 at a concentration equal to its EC80 (the concentration that gives 80% of the maximal response).

    • Controls:

      • Negative Control (Basal cAMP): Add buffer with no agonist.

      • Positive Control (Stimulated cAMP): Add agonist to DMSO-only wells.

    • Incubate for 30 minutes at room temperature.

    • Rationale: Using an EC80 concentration of agonist provides a large assay window while ensuring the assay is sensitive to antagonists.

  • Cell Lysis and Detection:

    • Sequentially add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and use it to determine the percent inhibition for each compound.

Part 5: Data Analysis and Hit Selection

Raw data from the primary screen must be normalized and analyzed statistically to identify "hits"—compounds that exhibit activity significantly above the baseline noise of the assay.

Assay Quality Control: The Z'-Factor

Before analyzing compound data, the quality of the HTS assay itself must be validated for each plate. The Z'-factor is a statistical measure of the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not viable for screening.

Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.

Hit Identification: Z-Score Calculation

The Z-score standardizes the raw data from each test well relative to the distribution of the plate's negative controls (DMSO wells). It indicates how many standard deviations a compound's result is from the mean of the negative controls.[5][9]

  • Formula: Z-score = (Value_compound - Mean_neg) / SD_neg

  • Hit Threshold: A common threshold for hit selection is a Z-score of > 3 for activators or < -3 for inhibitors, which corresponds to a value more than three standard deviations from the mean of the negative controls.[9]

Worked Example:

Well TypeRaw SignalCalculationResult
Negative Controls (n=32)Mean = 10,000
SD = 500
Compound X8,200Z = (8200 - 10000) / 500-3.6
Compound Y9,600Z = (9600 - 10000) / 500-0.8

In this example, Compound X would be declared a hit (Z-score < -3), while Compound Y would not.

Part 6: The Hit Validation Cascade: Ensuring Trustworthiness

A primary hit is not a confirmed active compound. A rigorous validation process is required to eliminate false positives and confirm the mechanism of action.[10]

Hit_Validation_Cascade cluster_0 Primary Hit Triage cluster_1 Orthogonal & Counter-Screens cluster_2 Final Confirmation Primary_Hit Primary Hit (Single Concentration, Z-score < -3) Reorder Re-order Solid Compound Primary_Hit->Reorder Dose_Response IC50 Determination (Primary Assay) Reorder->Dose_Response Orthogonal Orthogonal Assay (e.g., Kinase-Glo® or Radioligand Binding) Dose_Response->Orthogonal Potent Compounds (IC50 < 10µM) Cytotoxicity Cytotoxicity Counter-Screen (e.g., CellTiter-Glo®) Orthogonal->Cytotoxicity Assay_Interference Assay Interference Screen (e.g., test against unrelated target) Orthogonal->Assay_Interference Confirmed_Hit Confirmed, Selective Hit (Ready for Lead Op) Cytotoxicity->Confirmed_Hit Assay_Interference->Confirmed_Hit

Caption: A robust Hit Validation Cascade.

Confirmatory Screening (IC50 Determination)

Hits from the primary screen are re-tested in the same assay but across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 value). This step eliminates hits that are not dose-responsive, a hallmark of many false positives.

Orthogonal Assays

A crucial step is to confirm the activity of the hit in a second, different assay that measures the same biological endpoint but uses a different technology.[10] This ensures the observed activity is not an artifact of the primary assay format.

  • For Kinase Hits (CDK4/6): If the primary screen was a TR-FRET assay, an orthogonal assay could be the Kinase-Glo® Luminescent Kinase Assay . This assay measures the amount of ATP remaining after the kinase reaction; less ATP means higher kinase activity. An inhibitor would result in more ATP remaining, and thus a higher luminescent signal.

  • For GPCR Hits (A2AR): If the primary screen was a cAMP assay, an orthogonal assay could be a Radioligand Binding Assay . This directly measures the ability of the compound to displace a radioactively labeled known ligand from the A2A receptor.

Counter-Screens and Selectivity Profiling

Counter-screens are used to identify compounds that are non-specific or act through undesirable mechanisms, such as cytotoxicity.

  • Cytotoxicity Assay: All confirmed hits should be tested in a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay , using the same cell line as the primary screen. This assay quantifies ATP as an indicator of metabolically active, viable cells. Hits that are cytotoxic at their IC50 concentration are often deprioritized.

  • Selectivity Profiling: For kinase inhibitors, it is critical to assess selectivity by screening them against a panel of other related and unrelated kinases. For GPCR ligands, screening against other adenosine receptor subtypes (A1, A2B, A3) is essential to determine the selectivity profile.

Conclusion

The high-throughput screening of thiazolo[5,4-d]pyrimidine libraries is a powerful strategy for identifying novel starting points for drug discovery programs targeting kinases, GPCRs, and other important target classes. Success requires a multidisciplinary approach that combines thoughtful library design, robust and validated assay protocols, rigorous statistical analysis, and a logical hit confirmation cascade. By adhering to the principles of scientific integrity and causality outlined in this guide, researchers can maximize the quality of their HTS campaigns and increase the probability of discovering compounds with genuine therapeutic potential.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Cook, S. J., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Nature Communications. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Fahmy, H., & El-Sayed, M. A. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 123-143.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Trends in Pharmacological Sciences. Retrieved from [Link]

  • DataCamp. (2025). Z-Score: The Complete Guide to Statistical Standardization. Retrieved from [Link]

  • Quinn, R. J., et al. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Biology. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (2017). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Reporting data from high-throughput screening of small-molecule libraries. (2025). Nature Protocols. Retrieved from [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Pacific Symposium on Biocomputing. Retrieved from [Link]

  • Maths at Home. (2022). How to Calculate Z Scores. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Retrieved from [Link]

  • ReachMD. (n.d.). CDK 4/6 Inhibitors: Practice-Changing Implications of Targeted Therapies in HR+/HER2- Breast Cancer. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 173(10), 2061-2080.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved from [Link]

  • Quality Control of Quantitative High Throughput Screening Data. (2019). Scientific Reports. Retrieved from [Link]

  • Eurofins CALIXAR. (2024). Unprecedented Fragment-Based screening using Spectral Shift for GPCRs. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026). Journal of the American Chemical Society. Retrieved from [Link]

  • DATAtab. (n.d.). z-Score. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • GeeksforGeeks. (2025). Z-Score in Statistics | Definition, Formula, Calculation and Uses. Retrieved from [Link]

  • Effect of Adenosine A2A Receptor Antagonists and l-DOPA on Hydroxyl Radical, Glutamate and Dopamine in the Striatum of 6-OHDA-Treated Rats. (2009). Pharmacological Reports. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). ACS Chemical Biology. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure that serves as a versatile building block for a diverse range of biologically active analogs.[1] These compounds have demonstrated potential therapeutic applications as immunosuppressive agents, kinase inhibitors for cancer therapy, TRPV1 antagonists for pain management, and adenosine receptor modulators for neurological disorders.[2][3][4][5] The successful translation of promising in vitro findings into tangible clinical outcomes hinges on rigorous and well-designed in vivo studies.[6]

This comprehensive guide provides detailed application notes and protocols for the in vivo evaluation of novel analogs derived from this compound. It is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

I. Foundational Considerations for In Vivo Studies

Before embarking on specific efficacy studies, several foundational in vivo assessments are crucial to ensure data quality and ethical animal use.

Formulation and Dosing Vehicle Selection

The choice of an appropriate vehicle to formulate the test compound is critical for ensuring its solubility, stability, and bioavailability. A poorly formulated compound can lead to inaccurate and irreproducible results.

Protocol 1: Preparation of a Standard Carboxymethylcellulose (CMC)-Based Suspension for Oral Gavage

  • Objective: To prepare a uniform and stable suspension of a poorly water-soluble this compound analog for oral administration in rodents.

  • Materials:

    • Test compound (analog of this compound)

    • Sodium carboxymethylcellulose (Na-CMC)

    • Sterile water for injection

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Sterile glass beaker

  • Procedure:

    • Determine the desired concentration of the test compound and the volume of the final formulation.

    • Weigh the required amount of the test compound.

    • In the mortar, gently triturate the test compound to a fine powder.

    • Prepare a 0.5% (w/v) Na-CMC solution by slowly adding 0.5 g of Na-CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer until fully dissolved.[7]

    • Gradually add a small amount of the 0.5% Na-CMC solution to the powdered compound in the mortar and mix to form a smooth paste.

    • Transfer the paste to the beaker containing the remaining Na-CMC solution.

    • Rinse the mortar and pestle with a small amount of the Na-CMC solution and add it to the beaker to ensure complete transfer of the compound.

    • Stir the suspension continuously on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Store the suspension at 4°C for up to one week, ensuring to vortex thoroughly before each administration.

Toxicity and Maximum Tolerated Dose (MTD) Studies

An MTD study is essential to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[8] This information is vital for designing subsequent efficacy studies with appropriate dose levels.

Table 1: Example Data Summary for a Dose-Range Finding (MTD) Study

GroupTest Compound Dose (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Observations (e.g., morbidity, mortality)
1Vehicle Control5± 2%Normal
2105-1%Normal
3305-5%Mild lethargy
41005-15%Significant lethargy, ruffled fur
53005>20% (euthanized)Severe lethargy, ataxia, mortality

II. In Vivo Efficacy Models

The choice of the in vivo model is dictated by the putative mechanism of action and the intended therapeutic indication of the this compound analog.

Oncology: Human Tumor Xenograft Models

For analogs designed as kinase inhibitors or cytotoxic agents, the human tumor xenograft model is a widely used preclinical tool.[2][3]

Protocol 2: Subcutaneous Human Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a this compound analog in an immunodeficient mouse model.

  • Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the compound's target (e.g., HT-29 for colorectal cancer).[9]

  • Procedure:

    • Culture the selected cancer cells in appropriate media.

    • On the day of inoculation, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel®.

    • Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

    • Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.

    • Administer the test compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.[9]

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI). Statistical analysis can be performed using methods like repeated measures ANOVA to compare tumor growth curves between groups.[10][11]

Visualization 1: Xenograft Study Workflow

xenograft_workflow A Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Administration E->F G Tumor & Body Weight Measurement F->G H Endpoint & Tissue Collection G->H immunosuppression_logic cluster_transplant Allogeneic Heart Transplant cluster_treatment Treatment Groups Donor C57BL/6 Donor Recipient BALB/c Recipient Donor->Recipient Heart Graft Immune_Response Immune Rejection Recipient->Immune_Response Test_Compound Thiazolopyrimidine Analog Test_Compound->Immune_Response Inhibits Vehicle Vehicle Control Vehicle->Immune_Response No Effect Graft_Survival Graft Survival Immune_Response->Graft_Survival Determines

Caption: Logic of the heterotopic heart transplant model.

Inflammation and Pain: Carrageenan-Induced Paw Edema and Hyperalgesia

For analogs targeting pathways involved in inflammation and pain, such as TRPV1, the carrageenan-induced inflammation model is a standard and reproducible method. [12][13] Protocol 4: Carrageenan-Induced Paw Edema and Thermal Hyperalgesia in Rats

  • Objective: To assess the anti-inflammatory and analgesic effects of a this compound analog.

  • Animal Model: Male Sprague-Dawley rats, 180-220 g.

  • Procedure:

    • Baseline Measurements:

      • Measure the baseline paw volume using a plethysmometer.

      • Assess the baseline thermal withdrawal latency using a plantar test apparatus.

    • Treatment Administration:

      • Administer the test compound or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection.

    • Induction of Inflammation:

      • Inject 100 µL of a 1% carrageenan solution in sterile saline into the plantar surface of the right hind paw. [12] 4. Post-Induction Measurements:

      • Measure paw volume and thermal withdrawal latency at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Anti-inflammatory effect: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

    • Analgesic effect: Compare the thermal withdrawal latencies between the treatment and control groups.

    • Statistical analysis can be performed using a two-way ANOVA followed by a post-hoc test.

Table 2: Example Data Summary for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Test Compound100.62 ± 0.0427.1%
Test Compound300.41 ± 0.03 51.8%
Indomethacin (Ref)100.35 ± 0.0358.8%
p < 0.05, **p < 0.01 compared to vehicle control.

III. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial for optimizing dosing regimens and predicting clinical efficacy. [14][15][16] Protocol 5: Basic Pharmacokinetic Study in Mice

  • Objective: To determine the key pharmacokinetic parameters of a this compound analog.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or tail vein sampling.

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualization 3: PK/PD Relationship

pkpd_relationship Dose Dosing Regimen PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Determines PD Pharmacodynamics (Target Engagement, Biological Response) PK->PD Drives Efficacy Therapeutic Efficacy PD->Efficacy Leads to

Caption: The relationship between dosing, PK, PD, and efficacy.

IV. References

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  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Available at: [Link]

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  • The use of animal models in rheumatoid arthritis research. Journal of Translational Medicine. Available at: [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Molecular Cancer Therapeutics. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach. MDPI. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]

  • Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? MDPI. Available at: [Link]

  • Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism. Chemical Research in Toxicology. Available at: [Link]

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  • Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. British Journal of Clinical Pharmacology. Available at: [Link]

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  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Technology in Cancer Research & Treatment. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments. Available at: [Link]

  • Impact of immunosuppressive drugs on the therapeutic efficacy of ex vivo expanded human regulatory T cells. National Institutes of Health. Available at: [Link]

  • Study of formulation development and drug manufacturing. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Advanced Research. Available at: [Link]

  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research. Available at: [Link]

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Therapeutics. Available at: [Link]

  • Heterotopic Heart Transplantation: Transplantation of Pulmonary Valve | Protocol Preview. YouTube. Available at: [Link]

  • Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Proceedings of the American Association for Cancer Research. Available at: [Link]

  • Animal Models in Rheumatoid Arthritis. Reumatología Clínica (English Edition). Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health. Available at: [Link]

Sources

The Versatile Scaffold: 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[5,4-d]pyrimidine Core - A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—is a cornerstone of efficient lead generation. The thiazolo[5,4-d]pyrimidine nucleus, a bioisostere of the natural purine scaffold, has emerged as one such privileged structure. Its unique electronic and steric properties allow it to mimic key interactions within the ATP-binding sites of various enzymes, particularly kinases. The strategic dichlorination at the 5- and 7-positions, coupled with methylation at the 2-position, yields 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine, a highly versatile and reactive intermediate. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this scaffold, focusing on its synthesis, derivatization, and application in the discovery of potent enzyme inhibitors, with a particular emphasis on Epidermal Growth Factor Receptor (EGFR) antagonists.

Chemical Properties and Synthetic Strategy

The this compound scaffold is characterized by two highly reactive chloro-substituents. The chlorine at the 7-position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the 5-position. This differential reactivity allows for a sequential and controlled introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

A robust and scalable synthesis of the parent scaffold, 5,7-dichlorothiazolo[5,4-d]pyrimidine, has been developed, providing a reliable source of this key intermediate.[1] The introduction of the 2-methyl group can be achieved through various synthetic routes, often starting from precursors that already contain the desired methyl-thiazole moiety.

Below is a generalized workflow for the synthesis and derivatization of the this compound scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Derivative Synthesis (SAR Exploration) A Starting Materials (e.g., 2-amino-4-chloro-5-cyanopyrimidine) B Thiazole Ring Formation (Introduction of 2-methyl group) A->B C Pyrimidine Ring Cyclization B->C D Chlorination at 5 & 7 positions C->D E This compound D->E F Nucleophilic Aromatic Substitution (e.g., with primary amine R1-NH2) E->F G 5-Chloro-7-(R1-amino)-2-methyl- thiazolo[5,4-d]pyrimidine F->G H Further Substitution at C5 (e.g., Suzuki coupling with R2-B(OH)2) G->H I 5-(R2)-7-(R1-amino)-2-methyl- thiazolo[5,4-d]pyrimidine (Final Bioactive Compound) H->I

Caption: Generalized synthetic workflow for this compound and its derivatives.

Application in Drug Discovery: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Aberrant EGFR signaling, due to overexpression or mutation, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR have proven to be effective cancer therapeutics.[2]

The 2-methylthiazolo[5,4-d]pyrimidine scaffold has been successfully employed in the design of potent EGFR inhibitors. The core structure effectively mimics the adenine ring of ATP, anchoring the molecule in the hinge region of the kinase domain. The substituents at the 5- and 7-positions can then be tailored to occupy adjacent hydrophobic and allosteric pockets, thereby enhancing potency and selectivity.

Mechanism of Action: Binding to the EGFR Kinase Domain

Molecular docking studies have elucidated the binding mode of 2-methylthiazolo[5,4-d]pyrimidine-based inhibitors within the EGFR active site. The pyrimidine nitrogen atoms typically form crucial hydrogen bonds with the hinge region residues, such as Met793. The 2-methyl group can provide favorable van der Waals interactions in a nearby hydrophobic pocket. The amine substituent at the 7-position often extends towards the solvent-exposed region, allowing for the introduction of solubilizing groups or moieties that can interact with additional residues. The substituent at the 5-position can be designed to project into a deeper hydrophobic pocket, further enhancing binding affinity.

The inhibition of EGFR autophosphorylation blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition Mechanism EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Methylthiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a 2-methylthiazolo[5,4-d]pyrimidine-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Representative 7-Anilino-2-methylthiazolo[5,4-d]pyrimidine EGFR Inhibitor

This protocol describes the synthesis of a generic 7-(substituted anilino)-5-chloro-2-methylthiazolo[5,4-d]pyrimidine, a common intermediate in the development of EGFR inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the 7-(substituted anilino)-5-chloro-2-methylthiazolo[5,4-d]pyrimidine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • n-Butanol as Solvent: Its high boiling point is suitable for driving the nucleophilic aromatic substitution reaction to completion.

  • DIPEA as Base: A non-nucleophilic organic base is used to quench the HCl generated during the reaction without competing with the aniline nucleophile.

  • Column Chromatography: This is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for evaluating the inhibitory potency of synthesized compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle control to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km for EGFR.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System:

  • The inclusion of a positive control (a known EGFR inhibitor like erlotinib) and a negative control (DMSO) in each assay plate validates the assay performance.

  • The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the screening results.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro EGFR inhibitory activity of a hypothetical series of 2-methyl-7-(substituted anilino)-thiazolo[5,4-d]pyrimidine derivatives, illustrating the impact of substitutions at the 5-position and on the anilino ring.

Compound IDR1 (at C5)R2 (on Anilino Ring)EGFR IC₅₀ (nM)
1a -Cl3-ethynyl50
1b -Cl4-methoxy120
1c -ClH250
2a -phenyl3-ethynyl25
2b -furan-2-yl3-ethynyl15
2c -methyl3-ethynyl80

Interpretation of SAR Data:

  • The 3-ethynyl substituent on the anilino ring (R2) is consistently associated with higher potency (compare 1a , 2a , 2b , 2c to 1b and 1c ), likely due to favorable interactions in the ATP binding site.

  • Substitution of the chlorine at the 5-position (R1) with small aromatic or heteroaromatic rings, such as phenyl (2a ) or furan-2-yl (2b ), enhances inhibitory activity compared to the chloro-substituted analog (1a ). This suggests that these groups can access and favorably occupy a hydrophobic pocket.

  • A smaller alkyl group like methyl at the 5-position (2c ) is less favorable than an aromatic ring, indicating the importance of the size and nature of this substituent for optimal binding.

Conclusion and Future Directions

The this compound scaffold is a highly valuable and versatile starting point for the discovery of novel therapeutics. Its amenability to systematic chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in the development of EGFR inhibitors highlights its potential for targeting other kinases and enzymes implicated in a wide range of diseases. Future research efforts will likely focus on exploring novel substitutions, developing more efficient synthetic routes, and applying this privileged scaffold to a broader array of biological targets.

References

  • Lo, H.-W. (2010). EGFR-targeted therapy in malignant glioma: novel aspects and mechanisms of resistance. Current Molecular Pharmacology, 3(1), 37–52. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15–31. [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The overall strategy involves the initial construction of a substituted thiazole ring, followed by the annulation of the pyrimidine ring, and finally, a chlorination step.

The primary synthetic route can be visualized as follows:

Synthesis_Pathway A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole-5-carboxylate A->B Hantzsch Thiazole Synthesis C 2-Amino-4-methylthiazole-5-carboxamide B->C Aminolysis D 2-Methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione C->D Ring Cyclization E This compound D->E Chlorination Troubleshooting_Chlorination Start Low Yield in Chlorination Step Q1 Is the reaction going to completion (monitored by TLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes Reaction Complete A1_No No Q1->A1_No Incomplete Reaction Q2 Is the final product dark or impure? A1_Yes->Q2 Reaction Complete Sol1 Increase reaction time or temperature. Consider adding a base (e.g., DIPEA). Use a stronger chlorinating agent (POCl3/PCl5). A1_No->Sol1 Incomplete Reaction A2_Yes Yes Q2->A2_Yes Decomposition/Side Reactions A2_No No Q2->A2_No Yield loss is likely minimal. Sol2 Lower the reaction temperature. Use a solvent-free method for better control. Ensure efficient removal of excess POCl3 before work-up. A2_Yes->Sol2 Decomposition/Side Reactions End High Purity, Low Yield Investigate other steps. A2_No->End Yield loss is likely minimal.

Overcoming solubility issues with 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

A Guide to Overcoming Solubility Challenges for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that navigating the physicochemical properties of novel heterocyclic compounds is a critical step in the research and development pipeline. This compound, a key intermediate in the synthesis of various bioactive molecules, often presents a significant hurdle: poor aqueous solubility. This guide is designed to provide you with the expertise and practical methodologies to overcome these solubility issues, ensuring the smooth progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, this is a common observation. The fused heterocyclic ring system and the presence of two chlorine atoms contribute to the compound's lipophilicity and crystalline stability, leading to low solubility in aqueous solutions. A related compound, 5,7-dichlorothiazolo[5,4-d]pyrimidine, is documented to be insoluble in PBS (pH 7.2) and ethanol, which suggests that this compound likely exhibits similar behavior.

Q2: What are the initial recommended solvents for preparing a stock solution?

For initial stock solution preparation, it is advisable to start with polar aprotic solvents. Based on data for similar compounds, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are good starting points. For instance, 5,7-dichlorothiazolo[5,4-d]pyrimidine shows some solubility in DMF (2 mg/ml) and DMSO (1 mg/ml).[1] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental medium.

Q3: Can I use alcohols like ethanol or methanol to dissolve the compound?

While some organic compounds are soluble in alcohols, it is not the recommended starting point for this class of molecules. As mentioned, the related 5,7-dichlorothiazolo[5,4-d]pyrimidine is insoluble in ethanol.[1] While methanol may offer slightly better results due to its higher polarity, it is likely that you will encounter solubility limitations. A co-solvent approach, where a small amount of an alcohol is used in conjunction with another solvent, might be a viable strategy to explore.

Q4: How does the purity of this compound affect its solubility?

The purity of your compound can significantly impact its solubility profile. The presence of insoluble impurities from the synthesis, such as starting materials or by-products, can give the appearance of poor solubility. It is always recommended to use a highly purified compound and to have analytical data (e.g., NMR, LC-MS) to confirm its identity and purity before conducting solubility experiments.

Q5: Are there any structural modifications I can make to improve the solubility of my thiazolo[5,4-d]pyrimidine derivatives?

For medicinal chemists engaged in optimizing drug-like properties, structural modifications are a powerful tool. Introducing polar functional groups, such as hydroxyl or amino groups, can increase hydrophilicity and improve aqueous solubility.[2] Additionally, replacing aromatic rings with heterocyclic systems or modifying linker molecules can disrupt crystal packing and lower the melting point, which often correlates with increased solubility.[2]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow to tackle the solubility challenges of this compound.

Step 1: Initial Solubility Assessment

The first step is to determine the approximate solubility of your compound in a range of common laboratory solvents. This will inform your strategy for preparing stock solutions and for subsequent solubility enhancement experiments.

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM).

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 1 µL) of each DMSO concentration to a larger volume (e.g., 99 µL) of your aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will result in a final DMSO concentration of 1%.

  • Observation: Visually inspect the wells for any precipitation immediately after addition and after a short incubation period (e.g., 1-2 hours) at room temperature. The highest concentration that remains clear is your approximate kinetic solubility.

Data Presentation: Solvent Compatibility Table

SolventPredicted SolubilityRecommended Use
Water / PBSVery LowNot recommended for stock solutions
EthanolVery LowNot recommended for stock solutions
MethanolLowPotential for co-solvent systems
DMSOModerateRecommended for stock solutions
DMFModerateRecommended for stock solutions
AcetonitrileLow to ModerateMay be useful in specific applications
Step 2: Co-Solvent Systems

If the solubility in your final aqueous medium is still insufficient, a co-solvent system can be employed. This involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubilizing capacity of the medium.[3][4]

Experimental Protocol: Co-Solvent Screening

  • Prepare Co-Solvent Buffers: Prepare a series of your aqueous buffer containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol, methanol, or propylene glycol).

  • Add Compound: Add a small aliquot of your high-concentration DMSO stock solution to each co-solvent buffer to achieve your desired final concentration.

  • Equilibrate and Observe: Gently mix and allow the solutions to equilibrate for a set period (e.g., 2-4 hours). Observe for any precipitation.

Diagram: Co-Solvent Selection Workflow

co_solvent_workflow start Inadequate Solubility in Aqueous Buffer select_cosolvent Select Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) start->select_cosolvent prepare_blends Prepare Buffer-Cosolvent Blends (5%, 10%, 20%, 30%) select_cosolvent->prepare_blends add_compound Add Compound Stock (from DMSO) prepare_blends->add_compound observe Observe for Precipitation (Visual, Turbidity) add_compound->observe analyze Determine Max Soluble Concentration observe->analyze decision Solubility Goal Met? analyze->decision success Proceed with Experiment decision->success Yes failure Try Alternative Strategy decision->failure No

Caption: A decision-making workflow for selecting and testing co-solvent systems.

Step 3: pH Adjustment

For compounds with ionizable groups, altering the pH of the medium can significantly impact solubility. While this compound is not strongly acidic or basic, the nitrogen atoms in the pyrimidine and thiazole rings can be protonated at low pH, potentially increasing solubility.

Experimental Protocol: pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add Compound: Add an excess of the solid compound to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Step 4: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.

  • Solid Dispersions: This technique involves dispersing the compound in a solid polymer matrix to create an amorphous form, which typically has a higher dissolution rate than the crystalline form.[3]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4] Techniques like micronization or nano-suspension can be employed.[3]

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) can help to wet the solid particles and improve their dispersion and dissolution in aqueous media.

Diagram: Overall Solubility Troubleshooting Strategy

solubility_troubleshooting start Start: Compound with Poor Aqueous Solubility solubility_assessment Step 1: Initial Solubility Assessment (Kinetic & Thermodynamic) start->solubility_assessment stock_solution Prepare Stock in DMSO/DMF solubility_assessment->stock_solution co_solvent Step 2: Co-solvent Systems stock_solution->co_solvent ph_adjustment Step 3: pH Adjustment co_solvent->ph_adjustment If necessary advanced_methods Step 4: Advanced Strategies (Solid Dispersion, Particle Size Reduction) ph_adjustment->advanced_methods If necessary final_protocol Optimized Dissolution Protocol advanced_methods->final_protocol

Sources

Technical Support Center: Optimization of Reaction Conditions for Thiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of thiazolo[5,4-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a class of compounds, thiazolo[5,4-d]pyrimidines are of significant interest due to their structural resemblance to endogenous purines, acting as bioisosteres for molecules like adenine and guanine.[1] This similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer and immunosuppressive properties.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind specific experimental choices. It is structured to help you anticipate challenges, troubleshoot common issues, and systematically optimize your reaction conditions for improved yield, purity, and efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that researchers often have when starting or optimizing a synthesis campaign.

Q1: What are the most common starting materials for building the thiazolo[5,4-d]pyrimidine core?

The choice of starting material dictates the overall synthetic strategy. Two prevalent routes are:

  • From Thiazole Precursors: A very common method starts with a substituted 4-amino-1,3-thiazole-5-carboxamide.[3] This precursor is then cyclized with a suitable one-carbon source (like an anhydride or orthoester) to form the pyrimidine ring. This approach is advantageous for installing substituents on the thiazole portion of the scaffold early on.

  • From Pyrimidine Precursors: An alternative route involves starting with a substituted pyrimidine, such as a 5-amino-6-chloropyrimidine, and then constructing the thiazole ring onto it. This can be effective if the desired pyrimidine substitution pattern is more readily available.

Q2: I'm planning a multi-step synthesis. What is a reliable, general pathway for producing a library of derivatives?

A robust and frequently employed pathway involves building the core and then functionalizing it. A typical sequence is:

  • Cyclization: Reacting a 2-aminothiazole derivative to form the dihydroxy-thiazolo[5,4-d]pyrimidine core.[4]

  • Chlorination: Converting the hydroxyl groups (which exist in a keto-enol tautomeric form) to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with an additive like phosphorus pentachloride (PCl₅).[3][4] This creates highly reactive sites for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Sequentially replacing the chloro groups with various nucleophiles (amines, thiols, etc.) to build diversity. The different positions on the pyrimidine ring often have distinct reactivities, allowing for selective functionalization.

  • Cross-Coupling Reactions: Using the chloro-intermediates in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or complex amine substituents.[4]

Q3: What are the primary safety concerns when working with reagents like POCl₃ and PCl₅?

These reagents are critical for activating the core structure but are hazardous.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wear acid-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously oven-dried before use to prevent a runaway reaction. Quench reactions slowly and carefully, typically by pouring the reaction mixture onto ice.

  • Phosphorus Pentachloride (PCl₅): Also highly corrosive and moisture-sensitive. It sublimes at high temperatures. The same handling precautions as for POCl₃ apply.

Section 2: Core Synthesis Workflow & Key Experimental Protocols

A common pathway to generate diverse thiazolo[5,4-d]pyrimidine derivatives is outlined below. This workflow is modular, allowing for the introduction of various substituents at key stages.

G cluster_0 Core Formation cluster_1 Activation cluster_2 Diversification A 4-Amino-Thiazole Carboxamide B Dihydroxy-Thiazolo [5,4-d]pyrimidine A->B Cyclization (e.g., Acetic Anhydride) C 5,7-Dichloro-Thiazolo [5,4-d]pyrimidine B->C Chlorination (POCl3 / PCl5) D 7-Amino-5-Chloro Intermediate C->D Selective Amination (NH4OH) E Final Product Library (Suzuki Coupling) D->E R-B(OH)2, Pd Catalyst F Final Product Library (SNAr with Amines) D->F R-NH2

Caption: General workflow for the synthesis of thiazolo[5,4-d]pyrimidine derivatives.

Protocol 2.1: Chlorination of the Dihydroxy Core (Activation Step)

This protocol details the conversion of the relatively inert dihydroxy intermediate into the highly reactive dichloro derivative, a crucial step for subsequent diversification.

Rationale: The hydroxyl groups on the pyrimidine ring exist predominantly in the amide/lactam tautomeric form. These are poor leaving groups. Chlorination with POCl₃ converts them into chloro groups, which are excellent leaving groups for SNAr reactions. The addition of PCl₅ can enhance the reaction's effectiveness by ensuring a completely anhydrous environment and driving the equilibrium towards the product.[3]

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one (1.0 eq).[3]

  • Solvent & Reagents: Add phosphorus oxychloride (POCl₃, ~10-20 mL per gram of starting material). Then, carefully add phosphorus pentachloride (PCl₅, 1.0 eq) in portions. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent system), quenching a small aliquot with ice-water and extracting with ethyl acetate for spotting. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~200 mL). This step is highly exothermic and releases HCl gas; it must be performed in a fume hood.

  • Isolation: The solid product often precipitates. Isolate the crude product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.

  • Purification: Dry the solid product. Recrystallization from a suitable solvent (e.g., glacial acetic acid or ethanol) is often sufficient to yield the pure 7-chloro derivative.[3]

Section 3: Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during your synthesis.

Category: Low Reaction Yield

Q: My initial cyclization to form the thiazolo[5,4-d]pyrimidine core is inefficient. TLC shows a smear of products and remaining starting material. What's wrong?

A: This is a classic optimization problem pointing to either insufficient reaction conditions or product/reagent decomposition.

  • Causality: High temperatures required for cyclocondensation can lead to decomposition or polymerization, especially if the reaction is prolonged.[4] Conversely, insufficient heat or time will result in an incomplete reaction. The choice of condensing agent is also critical.

  • Troubleshooting Steps:

    • Temperature Control: Instead of refluxing at a very high temperature, try reducing it by 10-20 °C and extending the reaction time. Use an oil bath for precise temperature control.

    • Reagent Choice: If you are using a strong anhydride like trifluoroacetic anhydride, the reaction can be aggressive.[3] You might consider a milder agent or using a high-boiling point solvent like diphenyl ether for better thermal regulation.

    • Microwave Synthesis: For small-scale reactions, microwave irradiation can be an excellent way to achieve high temperatures rapidly and uniformly, often reducing side product formation and reaction times significantly.[4]

    • Monitor Closely: Do not run the reaction for a fixed time blindly. Take TLC samples every 30-60 minutes to determine the point of maximum product formation before significant decomposition begins.

Q: My chlorination step with POCl₃ is giving low yields of the desired dichloro-product. What are the most likely causes?

A: The primary culprits are almost always moisture or insufficient chlorinating power.

  • Causality: POCl₃ reacts with water to form phosphoric acid and HCl, which neutralizes its effectiveness. If your starting material is not fully soluble in POCl₃ alone, the reaction can be heterogeneous and slow.

  • Troubleshooting Steps:

    • Anhydrous Conditions: This cannot be overstated. Oven-dry all glassware. Use freshly opened or distilled POCl₃. Run the reaction under a strict inert atmosphere.

    • Co-reagent: Add phosphorus pentachloride (PCl₅) or a catalytic amount of dimethylformamide (DMF) which forms the Vilsmeier reagent in situ, a more potent chlorinating species.

    • Solubility: If solubility is an issue, a high-boiling, inert co-solvent like toluene or acetonitrile might be used, but this can complicate solvent removal later.

    • Work-up: Ensure the quenching step is done at 0 °C to minimize hydrolysis of the product back to the starting material. The dichloro product can be somewhat unstable in aqueous acid.

Category: Side Product Formation & Purification

Q: In my SNAr reaction with an amine, I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A: This is a challenge of controlling relative reactivities. The key levers are stoichiometry, temperature, and addition sequence.

  • Causality: The two chloro positions (typically C5 and C7) have different electronic environments and steric hindrances, leading to different reaction rates. However, if the conditions are too harsh or the nucleophile is too reactive, di-substitution will occur.

  • Troubleshooting Steps:

    • Stoichiometry: Use only 1.0-1.1 equivalents of your amine nucleophile. Using a large excess will inevitably lead to the di-substituted product.

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature. The more reactive position will substitute first, and by keeping the temperature low, you can often stop the reaction before significant substitution occurs at the second position.

    • Slow Addition: Add the nucleophile dropwise as a solution in the reaction solvent. This keeps the instantaneous concentration of the nucleophile low, favoring the more rapid mono-substitution reaction.

Q: My Suzuki coupling reaction is not working. My TLC shows only starting material (the chloro-intermediate) and some baseline material.

A: Failure in Pd-catalyzed couplings typically points to one of three issues: the catalyst, the conditions, or the reagents.

  • Causality: The Palladium(0) catalytic cycle is easily poisoned by oxygen. The base is crucial for activating the boronic acid. The solvent must facilitate the solubility of both organic and inorganic components.

  • Troubleshooting Steps:

    • Catalyst Deactivation: Ensure your Palladium catalyst is fresh. "Palladium black" (a sign of catalyst death) indicates a problem. Use a robust pre-catalyst if available.

    • Degassing: The single most common failure point. The solvent and reaction mixture must be thoroughly degassed to remove all traces of oxygen. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Base and Solvent: Ensure you are using an appropriate base (Na₂CO₃ is common) and solvent system (e.g., DME/H₂O or Dioxane/H₂O).[4] The water is not just a solvent but a crucial part of the reaction mechanism.

    • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines over time. Use fresh, high-quality boronic acid.

Section 4: Parameter Optimization Tables

Systematic optimization involves varying one parameter at a time. The tables below provide guidance on where to start based on common literature findings.

Table 1: Solvent and Base Selection for SNAr Reactions
NucleophileRecommended Solvent(s)Recommended Base(s)Temperature RangeRationale
Primary/Secondary AminesDioxane, THF, DMF, AcetonitrileK₂CO₃, DIPEA, Et₃N0 °C to 80 °CA polar aprotic solvent is usually best. The base scavenges the HCl byproduct.
Anilines (less nucleophilic)DMF, DMA, NMPNaH, K₂CO₃50 °C to 150 °CHigher temperatures and stronger bases may be needed for less reactive nucleophiles.[5]
Alcohols (alkoxides)THF, DioxaneNaH, KHMDS-20 °C to RTStrong, non-nucleophilic bases are required to deprotonate the alcohol without competing.
ThiolsDMF, AcetonitrileK₂CO₃, Cs₂CO₃RT to 60 °CThiols are generally very good nucleophiles and reactions proceed under mild conditions.
Table 2: Condition Optimization for Suzuki Coupling
ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Condition 3 (Microwave)Key Consideration
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ with SPhosLigand choice is critical for sterically demanding or electron-poor/rich partners.
Solvent DME / 2M aq. Na₂CO₃Dioxane / 2M aq. K₃PO₄Toluene / H₂OThe base and solvent system must be matched to the catalyst and substrate stability.
Temperature 80-90 °C100-110 °C150-160 °CHigher temperatures can overcome activation barriers but may degrade sensitive substrates.[4]
Atmosphere Nitrogen / ArgonNitrogen / ArgonNitrogen / ArgonMeticulous degassing is non-negotiable for all conditions.
Section 5: Visual Troubleshooting Workflow

When a reaction fails, a logical diagnostic process is essential. The following flowchart provides a structured approach to identifying the root cause of a failed reaction.

G cluster_check cluster_actions Start Reaction Outcome Unsatisfactory (Low Yield / No Product) TLC Analyze Crude Reaction Mixture by TLC/LCMS Start->TLC SM_Present Is Starting Material (SM) Largely Unconsumed? TLC->SM_Present New_Spots Are there new, undesired spots (side products)? SM_Present->New_Spots No Action_Conditions Diagnosis: Reaction Incomplete - Increase Temperature - Increase Reaction Time - Check Reagent Activity SM_Present->Action_Conditions Yes Baseline Is there significant baseline material (decomposition)? New_Spots->Baseline Yes Action_Stalled Diagnosis: Stalled Reaction - Re-evaluate Catalyst/Solvent/Base - Check for Inhibitors (O2, H2O) - Purify Starting Materials New_Spots->Action_Stalled No Action_Purity Diagnosis: Poor Selectivity - Lower Temperature - Check Stoichiometry - Use Slower Addition Baseline->Action_Purity No Action_Decomp Diagnosis: Decomposition - Lower Temperature - Use Milder Reagents - Reduce Reaction Time Baseline->Action_Decomp Yes

Caption: A decision tree for troubleshooting common synthetic reaction failures.

References
  • Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2486. [Link]

  • Pstruś, J., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(24), 5910. [Link]

  • Fahmy, H. (2016). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Journal of Advanced Pharmacy Research, 1(1), 1-20. [Link]

  • Moon, J., et al. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Advances, 13(34), 23865-23871. [Link]

  • Wang, S., et al. (2016). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 26(3), 965-969. [Link]

Sources

Technical Support Center: Purification of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active compounds, achieving high purity is critical for downstream applications.[1][2][3] This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Issue 1: Low Purity After Aqueous Workup

Question: I've completed the synthesis and the standard aqueous workup, but my TLC and ¹H NMR show significant impurities. What went wrong?

Answer: This is a frequent challenge, often stemming from incomplete reaction or side products formed during the chlorination step, which typically uses phosphoryl chloride (POCl₃).[4][5] Let's break down the potential causes and solutions.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Incomplete Chlorination The conversion of the dihydroxy precursor (2-methylthiazolo[5,4-d]pyrimidine-5,7-dione) to the dichloro product requires harsh conditions.[5] Insufficient reaction time or temperature can leave behind the mono-chloro intermediate or unreacted starting material.Verify Reaction Completion: Before workup, ensure the reaction is complete via TLC or LC-MS. If starting material is present, consider extending the reaction time or slightly increasing the temperature. Protocol: Treat the precursor with POCl₃ in the presence of a base like N,N-diisopropylethylamine at 110 °C for up to 30 hours.[5]
Hydrolysis During Workup The dichloro groups on the pyrimidine ring are highly susceptible to nucleophilic substitution, especially by water. Quenching the reaction mixture at elevated temperatures or with insufficient cooling can lead to hydrolysis back to the mono-chloro-hydroxy or dihydroxy species.Controlled Quenching: Always pour the reaction mixture slowly into a vigorously stirred vessel of ice-water. This rapidly dissipates heat and dilutes the POCl₃, minimizing hydrolysis.
Residual POCl₃ Phosphoryl chloride is a high-boiling-point liquid (105.8 °C) and can be difficult to remove completely under reduced pressure. Its presence complicates purification and can lead to product degradation over time.Azeotropic Removal/Extraction: After concentrating the reaction mixture to remove the bulk of the POCl₃, co-evaporate with a high-boiling-point, non-reactive solvent like toluene to azeotropically remove the final traces.[6] During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate) and wash the organic phase with saturated sodium bicarbonate solution to neutralize any acidic residues.[7]
Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder

Question: The literature describes the product as a solid, but I've obtained a persistent oil or a tacky, amorphous solid. How can I induce crystallization?

Answer: Obtaining an oily product when a solid is expected is typically due to the presence of impurities or residual solvent that depresses the compound's melting point. The reported melting point for the related compound 5,7-Dichlorothiazolo[5,4-d]pyrimidine is 145.0-146.5 °C, suggesting our target compound should also be a solid at room temperature.[5]

Troubleshooting Flowchart for Oily Product

G start Oily/Gummy Crude Product check_solvent Check for Residual Solvent (via ¹H NMR) start->check_solvent remove_solvent Action: High Vacuum Drying or Co-evaporation with Toluene check_solvent->remove_solvent Solvent Detected check_purity Check Purity (via TLC/LC-MS) check_solvent->check_purity No Solvent remove_solvent->check_purity chromatography Action: Purify via Silica Gel Chromatography check_purity->chromatography Impure pure_oil Product is Pure but Oily check_purity->pure_oil Pure recrystallize Action: Attempt Recrystallization or Precipitation chromatography->recrystallize solid Crystalline Solid Obtained recrystallize->solid triturate Action: Triturate with a non-polar solvent (e.g., Hexane) pure_oil->triturate triturate->solid

Caption: Decision workflow for troubleshooting an oily or non-crystalline product.

Issue 3: Poor Separation During Column Chromatography

Question: I'm trying to purify my compound using silica gel chromatography, but the spots are streaking on the TLC plate, and I'm getting poor separation between my product and impurities.

Answer: Poor chromatographic resolution is a classic purification challenge. It can be caused by improper solvent system selection, column overloading, or interactions between your compound and the stationary phase.

Expert Recommendations for Chromatographic Purification

  • Optimize the Mobile Phase:

    • Rationale: The key to good separation is finding a solvent system (eluent) that provides a retention factor (Rƒ) for your target compound of approximately 0.25-0.35 on the TLC plate. This Rƒ value typically translates well to preparative column separation.

    • Protocol: Use a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).[8] Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of Ethyl Acetate until the desired Rƒ is achieved.

    • Pro-Tip for Basic Compounds: The thiazolopyrimidine core contains nitrogen atoms, which can impart basicity. If you observe significant tailing on the TLC plate, it indicates strong interaction with the acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica, resulting in sharper bands and better separation.

  • Proper Column Packing and Loading:

    • Rationale: An improperly packed column contains channels and cracks, leading to a non-uniform solvent front and broad, overlapping bands. Overloading the column with too much crude material saturates the stationary phase, making separation impossible.

    • Best Practice:

      • Packing: Use the "slurry method" where silica gel is mixed with the initial, low-polarity eluent and poured into the column. Allow it to settle completely with gentle tapping to ensure a homogenous bed.

      • Loading: Dissolve your crude product in a minimal amount of the appropriate solvent (ideally the eluent itself or a stronger solvent like DCM). Alternatively, use "dry loading" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed. This technique often yields the sharpest separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

For obtaining high-purity material (>99%), a two-stage approach is often most effective. First, perform a rapid purification using silica gel chromatography to remove the bulk of impurities. Then, subject the combined, clean fractions to recrystallization or precipitation. A published method for a similar compound involved precipitation from an isopropyl acetate-heptane mixture, which yielded a product with >99% purity.[5]

Q2: My compound is only soluble in high-boiling-point solvents like DMF or DMSO. How can I recrystallize it?

This is a common challenge with planar, heterocyclic systems. Standard recrystallization is difficult. In this case, anti-solvent vapor diffusion is an excellent alternative.[9]

  • Step 1: Dissolve your compound in a minimal amount of a high-boiling-point solvent in which it is highly soluble (e.g., DMF or DMSO). Place this solution in a small, open vial.

  • Step 2: Place the small vial inside a larger, sealed jar that contains a volatile "anti-solvent" in which your compound is insoluble (e.g., Dichloromethane, Diethyl Ether, or Hexane).

  • Step 3: Over several hours or days, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution. This gradual decrease in solubility will promote the formation of high-quality crystals. One researcher successfully used a DMF/DCM system for a poorly soluble pyrimidinone derivative.[9]

Q3: What are the likely process-related impurities I should be looking for?

Identifying potential impurities is crucial for developing a robust purification strategy.[10][11] Based on the common synthetic route, the primary impurities are:

  • Starting Material: 2-methylthiazolo[5,4-d]pyrimidine-5,7-dione.

  • Intermediate: 5-chloro-7-hydroxy-2-methylthiazolo[5,4-d]pyrimidine (or the 7-chloro-5-hydroxy isomer).

  • Hydrolysis Product: If the compound has been stored improperly or exposed to moisture, hydrolysis back to the hydroxy-containing species can occur.

These impurities are significantly more polar than the desired dichloro product due to the presence of hydroxyl groups. Therefore, they will have a much lower Rƒ on a normal-phase TLC plate and can be effectively separated using silica gel chromatography.

Part 3: Standardized Purification Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Workup tlc 1. Run TLC to find Eluent (Rf ≈ 0.3) pack 2. Slurry-pack column with silica in eluent tlc->pack load 3. Dry-load crude product onto column pack->load elute 4. Elute with solvent, starting with low polarity load->elute collect 5. Collect fractions in test tubes elute->collect monitor 6. Monitor fractions by TLC collect->monitor combine 7. Combine pure fractions monitor->combine evaporate 8. Evaporate solvent under reduced pressure combine->evaporate analyze 9. Analyze final product (NMR, MS) evaporate->analyze

Caption: Step-by-step workflow for purification by silica gel chromatography.

Methodology:

  • TLC Analysis: Determine the optimal eluent system. A good starting point is 10-30% Ethyl Acetate in Hexanes.

  • Column Preparation: For 1g of crude material, use a column with a diameter of ~40mm and fill it with ~50-100g of silica gel using the slurry method with your starting eluent (e.g., 10% EtOAc/Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of Dichloromethane, add ~2g of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization by Solvent/Anti-Solvent Precipitation

This method is ideal for a final polishing step after chromatography.

  • Solvent Selection: Identify a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Isopropyl Acetate, Ethyl Acetate, or Acetone). Also, identify an "anti-solvent" in which the compound is insoluble (e.g., Hexanes or Heptane).[5]

  • Dissolution: In a flask, dissolve the compound in a minimum amount of the hot solvent.

  • Precipitation: While the solution is still warm, slowly add the anti-solvent dropwise with stirring until you see persistent cloudiness.

  • Crystallization: Add a few more drops of the hot solvent to redissolve the cloudiness, then remove the flask from the heat source and allow it to cool slowly to room temperature, and finally in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under high vacuum.

References

  • Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2466. Available at: [Link]

  • Choi, B. W., et al. (2022). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine compounds. ResearchGate. Available at: [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721-1725. Available at: [Link]

  • CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
  • Lebsack, A. D., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. Available at: [Link]

  • Protein purification troubleshooting guide. Cytiva (via Dutscher). Available at: [Link]

  • Reddy, G. J., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(1), 136-150. Available at: [Link]

  • 5,7-Dichlorothiazolo(5,4-d)pyrimidine. PubChem. Available at: [Link]

  • John, et al. (2022). A COMPREHENSIVE REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION OF IMPURITIES IN API’S AND FORMULATIONS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(9), 622-644. Available at: [Link]

  • Weisz, A., et al. (2021). Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes. Journal of Chromatography A, 1637, 461863. Available at: [Link]

  • US20040054181A1 - Synthesis of chlorinated pyrimidines. Google Patents.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available at: [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES. Available at: [Link]

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine. MySkinRecipes. Available at: [Link]

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. ResearchGate. Available at: [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Veeprho. Available at: [Link]

  • McNamara, I., et al. (2011). Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist. European Journal of Pharmacology, 663(1-3), 51-60. Available at: [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This resource provides in-depth technical guidance, troubleshooting FAQs, and validated experimental procedures to ensure the successful synthesis of this critical intermediate.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that typically begins with the construction of the thiazolo[5,4-d]pyrimidine core, followed by a crucial chlorination step. While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly impact yield and purity. The primary challenges lie in controlling the chlorination reaction and minimizing the formation of impurities that are often difficult to separate from the desired product.

A common synthetic route involves the cyclization of a substituted pyrimidine precursor to form the dihydroxy intermediate, 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol, which is then chlorinated.[1]

Typical Synthetic Pathway

Synthetic_Pathway A 4,5-Diamino-6-hydroxypyrimidine C 2-Methylthiazolo[5,4-d]pyrimidine-5,7-diol A->C Cyclization B Thioacetamide B->C E This compound C->E Chlorination D POCl3 D->E

Caption: General synthetic route to this compound.

II. Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems encountered during the synthesis, providing explanations for their cause and actionable solutions.

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete, and I'm isolating significant amounts of mono-chlorinated and unreacted dihydroxy starting material. What's going wrong?

A1: Incomplete chlorination is a frequent issue and can be attributed to several factors.

  • Insufficient Reagent or Reaction Time: The conversion of the dihydroxy intermediate to the dichloro product requires a sufficient excess of POCl₃ and adequate reaction time. The hydroxyl groups on the pyrimidine ring are relatively unreactive, and driving the reaction to completion can be challenging.

  • Reaction Temperature: The temperature of the chlorination reaction is critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of degradation products. An optimal temperature must be empirically determined.

  • Presence of Water: Phosphorus oxychloride reacts violently with water. Any residual moisture in the starting material or solvent will consume the reagent and hinder the chlorination process.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry your 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol starting material under high vacuum before the reaction. Use freshly distilled or anhydrous POCl₃ and dry solvents.

  • Optimize Reagent Stoichiometry: Increase the molar excess of POCl₃. Start with a 5-10 fold excess and monitor the reaction progress by TLC or LC-MS.

  • Temperature and Time Study: Perform small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor for the disappearance of the starting material and mono-chlorinated intermediate.[2] A prolonged reflux may be necessary.

  • Consider a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the chlorination reaction. These bases can act as nucleophilic catalysts, activating the hydroxyl groups towards substitution.

ParameterRecommended RangeRationale
POCl₃ (molar excess) 5 - 15 equivalentsDrives the equilibrium towards the dichlorinated product.
Temperature (°C) 100 - 120 °CBalances reaction rate with potential for degradation.
Reaction Time (h) 3 - 12 hoursEnsure complete conversion. Monitor by TLC/LC-MS.
Catalyst (optional) 0.1 - 0.5 equivalentsAccelerates the reaction rate.
Q2: I'm observing the formation of a dark, tarry substance during the chlorination step, which complicates purification. What is causing this and how can I prevent it?

A2: The formation of tarry byproducts is indicative of decomposition of the starting material or product under the harsh reaction conditions.

  • Excessive Heat: High reaction temperatures, especially for prolonged periods, can lead to the degradation of the electron-rich thiazolo[5,4-d]pyrimidine ring system.

  • Acid-Catalyzed Polymerization: The acidic nature of POCl₃ and the generation of HCl during the reaction can catalyze polymerization or decomposition pathways.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the optimized range determined from your study. Avoid localized overheating by ensuring efficient stirring.

  • Gradual Addition of Reagent: If scaling up, consider adding the POCl₃ portion-wise to control the initial exotherm.

  • Use of a Co-solvent: In some cases, using a high-boiling inert solvent such as toluene or dichlorobenzene can help to moderate the reaction temperature and improve solubility.

  • Work-up Procedure: A rapid and efficient work-up is crucial. Quenching the reaction mixture by pouring it onto crushed ice, followed by immediate extraction, can minimize the time the product is exposed to harsh acidic conditions.[3]

Q3: My final product is contaminated with an impurity that has a similar Rf value, making purification by column chromatography difficult. What could this impurity be and how can I remove it?

A3: A common and troublesome impurity is the isomeric 5-chloro-7-hydroxy-2-methylthiazolo[5,4-d]pyrimidine or the 7-chloro-5-hydroxy isomer. These mono-chlorinated species have polarities very similar to the desired product. Another possibility is the formation of oligomeric species.

Identification and Removal Strategy:

  • Characterization: Obtain a high-resolution mass spectrum (HRMS) and ¹H NMR of the impure product. The presence of a molecular ion corresponding to the mono-chlorinated species will confirm its identity.

  • Alternative Purification:

    • Recrystallization: This is often the most effective method for removing closely related impurities. Experiment with a variety of solvent systems. A good starting point is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether).

    • Preparative HPLC: If recrystallization is unsuccessful, preparative HPLC is a viable but more resource-intensive option.

  • Reaction Re-optimization: The most effective long-term solution is to optimize the chlorination reaction to minimize the formation of this impurity in the first place by following the steps outlined in Q1.

Impurity_Formation cluster_0 Chlorination Reaction Start 2-Methylthiazolo[5,4-d]pyrimidine-5,7-diol Product This compound Start->Product Complete Reaction Impurity1 Mono-chlorinated Isomers Start->Impurity1 Incomplete Reaction Impurity2 Degradation Products (Tar) Start->Impurity2 Excessive Heat Product->Impurity2 Excessive Heat

Caption: Potential reaction outcomes during chlorination.

III. Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?

A: While thionyl chloride is a common chlorinating agent, it is generally less effective for the chlorination of heteroaromatic hydroxyl groups compared to POCl₃. The reaction with SOCl₂ often requires higher temperatures and may result in lower yields and a different side product profile. For the synthesis of this compound, POCl₃ is the more established and reliable reagent.[4]

Q: What is the best way to monitor the progress of the chlorination reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material, the mono-chlorinated intermediate(s), and the final product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q: Are there any specific safety precautions I should take when working with phosphorus oxychloride?

A: Absolutely. Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is scrupulously dry. Have a quenching station with ice and a basic solution (e.g., sodium bicarbonate) readily available.

Q: My starting 4,5-diamino-6-hydroxypyrimidine is of poor quality. Will this affect the synthesis of the thiazolo[5,4-d]pyrimidine core?

A: Yes, the purity of your starting materials is paramount. Impurities in the initial pyrimidine can lead to the formation of side products during the cyclization step, which can be difficult to remove later on. It is highly recommended to purify the 4,5-diamino-6-hydroxypyrimidine, for instance by recrystallization, before proceeding with the synthesis.

IV. References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from

  • ChemicalBook. (n.d.). 5-Amino-4,6-dichloropyrimidine synthesis. Retrieved from

  • Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from

  • Barreca, M. L., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2597. [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Retrieved from

  • Chebanov, V. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5723. [Link]

  • Hirayama, T., et al. (1976). A novel synthesis of pyrimidines. I. Cyclization of N-cyano-cyanoaceto derivatives. Chemical and Pharmaceutical Bulletin, 24(1), 26-35. [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1693. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl[3][5]thiazolo[4,5-d]pyrimidine-5,7-diol. Retrieved from

  • The Journal of Organic Chemistry. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. 70(24), 10194-7. [Link]

  • ResearchGate. (n.d.). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine.... Retrieved from [Link]

Sources

Troubleshooting low bioactivity of thiazolo[5,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazolo[5,4-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Thiazolo[5,4-d]pyrimidines are a class of heterocyclic compounds that are bioisosteres of purines, making them privileged scaffolds in medicinal chemistry with a wide range of biological activities, including as kinase inhibitors and anti-cancer agents.[1] However, like any experimental system, achieving consistent and accurate bioactivity data can be challenging.

This guide provides a structured approach to troubleshooting unexpectedly low bioactivity in your experiments. It is presented in a question-and-answer format to directly address common issues you may encounter.

Part 1: Foundational Checks - Is Your Compound What You Think It Is?

Before delving into complex biological assays, it is crucial to verify the fundamental properties of your thiazolo[5,4-d]pyrimidine compound. Oversights in these initial steps are a common source of misleading bioactivity data.

Q1: My thiazolo[5,4-d]pyrimidine derivative shows significantly lower activity than expected based on published SAR data. Where should I start?

Troubleshooting Workflow for Compound Integrity:

start Low Bioactivity Observed purity_check Assess Compound Purity (>95% recommended) start->purity_check identity_check Confirm Chemical Structure purity_check->identity_check Purity >95% repurify Re-purify Compound purity_check->repurify Purity <95% pass Purity & Identity Confirmed identity_check->pass Structure Confirmed resynthesize Re-synthesize Compound identity_check->resynthesize Structure Incorrect proceed Proceed to Physicochemical & Assay Troubleshooting pass->proceed fail Issues Identified fail->repurify fail->resynthesize repurify->purity_check resynthesize->purity_check

Caption: Initial troubleshooting workflow for low bioactivity.

Recommended Actions:

  • High-Performance Liquid Chromatography (HPLC): Run an analytical HPLC to determine the purity of your sample. For biological assays, a purity of >95% is generally recommended.

  • Mass Spectrometry (MS): Confirm the molecular weight of your compound to ensure it matches the expected value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your thiazolo[5,4-d]pyrimidine derivative.

Part 2: Physicochemical Properties - Can Your Compound Reach Its Target?

Once you are confident in the purity and identity of your compound, the next step is to investigate its physicochemical properties. These properties determine whether your compound can be effectively delivered to its biological target in your assay system.

Q2: I've confirmed my compound's purity and structure, but the bioactivity is still low, especially in cell-based assays. What's the next likely culprit?

A2: Poor solubility and permeability are two of the most common reasons for discrepancies between biochemical and cellular assay results. A compound that is potent in a biochemical assay may appear inactive in a cellular assay if it cannot cross the cell membrane to reach its intracellular target.[3]

Key Physicochemical Parameters to Investigate:

ParameterImplication for BioactivityRecommended Assay
Aqueous Solubility Low solubility can lead to compound precipitation in assay buffers, reducing the effective concentration and causing inconsistent results.[4][5][6]Kinetic Solubility Assay
Cell Permeability Poor permeability will prevent the compound from reaching intracellular targets in cell-based assays.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay
Compound Stability Degradation of the compound in assay buffer or DMSO stock over time will lead to a lower effective concentration.Aqueous Buffer Stability Assay
Experimental Protocols

Kinetic Solubility Assay Protocol:

This assay provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.[7][8]

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of your thiazolo[5,4-d]pyrimidine derivative in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add your compound stock solution to an appropriate aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 200 µM (final DMSO concentration should be ≤2%).[9]

  • Incubation: Shake the plate at room temperature for 2 hours.[9]

  • Analysis:

    • Nephelometry: Measure the light scattering of the solution. An increase in scattering indicates precipitation.[8]

    • Filtration and UV/LC-MS: Filter the solution through a filter plate to remove any precipitate. Quantify the concentration of the compound in the filtrate using UV-Vis spectroscopy or LC-MS/MS and compare it to a standard curve.[8][10]

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol:

PAMPA is a non-cell-based assay that models passive diffusion across a lipid membrane and is useful for predicting gastrointestinal tract absorption and blood-brain barrier penetration.[11]

  • Membrane Preparation: Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane).[12]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Add Compound: Add your compound to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking.[13]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. The permeability coefficient (Pe) can then be calculated.

Aqueous Buffer Stability Assay Protocol:

This assay determines the stability of your compound in the buffer used for your biological experiments over the time course of the assay.[14]

  • Incubation: Prepare a solution of your compound in the assay buffer at the final assay concentration. Incubate this solution under the same conditions as your bioassay (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.

  • Analysis: Quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Analyze the concentration of the parent compound at each time point by HPLC or LC-MS/MS.[15]

Part 3: Assay-Specific Troubleshooting

If your compound has favorable physicochemical properties, the next step is to scrutinize the biological assay itself.

Q3: My compound has good purity, solubility, and permeability, but the IC50 from my kinase assay is still weak and variable. What should I check?

A3: Inconsistent IC50 values in kinase assays often stem from suboptimal assay conditions or a misunderstanding of the inhibitor's mechanism of action.

Troubleshooting Biochemical (Kinase) Assays:

start Weak/Variable Kinase Inhibition atp_conc Check ATP Concentration start->atp_conc enzyme_conc Verify Enzyme Activity & Concentration atp_conc->enzyme_conc incubation_time Optimize Incubation Time enzyme_conc->incubation_time dmso_effect Assess DMSO Tolerance incubation_time->dmso_effect aggregation Test for Compound Aggregation dmso_effect->aggregation pass Consistent IC50 Obtained aggregation->pass

Caption: Troubleshooting workflow for biochemical kinase assays.

Key Considerations for Kinase Assays:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[7] To obtain comparable results, it is recommended to run the assay at an ATP concentration equal to the Km(ATP) of the kinase.[16]

  • Enzyme Concentration: Ensure that the enzyme concentration is in the linear range of the assay and that the reaction is not substrate-depleted.

  • DMSO Concentration: While DMSO is a common solvent, high concentrations can affect enzyme activity.[2][17][18] Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%).

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[19] This can be tested by checking for a dose-response relationship in the presence of a non-ionic detergent like Triton X-100 (0.01%).

Q4: My thiazolo[5,4-d]pyrimidine is active in a biochemical assay but shows no effect in my cell-based assay. I've already confirmed its permeability. What else could be wrong?

A4: When a permeable compound is inactive in a cellular context, you should consider cellular factors that are not present in a biochemical assay.

Troubleshooting Cell-Based Assays:

IssueExplanationTroubleshooting Steps
Cell Health Unhealthy or senescent cells can respond differently to stimuli and inhibitors.Use low-passage number cells and ensure they are in the logarithmic growth phase. Visually inspect cells for normal morphology before and after treatment.
Efflux Pumps The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching its target.Perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[20]
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.Conduct a microsomal stability assay to assess the compound's susceptibility to metabolism by liver microsomes, which can be indicative of its metabolic fate in other cells.[21]
Assay Interference The compound may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).Run a control experiment with the compound in the absence of cells to check for direct effects on the assay reagents.

Frequently Asked Questions (FAQs)

Q: Could the structure of my thiazolo[5,4-d]pyrimidine itself be the problem?

A: Yes, the structure-activity relationship (SAR) is crucial. Small changes to the scaffold can have a significant impact on bioactivity. Review published SAR for thiazolo[5,4-d]pyrimidines to ensure your design is consistent with known active compounds.[1]

Q: How many freeze-thaw cycles can my compound in DMSO tolerate?

A: While many compounds are stable for multiple freeze-thaw cycles, repeated cycling can lead to degradation or precipitation. It is best to aliquot your stock solutions to minimize the number of freeze-thaw cycles for any given aliquot.[22]

Q: Can I trust an IC50 value from a single experiment?

A: No. IC50 values should be determined from multiple independent experiments to ensure reproducibility. Inconsistent IC50 values can be a sign of underlying issues with the compound or the assay.[23][24]

Q: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Kinetic solubility measures the solubility of a compound when rapidly precipitated from a DMSO stock into an aqueous buffer, mimicking the conditions of many high-throughput screens.[9] Thermodynamic solubility is the true equilibrium solubility of a compound. For initial troubleshooting of bioassays, kinetic solubility is often more relevant.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(7), 1781-1787.
  • Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Ianculescu, A. G., & Bryant, S. H. (2009). Compound Management for Quantitative High-Throughput Screening. In Assay Guidance Manual.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Shehry, M. F. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 14(3), 221.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Kaur, R., & Kumar, R. (2021). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Current drug targets, 22(1), 84–110.
  • Bajorath, J. (2019). Evolution of assay interference concepts in drug discovery. Expert opinion on drug discovery, 14(11), 1069-1072.
  • Labiotech.eu. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 897-907.
  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Available from: [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. Future medicinal chemistry, 6(11), 1265-1281.
  • Azure Biosystems. (2021, May 26). In-cell Western Assays for IC50 Determination. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Kozlowski, M. C., & McNulty, D. E. (2010). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 15(5), 566–570.
  • Wieprecht, T., & Stein, W. D. (2019). On the interaction of N-heterocyclic carbene Ir+ I complexes with His and Cys containing peptides. Dalton Transactions, 48(34), 13013-13022.
  • Badura, L., & Golebiewska, J. (2020). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International journal of molecular sciences, 21(21), 8205.
  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Auld, D. S., & Ture-Konig, T. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. In Assay Guidance Manual.
  • Li, J., & Chen, J. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(58), 31238–31253.
  • ResearchGate. (2007). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10% were added to the assay buffer to test the effect on protease activity at various enzyme concentration levels. Available from: [Link]

  • Hu, X., & Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1419.
  • Wang, Y., Zhang, Y., & Chen, Y. (2018). A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium. Pflügers Archiv-European Journal of Physiology, 470(10), 1517-1526.
  • Azure Biosystems. (2022, January 29). In-cell Western Assays for IC50 Determination. Available from: [Link]

  • Yu, J., & Fu, H. (2015). C–H amination in the synthesis of N-heterocycles. RSC advances, 5(28), 21761-21776.
  • Jiskoot, W., Randolph, T. W., & Volkin, D. B. (2012). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of pharmaceutical sciences, 101(9), 2987–3002.
  • Star Protocols. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Available from: [Link]

  • Creative Bioarray. Chemical Stability Assays. Available from: [Link]

  • Reaction Biology. (2023, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • LaPlante, S. R., & Edwards, P. J. (2014). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of medicinal chemistry, 57(10), 3987–4001.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]

  • ResearchGate. (2015). Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. r/labrats. Available from: [Link]

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Technical Support Center: Enhancing the Selectivity of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a multitude of kinase inhibitors targeting critical signaling pathways in oncology and immunology.[1] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.[2] However, this very feature presents the core challenge addressed in this guide: achieving high selectivity. Due to the structural similarity across the human kinome, inhibitors derived from this scaffold can inadvertently interact with numerous off-target kinases, leading to potential toxicity, misleading experimental results, and reduced therapeutic efficacy.[3]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the selectivity of their this compound-based inhibitors. We will delve into common experimental hurdles, provide detailed protocols for critical validation assays, and explain the scientific rationale behind strategic decision-making in the lab.

Troubleshooting Guide: From Broad Activity to Selective Inhibition

This section addresses specific issues you might encounter during your research in a practical question-and-answer format.

Question 1: My inhibitor shows potent activity in a biochemical assay, but in cell-based assays, the potency drops significantly and I'm seeing unexpected phenotypes. What's going on?

Answer: This is a common and critical issue that highlights the difference between an inhibitor's activity in an isolated, artificial system versus a complex cellular environment. Several factors are likely at play:

  • The ATP Competition Factor: Biochemical kinase assays are often run at ATP concentrations close to the Km of the specific kinase to accurately measure intrinsic affinity (Ki).[4][5] However, intracellular ATP concentrations are much higher (in the millimolar range), creating a highly competitive environment.[4] An inhibitor that binds potently in a low-ATP biochemical assay may be easily outcompeted in a live cell, leading to a dramatic decrease in apparent potency (a higher IC50).[6][7]

  • Cellular Permeability and Efflux: Your compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration. Conversely, it could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Off-Target Engagement: The unexpected phenotypes are a classic sign of off-target effects.[8][9] Your inhibitor may be interacting with other kinases or even non-kinase proteins within the cell, triggering unintended signaling pathways.[9][10] The linear signal amplification in many kinase cascades means that even minor inhibition of an upstream off-target can lead to a significant downstream phenotypic change.

Troubleshooting Workflow:

  • Confirm Target Engagement in a Cellular Context: Before extensive downstream experiments, you must verify that your compound is binding to its intended target in live cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[11] Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This shift in thermal stability is a direct indicator of target engagement.

  • Profile Against a Broad Kinase Panel: To identify potential off-targets, screen your inhibitor at a single, high concentration (e.g., 1 µM) against a large, commercially available kinase panel (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot™).[12][13] This will provide a "hit list" of potential off-targets.

  • Perform Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70% at 1 µM) in the initial screen, perform a full IC50 determination to quantify the potency of these off-target interactions.[12]

Question 2: My initial kinome scan revealed several off-targets for my lead compound. How do I rationally modify the this compound scaffold to improve selectivity?

Answer: This is the central task of lead optimization. The goal is to make modifications that are sterically or electrostatically disfavored by the active sites of off-target kinases while maintaining or improving binding to the primary target. This requires a Structure-Activity Relationship (SAR) driven approach.

  • Exploit Subtle Active Site Differences: While kinase ATP pockets are conserved, there are subtle differences in size, shape, and amino acid composition, particularly in regions adjacent to the core binding site.[14] The "gatekeeper" residue is a key example; a bulky gatekeeper in an off-target kinase can be exploited by designing inhibitors with larger substituents that would clash, while a smaller gatekeeper in the primary target would accommodate them.

  • Scaffold Hopping and Conformational Restriction: Sometimes, minor decorations are not enough. "Scaffold hopping" involves making more significant changes to the core structure to alter its fundamental binding properties while retaining key pharmacophoric interactions.[2] Introducing rigid elements can also improve selectivity by locking the inhibitor into a conformation that is preferentially accepted by the target kinase.

  • Structure-Based Design: If a crystal structure of your inhibitor bound to its target (or a close homolog) is available, this is invaluable. It allows for the rational design of modifications that can form specific hydrogen bonds or hydrophobic interactions with non-conserved residues in the target's active site.

Strategies for Modifying the Thiazolopyrimidine Core:

The dichlorinated positions (5 and 7) are primary handles for modification. Through nucleophilic aromatic substitution, different moieties can be introduced to probe the surrounding pockets of the kinase active site.

Position for ModificationRationale for Enhancing SelectivityExample Modification
Position 7 Often directed towards the solvent-exposed region or the ribose-binding pocket. Modifications here can be tailored to interact with specific residues outside the core adenine region.Introduction of substituted anilines, piperazines, or other cyclic amines.
Position 5 Projects towards the "back pocket" of the kinase active site. The nature of this pocket varies significantly across the kinome.Installation of small alkyl groups, substituted phenyl rings, or heterocyclic moieties.
Position 2 (Methyl group) While less commonly modified, changes here can influence interactions within the core hinge-binding region.Replacement with larger alkyl or aryl groups, though this can sometimes reduce overall potency if the initial methyl group is optimal.

This table provides a conceptual framework. Actual modifications must be guided by SAR and, ideally, structural biology.

Frequently Asked Questions (FAQs)

Q: What is the difference between biochemical selectivity and cellular selectivity, and which is more important?

A: Biochemical selectivity is measured using purified, recombinant enzymes and reflects the intrinsic affinity of an inhibitor for its targets.[12][15] Cellular selectivity measures the inhibitor's effect in a living cell, accounting for factors like ATP competition, cell permeability, and the presence of the entire proteome.[6][7][16][17] Cellular selectivity is ultimately more physiologically relevant for predicting a compound's biological effect and potential therapeutic window. A compound can be highly selective biochemically but promiscuous in a cellular context, or vice-versa.[6][7]

Q: How do I choose the right concentration of my inhibitor for a selectivity profiling screen?

A: For an initial broad screen (e.g., a kinome panel), a single high concentration, typically 100 to 1000-fold above the on-target IC50 (e.g., 1 µM), is used to cast a wide net and identify any potential off-targets.[18] For follow-up dose-response studies on identified "hits," a 10-point curve is standard, typically spanning from nanomolar to micromolar concentrations to accurately determine the IC50 values.[12]

Q: My inhibitor is very potent, but I'm struggling with solubility. Can this affect my selectivity data?

A: Absolutely. Poor solubility is a major confounding factor. If your compound precipitates out of solution in the assay buffer, the actual concentration being tested is unknown, leading to inaccurate potency and selectivity measurements. Always determine the kinetic and thermodynamic solubility of your compounds in the relevant assay buffers before screening.

Q: What is a selectivity score (e.g., Gini score, Selectivity Entropy) and how do I use it?

A: Selectivity scores are quantitative metrics used to distill a complex kinome profiling dataset into a single number, allowing for the objective comparison and ranking of different inhibitors.[12][19]

  • Selectivity Score (S): The number of kinases inhibited above a certain threshold (e.g., S(1µM) > 50% inhibition) divided by the total number of kinases tested. A score closer to zero is more selective.[4]

  • Gini Coefficient: A measure of the inequality of inhibition across the kinome. A score closer to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a score closer to 0 indicates promiscuity.[19]

  • Selectivity Entropy: Quantifies the distribution of an inhibitor's interactions across the kinome. Lower entropy scores indicate higher selectivity.[12]

These scores are excellent for prioritizing compounds. For example, when comparing two inhibitors with similar on-target potency, the one with the lower selectivity score/entropy or higher Gini coefficient is generally the superior lead candidate.

Experimental Protocols & Data Interpretation

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol allows for the direct validation of target engagement in intact cells.

Objective: To determine if an inhibitor binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells to ~80% Confluency harvest Harvest & Count Cells start->harvest treat Treat with Inhibitor or Vehicle (DMSO) harvest->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-64°C) aliquot->heat lyse Lyse cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to pellet precipitated proteins lyse->centrifuge sds Run supernatant on SDS-PAGE centrifuge->sds wb Western Blot for Target Protein sds->wb quant Quantify Bands & Plot % Soluble Protein vs. Temp wb->quant

Caption: CETSA workflow for validating target engagement.

Methodology:

  • Cell Treatment: Culture your cells of interest and treat them with either your inhibitor (at a relevant concentration, e.g., 10x cellular IC50) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[20]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Follow immediately with a 3-minute cooling step at 25°C.[21]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This lyses the cells without the use of detergents that could interfere with protein stability.[21]

  • Separation: Pellet the precipitated proteins and cell debris by ultracentrifugation (20,000 x g for 20 minutes at 4°C).[21]

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze these samples by SDS-PAGE and Western blotting using a specific antibody for your target protein.[20]

  • Data Analysis: Quantify the band intensity for each temperature point. Normalize the data, setting the intensity of the lowest temperature point (e.g., 40°C) to 100%. Plot the percentage of soluble protein versus temperature for both the vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement and stabilization.[22]

Protocol 2: Kinobeads Competition Binding Assay

This chemoproteomic approach allows for the unbiased identification of kinase targets and off-targets from a complex cell lysate.

Objective: To profile inhibitor selectivity by measuring its ability to compete with broad-spectrum kinase inhibitors immobilized on beads for binding to the native kinome.

Kinobeads_Workflow cluster_prep Lysate & Inhibitor Incubation cluster_pulldown Affinity Pulldown cluster_analysis MS Analysis start Prepare native cell lysate incubate Incubate lysate with varying concentrations of free inhibitor start->incubate add_beads Add Kinobeads to the lysate-inhibitor mix incubate->add_beads bind Incubate to allow unoccupied kinases to bind beads add_beads->bind wash Wash beads to remove non-specific binders bind->wash elute Elute bound kinases wash->elute digest On-bead or in-solution tryptic digest elute->digest lcms Analyze peptides by LC-MS/MS digest->lcms data Identify & Quantify Kinases; Generate competition curves lcms->data

Caption: Kinobeads workflow for inhibitor selectivity profiling.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate from your cells of interest using a non-denaturing lysis buffer (e.g., modified RIPA buffer without SDS). Determine the total protein concentration.[23][24]

  • Competition Incubation: Aliquot the lysate. To each aliquot, add your free inhibitor at varying concentrations (e.g., a 10-point dilution series) or a vehicle control (DMSO). Incubate for a set period (e.g., 45-60 minutes) at 4°C with gentle rotation to allow the inhibitor to bind to its targets.[25]

  • Kinobeads Pulldown: Add a slurry of pre-washed kinobeads to each lysate-inhibitor mixture. Incubate for 1-2 hours at 4°C with rotation. During this time, kinases that are not occupied by your free inhibitor will bind to the immobilized ligands on the beads.[23][26]

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove unbound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer). The proteins can then be digested into peptides either in-solution or directly on the beads.[24][25]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative mass spectrometry (e.g., label-free quantification).

  • Data Analysis: Identify the proteins pulled down in each sample. For each identified kinase, plot its relative abundance (MS signal) against the concentration of your free inhibitor. The resulting dose-response curves can be used to calculate IC50 values, which reflect the binding affinity of your inhibitor for each kinase in the native proteome.[25]

Interpreting Kinome Profiling Data

Below is an example of how to present and interpret kinome-wide selectivity data. The goal is to visualize both the on-target potency and the off-target profile.

Table 1: Selectivity Profile of a Hypothetical Thiazolopyrimidine Inhibitor (Compound X)

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase FamilyNotes
SYK (Target) 99% 15 TK Potent on-target activity
LCK95%85TKOff-target, Src family
SRC92%110TKOff-target, Src family
FYN88%150TKOff-target, Src family
FLT385%250TKOff-target, Receptor TK
KDR (VEGFR2)65%800TKWeaker off-target interaction
p38α (MAPK14)45%> 1000CMGCMinimal interaction
CDK215%> 5000CMGCNot a significant hit
ROCK110%> 10000AGCNot a significant hit

Analysis of Compound X:

  • High On-Target Potency: The inhibitor is very effective against its intended target, SYK.

  • Off-Target Profile: There is significant activity against several Src family kinases (LCK, SRC, FYN) and the receptor tyrosine kinase FLT3. This lack of selectivity could lead to confounding effects in cellular signaling studies and potential toxicity.

  • Actionable SAR: The data suggests that modifications should be aimed at discriminating between the SYK active site and the highly similar active sites of Src family kinases. This is a common challenge that requires careful structure-based design.[2]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • Schürmann, M., Grote, F., Janning, P., Ziegler, S., & Rauh, D. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS chemical biology, 11(12), 3324–3332. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101314. [Link]

  • Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Methods in molecular biology, 1682, 119–135. [Link]

  • Saltzman, A. B., Chan, D. W., Holt, M. V., ... & Zhang, H. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & cellular proteomics, 14(3), 732–742. [Link]

  • Médard, J., Pachl, F., Rix, U., Kuster, B., & Médard, J. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 14(3), 1574–1586. [Link]

  • Kambe, T., Moto, E., & Kawatani, M. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 151(6), 579–581. [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. [Link]

  • Saltzman, A. B., Chan, D. W., Holt, M. V., ... & Zhang, H. (2022). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate. [Link]

  • Venters, B. J., Ilatovskiy, A. V., & Kulkarni, M. M. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 10, 10. [Link]

  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Tu, W. B. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 11(12), 5959–5968. [Link]

  • Johnson, G. L. (2013). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kifle, L., & Hajduk, P. J. (2011). Navigating the kinome. Nature chemical biology, 7(4), 200-202. [Link]

  • Kim, D., & Ryu, J. Y. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Communications Biology, 8(1), 1-11. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Analytical chemistry, 93(31), 10999–11009. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Howes, J. M., & Gibbins, J. M. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Barlaam, B., Anderton, J., Ballard, P., Bradbury, R. H., Hennequin, L. F., Hickinson, D. M., ... & Stokes, S. (2015). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS medicinal chemistry letters, 6(8), 926–930. [Link]

  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. [Link]

  • Fischer, P. M. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 29(10), 2341. [Link]

  • Falsini, M., Taliani, S., Barresi, E., ... & Da Settimo, F. (2016). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Journal of medicinal chemistry, 59(11), 5422–5434. [Link]

  • Peters, R. T., Cee, V. J., Deak, H. L., ... & Wallace, M. B. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & medicinal chemistry letters, 19(23), 6648–6651. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112–1135. [Link]

  • Gherman, C. E., Pop, A. M., Vesa, S. C., ... & Slaby, O. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers, 17(12), 2789. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahbashi, H. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future medicinal chemistry. [Link]

Sources

Stability testing of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a potent heterocyclic molecule with significant interest in medicinal chemistry, understanding its stability profile is paramount for accurate research and development.

This center is structured in a question-and-answer format to directly address the challenges and queries you may encounter during your experimental work. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your stability studies.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for this compound?

Given its chemical structure, the primary stability concerns for this compound revolve around its susceptibility to hydrolysis, photolysis, and potentially oxidation. The dichloropyrimidine ring is highly activated towards nucleophilic substitution, making the chloro groups at the 5 and 7 positions susceptible to displacement by water or other nucleophiles. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, can be prone to oxidative degradation.[1][2] Furthermore, as with many aromatic heterocyclic systems, there is a potential for photodegradation upon exposure to light.

What are the initial steps to assess the stability of this compound?

A forced degradation study is the recommended initial step to rapidly assess the intrinsic stability of this compound.[3] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to generate potential degradation products and understand the degradation pathways. These studies are crucial for developing and validating a stability-indicating analytical method.

What are the recommended stress conditions for a forced degradation study of this compound?

Based on the International Council for Harmonisation (ICH) guidelines Q1A(R2), the following stress conditions are recommended:

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature. Due to the reactivity of the chloro substituents, degradation may be rapid.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Thermal Degradation: The compound should be exposed to dry heat (e.g., 80-100 °C) in a solid state.

  • Photostability: The compound should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light to allow for comparison.

The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[3]

Troubleshooting Guide

Hydrolytic Stability Issues

Q1: My compound is degrading too quickly in basic conditions, preventing me from identifying the initial degradation products. What should I do?

A1: The high reactivity of the dichloropyrimidine ring towards nucleophiles, especially under basic conditions, can lead to rapid degradation.[4] To slow down the reaction and capture the initial degradation products, consider the following:

  • Lower the temperature: Perform the study at a lower temperature (e.g., 4-25 °C) and monitor the reaction at earlier time points.

  • Use a weaker base: Instead of strong bases like NaOH, consider using a milder base such as sodium bicarbonate or a buffer system with a lower pH (e.g., pH 8-10).

  • Reduce the concentration of the base: Use a more dilute basic solution to decrease the reaction rate.

Q2: I am observing multiple degradation products in my acidic hydrolysis study. How can I determine the degradation pathway?

A2: The formation of multiple degradation products suggests a complex degradation pathway. To elucidate this:

  • Time-course study: Analyze samples at multiple time points to identify primary, secondary, and tertiary degradation products.

  • LC-MS/MS analysis: Utilize liquid chromatography-tandem mass spectrometry to obtain structural information about the degradation products. Fragmentation patterns can help in identifying the modifications to the parent molecule.

  • Forced degradation of suspected intermediates: If you can hypothesize the structure of an intermediate, synthesizing and subjecting it to the same stress conditions can help confirm its place in the degradation pathway.

Oxidative Stability Issues

Q3: I am not observing any degradation under oxidative stress with 3% hydrogen peroxide. Does this mean my compound is stable to oxidation?

A3: While it suggests a degree of stability, it's not conclusive. The thiazole ring can be susceptible to oxidation, potentially leading to N-oxides or S-oxides.[3] To ensure a thorough investigation:

  • Increase the concentration of the oxidizing agent: Try a higher concentration of hydrogen peroxide (e.g., 10-30%).

  • Increase the temperature: Gently heating the sample (e.g., to 40-60 °C) can accelerate the reaction.

  • Use a different oxidizing agent: Consider using a different type of oxidizing agent, such as a metal-catalyzed oxidation (e.g., Fenton's reagent), to explore different oxidative degradation pathways.

Q4: My analytical method is showing a loss of the parent compound peak under oxidative stress, but I don't see any new degradation peaks. What could be the issue?

A4: This phenomenon could be due to several reasons:

  • Formation of non-chromophoric products: The degradation products may not have a chromophore that absorbs at the detection wavelength of your UV-Vis detector. Using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help detect these compounds.

  • Formation of volatile products: The degradation products might be volatile and lost during sample preparation or analysis.

  • Precipitation of degradation products: The degradation products may be insoluble in the analytical mobile phase and precipitate out of the solution. Check for any visible precipitation in your sample vials.

  • Adsorption to the column: The degradation products might be highly polar or reactive and irreversibly adsorb to the HPLC column.

Photostability Issues

Q5: I am observing significant degradation of my compound under photostability testing. How can I protect it?

A5: If this compound is found to be photolabile, appropriate protective measures are necessary. Photodegradation of halogenated pyrimidines can involve complex reactions.[5]

  • Amber glassware: Store the compound in amber vials or containers that block UV and visible light.

  • Light-protective packaging: For drug product formulations, use light-resistant packaging materials.

  • Formulation strategies: In some cases, the addition of excipients that act as light absorbers or quenchers can help protect the active ingredient.

Analytical Method Troubleshooting

Q6: I am having trouble developing a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak. What can I do?

A6: Developing a robust stability-indicating method is crucial. If you are facing co-elution issues, consider the following chromatographic optimizations:

  • Change the mobile phase composition: Vary the ratio of your organic and aqueous phases.

  • Modify the pH of the aqueous phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[6]

  • Try a different column chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl, or a polar-embedded phase).

  • Adjust the gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Optimize the column temperature: Temperature can affect the selectivity of the separation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation. Neutralize the samples before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature. Protect from light. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Thermal Degradation: Store the solid compound in an oven at 80 °C. Withdraw samples at various time points (e.g., 1, 3, 7 days) and dissolve in the solvent for analysis.
  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, preferably a stability-indicating HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a shallow gradient (e.g., 10-90% B over 20 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and/or Mass Spectrometry.
  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject the stressed samples and observe the chromatograms.
  • If co-elution occurs, systematically adjust the mobile phase composition, pH, gradient, and column chemistry as described in the troubleshooting section.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

All quantitative data from stability studies should be summarized in a clear and organized table.

Table 1: Example of a Stability Summary Table

Stress ConditionTime% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl, 60 °C24 h85.23
0.1 M NaOH, 25 °C1 h15.75
3% H₂O₂, 25 °C24 h92.52
Dry Heat, 80 °C7 days98.11
Photostability1.2 M lux h78.94

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Analyze Samples Base Basic Hydrolysis (0.1 M NaOH, 25°C) Base->HPLC Analyze Samples Oxidation Oxidative Degradation (3% H₂O₂, 25°C) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B) Photo->HPLC Analyze Samples Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway API 5,7-Dichloro-2-methyl- thiazolo[5,4-d]pyrimidine (API) API->Acid Subject to API->Base Subject to API->Oxidation Subject to API->Thermal Subject to API->Photo Subject to

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, the following diagram illustrates potential degradation pathways. Note that these are predictive and require experimental confirmation.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5,7-Dichloro-2-methyl- thiazolo[5,4-d]pyrimidine Mono_OH Monohydroxy derivative (Cl replaced by OH) Parent->Mono_OH Nucleophilic Substitution N_Oxide Thiazole N-Oxide Parent->N_Oxide Oxidation S_Oxide Thiazole S-Oxide Parent->S_Oxide Oxidation Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage UV/Vis Light Di_OH Dihydroxy derivative (Both Cl replaced by OH) Mono_OH->Di_OH Further Substitution

Caption: Potential degradation pathways.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Bakavoli, M., et al. (2007). Synthesis and anticonvulsant activity of new 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 17(10), 2845-2848.
  • Katritzky, A. R., et al. (Eds.). (1996).
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.
  • Metzger, J. V. (Ed.). (2009).
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Bahekar, R. H., & Rao, A. R. R. (2004). Synthesis and evaluation of some new 2-methyl-5,7-disubstituted-thiazolo[5,4-d]pyrimidines as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(7), 1779-1782.
  • Kappe, C. O. (2000). 1,3-Dichloropyrimidines as versatile building blocks for the synthesis of heterocycles. Molecules, 5(1), 159-160.
  • Tehrani, K. A., & De Kimpe, N. (2006). The chemistry of 2-chlorothiazoles. Chemical Reviews, 106(6), 2879-2908.
  • Singh, S., et al. (2013). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-12.

Sources

Technical Support Center: Modifying 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Welcome to the technical support center for the thiazolo[5,4-d]pyrimidine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking required to successfully navigate the modification of the 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine core. This versatile heterocyclic system, being a purine isostere, presents significant opportunities for developing potent and selective modulators of various biological targets, including protein kinases and adenosine receptors.[1][2][3][4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you are likely to encounter in your research.

Part 1: Foundational FAQs

This section addresses high-level strategic questions about initiating a project with the this compound scaffold.

Q1: What are the primary reactive sites on the this compound core and what is their relative reactivity?

Answer: The primary reactive sites for modification are the two chlorine atoms at the C5 and C7 positions of the pyrimidine ring. These positions are activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • C7 Position: Generally, the C7 position is more electrophilic and thus more reactive towards nucleophiles than the C5 position. This is analogous to the C4 position in related dichloropyrimidine systems, which is typically the primary site of reaction.[5] This preferential reactivity allows for selective, sequential functionalization.

  • C5 Position: While less reactive than C7, the C5 position will still undergo substitution, typically requiring more forcing conditions (e.g., higher temperatures or stronger bases) after the C7 position has been functionalized.

  • C2-Methyl Group: This group is generally not reactive under standard SNAr conditions but could be a site for modification through other means, such as condensation reactions if functionalized, though this is a less common initial strategy.

Q2: What are the known biological targets for this scaffold, and how should that influence my initial modification strategy?

Answer: The thiazolo[5,4-d]pyrimidine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets, primarily those that bind purines.[4]

  • Protein Kinases: Many derivatives have been developed as kinase inhibitors (e.g., VEGFR-2), where the scaffold mimics the adenine core of ATP.[3] For kinase targets, modifications often involve installing a larger, substituted amine or aniline at the C7 position to interact with the hinge region of the kinase ATP-binding pocket. The C5 position can then be used to project a vector into the solvent-exposed region to improve solubility and selectivity.[3]

  • Adenosine Receptors (ARs): This scaffold is also a potent antagonist for A1 and A2A adenosine receptors.[1] For ARs, structure-activity relationship (SAR) studies have shown that aryl or heteroaryl groups at the C5 position and various amino substituents at C7 are critical for high affinity.[1]

  • Antiproliferative Agents: Broad antiproliferative activity against various cancer cell lines has also been reported, suggesting the potential for multiple or novel mechanisms of action.[2][6]

Your initial strategy should be guided by your target class. For kinases, focus on building out from C7. For adenosine receptors, a dual-substitution strategy at C5 and C7 will likely be necessary.

Q3: What are the first modifications I should consider to explore the SAR of this scaffold?

Answer: A systematic approach is crucial. Begin by exploring the chemical space around the most reactive C7 position.

  • C7-Position (Primary Modification): Synthesize a small library of C7-amino analogues using a diverse set of primary and secondary amines (e.g., small alkylamines, anilines with varying electronics, cyclic amines like morpholine or piperazine). This will quickly establish the initial SAR for your target.

  • C5-Position (Secondary Modification): Using your most promising C7-substituted intermediate, you can then either displace the C5-chloro group with a second nucleophile or, more commonly, use a palladium-catalyzed cross-coupling reaction like a Suzuki or Buchwald-Hartwig amination to introduce aryl, heteroaryl, or different amino groups.[1][5]

  • C2-Position: Modifications here are less common initially. However, if potency is established through C5/C7 modifications, altering the C2-methyl to other small alkyl or functionalized groups could fine-tune properties like metabolic stability or selectivity.

Part 2: Synthetic Modification Troubleshooting Guide

This section addresses common problems encountered during the synthesis of new analogues.

Problem 1: Low yield or no reaction during Nucleophilic Aromatic Substitution (SNAr) at the C7 position.
Potential Cause Recommended Solution & Rationale
Poor Nucleophilicity The incoming amine or thiol may not be sufficiently nucleophilic. Solution: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile in situ, increasing its reactivity. For very weak nucleophiles like anilines, a stronger base like sodium hydride (NaH) may be required, but use with caution to avoid side reactions.
Low Reaction Temperature SNAr reactions on heterocyclic systems often require thermal energy to overcome the activation barrier. Solution: Increase the reaction temperature. Start at room temperature, then incrementally heat to 60 °C, 80 °C, and up to reflux. Microwave irradiation can dramatically accelerate these reactions, often reducing reaction times from hours to minutes.[1]
Inappropriate Solvent The solvent must be able to dissolve the reactants and be stable at the required temperature. Solution: Polar aprotic solvents like DMF, DMA, or NMP are excellent choices as they can solvate the charged Meisenheimer intermediate that forms during the reaction.[7] For less polar reactants, dioxane or THF can be used, often with a base.
Steric Hindrance A bulky nucleophile or substituents near the reaction site can sterically hinder the attack. Solution: If possible, switch to a less sterically demanding nucleophile. Alternatively, increasing the reaction temperature or using a catalyst (if applicable) might overcome the steric barrier.
Problem 2: Lack of Regioselectivity - Substitution occurs at both C5 and C7.
Potential Cause Recommended Solution & Rationale
Harsh Reaction Conditions High temperatures or very strong bases can overcome the intrinsic reactivity difference between C7 and C5, leading to a mixture of products. Solution: Perform the first substitution at the lowest possible temperature that allows the reaction to proceed cleanly. Monitor the reaction by TLC or LC-MS to stop it once the mono-substituted product is formed and before di-substitution becomes significant.
Electron-Donating Nucleophile After the first substitution at C7 with an electron-donating group (like an amine), the pyrimidine ring becomes more electron-rich, deactivating it for the second substitution. However, under harsh conditions, this effect can be overcome. Solution: Stick to milder conditions for the first step. For the second substitution at C5, you will likely need more forcing conditions, which provides a natural window for selectivity.
Problem 3: Difficulty with Palladium-Catalyzed Cross-Coupling at the C5 Position (e.g., Suzuki, Buchwald-Hartwig).
Potential Cause Recommended Solution & Rationale
Catalyst Poisoning The sulfur atom in the thiazole ring and the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis. Solution: Use ligands that are specifically designed for electron-rich or heterocyclic systems. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands are often effective. It may also be necessary to use a higher catalyst loading (e.g., 5-10 mol %).
Poor Boronic Acid/Ester Quality Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation. Solution: Use freshly purchased or recrystallized boronic acids. Alternatively, convert the boronic acid to a more stable trifluoroborate salt (KBF₃R) or MIDA ester, which are more robust.
Base/Solvent Incompatibility The choice of base and solvent is critical and interdependent. Solution: For Suzuki couplings, common conditions include Pd(PPh₃)₄ with Na₂CO₃ in a DME/H₂O mixture.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required with a solvent like toluene or dioxane. A screening of different palladium precatalysts, ligands, and bases is often necessary.
Workflow for Sequential C7/C5 Functionalization

G start 5,7-Dichloro-2-methyl- thiazolo[5,4-d]pyrimidine step1 Step 1: C7-Substitution (SNAr) - Nucleophile 1 (R1-NH2) - Base (e.g., DIPEA) - Solvent (e.g., DMF) start->step1 product1 5-Chloro-7-(R1-amino)-2-methyl- thiazolo[5,4-d]pyrimidine step1->product1 step2a Step 2a: C5-Substitution (SNAr) - Nucleophile 2 (R2-NH2) - Harsher Conditions (e.g., Heat) product1->step2a Path A (Amination) step2b Step 2b: C5-Coupling (Suzuki) - R2-B(OH)2 - Pd Catalyst / Ligand - Base (e.g., Na2CO3) product1->step2b Path B (C-C/N bond) final_product Final Product: 5-(R2)-7-(R1-amino)-2-methyl- thiazolo[5,4-d]pyrimidine step2a->final_product step2b->final_product

Caption: General workflow for sequential modification of the dichlorothiazolopyrimidine core.

Part 3: Efficacy and Assay Troubleshooting

This section focuses on issues that arise during the biological evaluation of your newly synthesized compounds.

Problem 4: Poor Aqueous Solubility of New Analogs.
Potential Cause Recommended Solution & Rationale
High Lipophilicity / Planarity Adding large, greasy aryl groups can dramatically decrease solubility. Flat, planar molecules often pack tightly into a crystal lattice, which also lowers solubility.[8][9] Solution: Introduce polar, flexible, or three-dimensional groups. Adding a morpholine, piperazine, or a short PEG chain to a solvent-exposed part of the molecule is a classic strategy.[10] Disrupting planarity by adding out-of-plane substituents can also break crystal packing and improve solubility.[8][9]
Ionization State The solubility of compounds with basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups is highly pH-dependent. Solution: Ensure your assay buffer pH is appropriate. For in vivo studies, formulation with pH-adjusting excipients may be necessary. Introducing a basic nitrogen that will be protonated at physiological pH (pKa ~7.4) is a common tactic to boost solubility.[10]
Data Table: Common Solubilizing Groups
GroupRationalePotential Impact on Activity
Morpholine Introduces polarity and a hydrogen bond acceptor. Conformationally flexible.[10]Generally well-tolerated at solvent-exposed positions.
N-methylpiperazine Introduces a basic center that can be protonated, forming a salt and increasing solubility.Can introduce new interactions (H-bond donor, ionic) that may increase or decrease potency.
Hydroxyalkyl chains (-CH₂CH₂OH) Increases polarity and provides H-bond donor/acceptor sites.Can improve PK/PD properties, but may be a site for glucuronidation (metabolism).
Disrupting Planarity (e.g., adding a methyl group) Breaks crystal lattice packing, which can improve solubility without significantly increasing polarity.[9][11]Minimal electronic impact, but steric effects could influence binding.
Problem 5: Inconsistent or Non-Reproducible Results in a Kinase Assay.
Potential Cause Recommended Solution & Rationale
Compound Precipitation The compound may be crashing out of solution at the tested concentration in the assay buffer. Solution: Visually inspect the wells for precipitate. Determine the kinetic solubility of your compound in the specific assay buffer. Always run assays below the solubility limit. Use of a small percentage of DMSO (typically <1%) is common, but ensure its concentration is consistent across all wells.[12]
Compound Interference Some compounds can interfere with the assay readout technology (e.g., auto-fluorescence, light scattering).[12] Solution: Run a control where the compound is added to the assay in the absence of the enzyme or substrate. Any signal generated is likely due to interference. If using a fluorescence-based assay (like TR-FRET or FP), run a counterscreen to check for compound fluorescence at the assay wavelengths.[12][13]
Non-Specific Inhibition Compounds can inhibit kinases through non-ideal mechanisms, such as forming aggregates that sequester the enzyme. Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregate formation. Potent, aggregatory compounds often show very steep dose-response curves.
ATP Concentration The measured IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. Solution: Run the assay at an ATP concentration that is close to the Michaelis-Menten constant (Km) for the specific kinase. Always report the ATP concentration used when presenting IC₅₀ data to allow for valid comparisons.
Troubleshooting a Failed Kinase Assay

G start Inconsistent IC50 Data q1 Is the compound soluble in assay buffer? start->q1 sol_yes Check for Assay Interference q1->sol_yes Yes sol_no Re-test at lower concentrations or reformulate with co-solvent q1->sol_no No q2 Does compound fluoresce or absorb at assay λ? sol_yes->q2 int_yes Switch to an orthogonal assay format (e.g., label-free) q2->int_yes Yes int_no Check for Aggregation q2->int_no No q3 Is inhibition sensitive to detergent concentration? int_no->q3 agg_yes Compound is likely an aggregator. Prioritize other analogs. q3->agg_yes Yes agg_no Validate hit with orthogonal assay and confirm mechanism (e.g., ATP competition) q3->agg_no No

Caption: Decision tree for troubleshooting inconsistent kinase assay results.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Selective SNAr at C7
  • Setup: To a clean, dry vial, add this compound (1.0 eq).

  • Reagents: Add the desired amine nucleophile (1.1 eq) and a suitable solvent (e.g., DMF or NMP, ~0.1 M concentration).

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, gently heat to 50-80 °C.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 7-amino-5-chloro-2-methylthiazolo[5,4-d]pyrimidine product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for a Kinase Inhibition Assay (Fluorometric)

This protocol is a general template and must be optimized for your specific kinase and substrate.[14]

  • Compound Plating: Prepare serial dilutions of your test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[14]

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer (containing buffer salts, MgCl₂, DTT, and often a detergent like Triton X-100). Add the kinase solution to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for the enzyme.[15] Add this solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range (typically <10-15% substrate turnover).[16]

  • Detection: Add the detection reagent (e.g., a reagent that detects ADP production).[14] Incubate as required by the kit manufacturer.

  • Readout: Read the plate on a suitable plate reader (e.g., a fluorescence reader).[13]

  • Data Analysis: Calculate percent inhibition relative to the controls and fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

References
  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. [Link]

  • Kawamura, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(17), 5988-5995. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 8199-8207. [Link]

  • Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4252. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(10), 1941-1946. [Link]

  • Iannitelli, A., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4051. [Link]

  • Li, Y., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemistry & Biodiversity, 16(8), e1900232. [Link]

  • Laha, J. K., et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 18(15), 3754-3757. [Link]

  • Kawamura, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(17), 5988-5995. [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

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Technical Support Center: Addressing Off-Target Effects of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing derivatives of the 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine scaffold. This scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a core component for potent inhibitors of various protein families, most notably protein kinases such as spleen tyrosine kinase (Syk), mTOR, and PI3Kδ.[1][2] The fused heterocyclic ring system is an isostere of the adenine ring of ATP, enabling compounds to effectively compete for the ATP-binding site in many kinases.[3]

However, this structural mimicry is also the primary source of the most significant challenge in their development and application: off-target activity.[4] Because the ATP-binding pocket is conserved across the kinome, inhibitors designed for one kinase often interact with multiple others, leading to unexpected biological outcomes, toxicity, or confounding experimental results.[4][5] This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects to ensure the integrity and accuracy of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when working with novel small molecule inhibitors.

Q1: My thiazolo[5,4-d]pyrimidine derivative shows poor solubility in aqueous buffers. What can I do?

A1: Poor aqueous solubility is a frequent challenge for hydrophobic small molecules.[6] Before assuming the issue is compound-related, ensure your handling is optimal.

  • Solvent Choice: Prepare high-concentration stock solutions in a non-aqueous solvent like DMSO. For your final working solution, ensure the final DMSO concentration in the aqueous medium is minimal (typically <0.5%) to prevent solvent-induced artifacts.[6]

  • pH Optimization: If your compound has ionizable groups, its solubility will be pH-dependent. Experimentally determine the optimal pH of your buffer to maximize solubility.[6]

  • Formulation Aids: For in vitro biochemical assays, consider the cautious use of excipients. Low, non-denaturing concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or co-solvents like polyethylene glycol (PEG) can improve solubility. However, you must validate that these agents do not interfere with your assay's readout.[6]

Q2: I'm observing significant cytotoxicity in my cell-based assays, even at concentrations where I expect specific inhibition. What does this mean?

A2: High cytotoxicity can stem from several sources and should be investigated systematically. It could be a result of potent on-target inhibition of a critical survival pathway, a specific off-target effect, or general, non-specific toxicity.

  • Causality: The first step is to decouple cell death from the intended biological question. A common source of false positives in high-throughput screens is cytotoxicity.[7][8]

  • Actionable Step: Run a cytotoxicity counter-screen in parallel with your primary functional assay. Use a cell line that does not express the intended target, if possible. This helps determine if the observed toxicity is target-independent. Assays like CellTiter-Glo® (viability) or CellTox™ Green (cytotoxicity) can provide a quantitative measure of cell health.[9]

Q3: My experimental results are inconsistent between batches or over time. What are the likely causes?

A3: Inconsistent results often point to issues with compound integrity or experimental variables.[6]

  • Compound Stability: Small molecules can degrade, especially with repeated freeze-thaw cycles or exposure to light. Aliquot your primary stock solution to minimize freeze-thaw events. For every critical experiment, prepare fresh dilutions from a stock aliquot.

  • Cell Culture Variance: Ensure cell culture conditions are tightly controlled. Factors like passage number, cell density, and serum batch can significantly impact cellular response to inhibitors.

  • Verification: If you suspect degradation, verify the purity and integrity of your compound stock using analytical methods like HPLC or LC-MS.

Q4: What is the practical difference between IC50, K_i, and K_d, and which should I prioritize?

A4: These metrics describe inhibitor potency and affinity, but they are not interchangeable.

  • IC50 (Half-maximal inhibitory concentration): This is an operational value that measures the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is highly dependent on assay conditions (e.g., ATP concentration for a kinase assay).[10]

  • K_d (Dissociation constant): This is a true measure of binding affinity, representing the concentration of inhibitor at which 50% of the target protein is bound at equilibrium. It is independent of assay conditions.[11]

  • K_i (Inhibition constant): This value represents the binding affinity of the inhibitor to its target. For competitive inhibitors, it can be calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for substrate concentration.[10]

Priority: K_d and K_i are more fundamental measures of inhibitor affinity than IC50. For characterizing off-targets, comparing K_d or K_i values across a panel of kinases provides a more accurate assessment of selectivity than comparing IC50 values.[11]

Section 2: Troubleshooting Guide: Deconvoluting On- and Off-Target Effects

When a cellular phenotype does not align with the known function of the intended target, a systematic investigation is required. This guide provides a workflow and protocols to dissect the molecular mechanism of your inhibitor.

Workflow for Investigating Unexpected Phenotypes

This workflow provides a logical progression from an unexpected result to validated on- and off-target characterization.

G cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Off-Target Validation & Confirmation A Unexpected or Confounding Phenotype Observed B Step 1: Verify Compound Integrity (LC-MS, Purity Check) A->B C Step 2: Confirm On-Target Engagement in Cells (CETSA, Western Blot) B->C D Step 3: Broad Profiling (Biochemical or Proteomic) C->D If On-Target Engagement is Confirmed E In Vitro Kinase Panel Screen (e.g., 400+ kinases) D->E Biochemical F Chemoproteomics (Affinity Chromatography + MS) D->F Cell-Based G Step 4: Analyze & Prioritize Potential Off-Targets E->G F->G H Step 5: Validate with Orthogonal Methods G->H I Use Structurally Unrelated Inhibitor for Off-Target H->I J Genetic Knockdown/Out (siRNA or CRISPR) of Off-Target H->J K Validated Off-Target Mechanism Confirmed I->K J->K G Receptor Growth Factor Receptor OnTarget On-Target Kinase A Receptor->OnTarget Activates Survival Survival Pathway Kinase C Receptor->Survival Activates Substrate1 Substrate 1 OnTarget->Substrate1 Phosphorylates Response1 Desired Cellular Response (e.g., Apoptosis) Substrate1->Response1 OffTarget Off-Target Kinase B Feedback Negative Regulator OffTarget->Feedback Phosphorylates Feedback->Survival Inhibits Response2 Unexpected Cellular Response (e.g., Proliferation) Survival->Response2 Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->OnTarget Intended Inhibition Inhibitor->OffTarget Unintended Inhibition

Caption: On-target vs. Off-target signaling effects.

This diagram illustrates a scenario where an inhibitor successfully blocks its intended target (Kinase A), but also inhibits an off-target (Kinase B). Kinase B normally acts as a brake on a separate survival pathway by activating a negative regulator. By inhibiting this brake, the compound inadvertently causes the paradoxical activation of the survival pathway, leading to an unexpected proliferative response.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Georghiou, G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Cheng, A.C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Klaeger, S., et al. (2016). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • An, F., et al. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC - NIH. [Link]

  • Grokipedia. Off-target activity. Grokipedia. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Cousido-Siah, A., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Creative Biolabs. Counter-Screen Service. Creative Biolabs. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Bertin Bioreagent. (n.d.). 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Bertin Bioreagent. [Link]

  • Di Paolo, E., et al. (2022). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. [Link]

  • Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Baillache, D.J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Shi, D., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific inquiry. In the realm of medicinal chemistry, the thiazolo[5,4-d]pyrimidine scaffold is of significant interest due to its prevalence in compounds exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the target compound, 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine , with its close structural analog, 5,7-dichlorothiazolo[5,4-d]pyrimidine , and another commercially available derivative, 7-chloro-5-methyl-[1][2]thiazolo[5,4-d]pyrimidine .

Comparative Spectroscopic Data

The following table summarizes the available and predicted spectroscopic data for this compound and its selected analogs. This side-by-side comparison highlights the influence of the methyl substituent at the 2- and 5-positions on the resulting spectra.

Compound Structure Molecular Weight ( g/mol ) Predicted ¹H NMR Data Predicted ¹³C NMR Data Mass Spectrometry (m/z)
This compound c1(Cl)nc(Cl)c2c(n1)sc(C)n2220.09Singlet ~2.8 ppm (3H, -CH₃)Signal for -CH₃ ~15-25 ppm[M]⁺• at 219/221/223 (isotope pattern for 2 Cl)
5,7-Dichlorothiazolo[5,4-d]pyrimidine Clc1nc(Cl)c2c(n1)scn2206.05Singlet ~9.0 ppm (1H, thiazole proton)No methyl signal[M]⁺• at 205/207/209 (isotope pattern for 2 Cl)[2]
7-Chloro-5-methyl-[1][2]thiazolo[5,4-d]pyrimidine Cc1nc(Cl)c2c(n1)scn2185.64Singlet ~2.6 ppm (3H, -CH₃), Singlet ~8.9 ppm (1H, thiazole proton)Signal for -CH₃ ~18-22 ppm[M]⁺• at 185/187 (isotope pattern for 1 Cl)[3]

Interpreting the Spectral Data: A Deeper Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is anticipated to be the most direct method for distinguishing between these three compounds.

  • For This compound , the key diagnostic signal will be a singlet in the upfield region (estimated around 2.8 ppm) corresponding to the three protons of the methyl group at the 2-position. The absence of a proton on the thiazole ring means no signals are expected in the aromatic downfield region, other than potential impurity peaks.

  • In contrast, 5,7-dichlorothiazolo[5,4-d]pyrimidine will lack the upfield methyl singlet but will exhibit a characteristic singlet for the C2-proton of the thiazole ring in the downfield region (around 9.0 ppm).[2]

  • 7-Chloro-5-methyl-[1][2]thiazolo[5,4-d]pyrimidine will display both a methyl singlet (at the 5-position, estimated around 2.6 ppm) and a thiazole proton singlet (around 8.9 ppm).[3]

The ¹³C NMR spectra will corroborate these findings, with the presence or absence of a signal for the methyl carbon being the primary differentiator.

Mass Spectrometry (MS):

Electron impact (EI) mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of these compounds. The presence of chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺•).

  • Compounds with one chlorine atom will show two peaks for the molecular ion, [M]⁺• and [M+2]⁺•, in an approximate 3:1 ratio of intensities.

  • Compounds with two chlorine atoms will exhibit three peaks, [M]⁺•, [M+2]⁺•, and [M+4]⁺•, with a relative intensity ratio of approximately 9:6:1.

This isotopic signature provides a high degree of confidence in the number of chlorine atoms present in the molecule. The fragmentation patterns of these compounds are expected to involve the loss of chlorine radicals and the cleavage of the pyrimidine and thiazole rings.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Caption: Workflow for Mass Spectrometry data acquisition.

Causality Behind Experimental Choices:

  • Ionization Method: Electron Impact (EI) is a "hard" ionization technique that imparts a significant amount of energy to the analyte molecules. This leads to extensive fragmentation, which can be highly informative for structural elucidation, creating a unique "fingerprint" for the compound. The standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with library spectra.

  • Mass Analyzer: The choice of mass analyzer depends on the desired resolution and mass accuracy. Quadrupole analyzers are robust and common for routine analysis, while time-of-flight (TOF) analyzers offer higher resolution and more accurate mass measurements, which can aid in determining the elemental composition of the fragments.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug discovery and development pipeline. While direct experimental data for this compound is not currently in the public domain, a comprehensive analysis of its structural analogs provides a strong predictive framework for its spectroscopic characterization. By understanding the influence of substituents on the NMR and mass spectra of the thiazolo[5,4-d]pyrimidine core, researchers can confidently identify and differentiate this and related compounds. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data for advancing scientific research.

References

  • PubChem. 5,7-Dichlorothiazolo(5,4-d)pyrimidine. [Link]

  • PubChem. 7-Chloro-5-methyl-t[1][2]hiazolo[5,4-d]pyrimidine. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

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A Comparative Guide to the Efficacy of Thiazolo[5,4-d]pyrimidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in a diverse range of biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to act as a bioisostere, effectively interacting with a variety of biological targets.[2][3] This mimicry enables derivatives of this scaffold to function as antagonists or inhibitors in numerous signaling pathways, leading to significant therapeutic potential in oncology, immunology, and neurology.[2]

This guide provides a comparative analysis of the efficacy of various thiazolo[5,4-d]pyrimidine derivatives, supported by experimental data from recent literature. We will delve into their structure-activity relationships (SAR), examine their performance in key biological assays, and provide detailed protocols to ensure the reproducibility of these findings. Our focus is to equip researchers and drug development professionals with the critical insights needed to navigate the chemical space of this versatile scaffold.

Comparative Efficacy Analysis: Targeting Cancer Proliferation

A primary focus of thiazolo[5,4-d]pyrimidine research has been the development of potent antiproliferative agents. The efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. Below, we compare several standout derivatives that have demonstrated significant potential.

Key Derivatives and Their Antiproliferative Activity

The choice of substituents at different positions of the thiazolo[5,4-d]pyrimidine core dramatically influences cytotoxic potency and selectivity. The data presented below highlights how specific chemical modifications tune the biological activity of these compounds.

Compound IDSubstituentsTarget Cell LineIC50 (µM)Selectivity InsightReference
7i Varied aryl and heterocyclic groupsMGC-803 (Gastric Cancer)4.64~12-fold selective over normal GES-1 cells[4]
HGC-27 (Gastric Cancer)5.07[4]
24 Morpholine substitutionMGC-803 (Gastric Cancer)1.03~38-fold selective over normal GES-1 cells[4]
3l 4-chlorophenyl and urea moietiesHUVEC (Endothelial Cells)1.65Potent VEGFR-2 inhibitor (98.5% inhibition at 50 µM)[5]
3b Phenyl and trifluoromethyl groupsNCI-60 Panel(Active)Most active among a series of new derivatives[6]

Analysis of Structure-Activity Relationship (SAR):

The comparative data reveals critical SAR insights. The introduction of a morpholine group in compound 24 leads to a significant increase in potency and selectivity against MGC-803 cells compared to compound 7i .[4] This suggests that the morpholine moiety may engage in favorable interactions within the target's binding site, potentially enhancing binding affinity or improving pharmacokinetic properties.

Compound 3l demonstrates the power of targeting angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.[5][7] Its potent inhibition of Human Umbilical Vein Endothelial Cells (HUVEC) proliferation is directly linked to its strong activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in the angiogenesis signaling cascade.[5] The urea linkage and the 4-chlorophenyl group are crucial for this activity, highlighting a successful strategy for designing kinase inhibitors.

Furthermore, the inclusion of a trifluoromethyl group, as seen in the series leading to compound 3b , is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.[6]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Many thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.[8][9] The inhibition of VEGFR-2 by compounds like 3l is a prime example. This action blocks the downstream signaling cascade, preventing angiogenesis and starving the tumor of essential nutrients.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Derivative_3l Derivative 3l (Inhibitor) Derivative_3l->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Gene Expression ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway inhibited by a thiazolo[5,4-d]pyrimidine derivative.

Comparative Efficacy Analysis: Targeting Adenosine Receptors

Thiazolo[5,4-d]pyrimidine derivatives have also been successfully developed as potent antagonists for adenosine receptors, which are G protein-coupled receptors involved in various physiological processes, including neurotransmission and inflammation. Their dysfunction is implicated in diseases like depression and Parkinson's.[10][11]

Key Derivatives and Adenosine Receptor Affinity

The efficacy of these derivatives is measured by their binding affinity (Ki) to specific human adenosine receptor subtypes (e.g., hA1, hA2A). A lower Ki value indicates a higher binding affinity.

Compound IDSubstituentsTarget ReceptorKi (nM)Receptor ProfileReference
18 2-(2-fluorobenzyl), 5-(furan-2-yl)hA11.9Dual A1/A2A antagonist[10][11]
hA2A0.06Potent and selective for A2A[10][11]
9 2-benzyl, 5-(furan-2-yl)hA2A-Potent A2A antagonist (IC50 = 7.7 nM)[10]
10 2-(4-fluorobenzyl), 5-(furan-2-yl)hA17.9Dual A1/A2A antagonist[10]
hA2A0.18[10]

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the 7-amino-thiazolo[5,4-d]pyrimidine scaffold is a potent platform for developing adenosine receptor antagonists.[10] Compound 18 , with a 2-fluorobenzyl group at position 2 and a furan-2-yl ring at position 5, exhibits exceptional subnanomolar affinity for the hA2A receptor and low nanomolar affinity for the hA1 receptor.[10][11] Comparing compound 18 with 10 (4-fluorobenzyl) and 9 (unsubstituted benzyl) suggests that the position of the fluorine atom on the benzyl ring can fine-tune the binding affinity for different receptor subtypes. The furan-2-yl ring at position 5 appears to be a key feature for high affinity for both A1 and A2A receptors.[10]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of efficacy data, standardized and validated experimental protocols are essential. Here, we provide a detailed methodology for a common in vitro assay used to evaluate the antiproliferative activity of these compounds.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC50 value of a thiazolo[5,4-d]pyrimidine derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MGC-803)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazolo[5,4-d]pyrimidine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Controls: Include wells with medium only (blank), cells with medium containing DMSO at the same concentration as the test wells (vehicle control), and untreated cells (negative control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A Seed 5,000 cells/well in 96-well plate B Incubate 24h (37°C, 5% CO2) A->B C Prepare compound dilutions D Treat cells with compounds C->D E Incubate 48-72h D->E F Add 20 µL MTT solution G Incubate 4h (Formazan formation) F->G H Dissolve crystals in DMSO G->H I Read Absorbance @ 570 nm H->I J Calculate % Viability K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The thiazolo[5,4-d]pyrimidine scaffold is a remarkably versatile platform for the development of potent and selective therapeutic agents. The comparative efficacy data demonstrates that subtle chemical modifications can lead to profound changes in biological activity, whether targeting cancer cell proliferation via kinase inhibition or modulating neuronal activity through adenosine receptors. The success of derivatives like 24 and 18 underscores the importance of rational design guided by structure-activity relationship studies.

Future research should continue to explore the vast chemical space around this scaffold. The development of derivatives with dual-targeting capabilities, improved pharmacokinetic profiles, and novel mechanisms of action will be critical. Furthermore, leveraging in silico modeling and advanced screening techniques can accelerate the discovery of the next generation of thiazolo[5,4-d]pyrimidine-based drugs. The experimental protocols and comparative data provided in this guide offer a solid foundation for these future endeavors.

References

  • Title: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Source: RSC Publishing URL: [Link]

  • Title: A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Source: Academia.edu URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Source: PMC - PubMed Central URL: [Link]

  • Title: Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Source: PubMed URL: [Link]

  • Title: THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Source: Pharmacia URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Source: MDPI URL: [Link]

  • Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Source: ResearchGate URL: [Link]

  • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Source: MDPI URL: [Link]

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A Senior Application Scientist's Guide to Validating the Antiproliferative Effects of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine nucleus represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] As bioisosteres of purines, these compounds have the potential to interact with a wide array of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Several derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated promising antiproliferative activity against a variety of human cancer cell lines, suggesting their potential as a template for the development of novel anticancer agents.[1][2] This guide provides a comprehensive framework for the validation of the antiproliferative effects of a specific series of analogs based on the 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine core structure. We will delve into the experimental design, detailed protocols for key assays, and the interpretation of data, comparing the efficacy of these novel compounds against established anticancer drugs.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of antiproliferative effects requires a multi-pronged approach that not only quantifies the inhibition of cell growth but also elucidates the underlying cellular mechanisms. Our experimental workflow is designed to be a self-validating system, integrating multiple assays to provide a comprehensive picture of the compounds' activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Comparative Analysis A Synthesis of this compound Analogs B Cell Line Selection: A549 (Lung), MCF-7 (Breast), HCT116 (Colon) A->B C MTT Cell Viability Assay (Determine IC50 values) B->C D Apoptosis Assays: Annexin V-FITC/PI Staining C->D H Comparative Analysis: Doxorubicin & Gefitinib C->H E Caspase-3/7 Activity Assay D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis: PI3K/Akt & MAPK Pathway F->G

Caption: Experimental workflow for validating antiproliferative effects.

Rationale for Cell Line Selection

To assess the breadth of antiproliferative activity, a panel of well-characterized human cancer cell lines from different histological origins is recommended:

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, these are adenocarcinomic human alveolar basal epithelial cells.[4][5]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, it is a key model for hormone-responsive breast cancer.[6][7][8]

  • HCT116 (Human Colorectal Carcinoma): This cell line is characterized by a mutation in the KRAS proto-oncogene and is a valuable tool for studying colorectal cancer.[1][9][10]

Detailed Experimental Protocols

Synthesis of this compound

A convenient synthesis of the 5,7-dichlorothiazolo[5,4-d]pyrimidine core can be achieved through a multi-step process. A general synthetic route involves the reaction of 4,6-dichloro-5-aminopyrimidine with an appropriate isothiocyanate.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and comparator drugs (Doxorubicin, Gefitinib) in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Induction of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Treatment: Plate cells in a 96-well white-walled plate and treat with the compounds as described for the apoptosis assay.

  • Reagent Addition: Add a luminogenic substrate for caspase-3/7 to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Comparative Performance Analysis

The antiproliferative efficacy of the novel this compound analogs should be benchmarked against standard-of-care anticancer agents.

Compound/DrugA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Analog 1 [Insert Data][Insert Data][Insert Data]
Analog 2 [Insert Data][Insert-Data][Insert Data]
Analog 3 [Insert Data][Insert Data][Insert Data]
Doxorubicin ~0.1 - 1.0~0.5 - 2.0~0.2 - 1.5
Gefitinib >10~5 - 15>10

Note: The IC₅₀ values for Doxorubicin and Gefitinib are approximate ranges from published literature and can vary depending on the specific experimental conditions.

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Given that many pyrimidine-based compounds exert their anticancer effects by inhibiting key signaling pathways, it is crucial to investigate the impact of these novel analogs on the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently hyperactivated in cancer and regulate cell proliferation, survival, and apoptosis.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Thiazolopyrimidine Thiazolopyrimidine Thiazolopyrimidine->PI3K Inhibits Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes ERK->Proliferation_Survival Promotes Thiazolopyrimidine_potential Thiazolopyrimidine_potential Thiazolopyrimidine_potential->Raf Potential Inhibition

Caption: Potential inhibition of pro-survival signaling pathways.

Western Blot Analysis:

To validate the inhibition of these pathways, western blot analysis should be performed on cell lysates treated with the active compounds. The phosphorylation status of key proteins such as Akt (Ser473) and ERK1/2 (Thr202/Tyr204) should be examined. A decrease in the levels of phosphorylated Akt and/or ERK would provide strong evidence for the on-target activity of the thiazolo[5,4-d]pyrimidine analogs.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous approach to validate the antiproliferative effects of novel this compound analogs. By combining quantitative measures of cell viability with mechanistic studies on apoptosis, cell cycle progression, and signaling pathway modulation, researchers can build a strong preclinical data package. The comparative analysis against established drugs provides crucial context for the potential therapeutic value of these new chemical entities. Promising analogs that demonstrate potent and selective antiproliferative activity, coupled with a clear mechanism of action, warrant further investigation, including in vivo efficacy studies in relevant animal models of cancer.

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. ([Link])

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. ([Link])

  • A549 Cell Line: A Keystone in Lung Cancer Research - Cytion. ([Link])

  • Characterization of HCT116 Human Colon Cancer Cells in an Orthotopic Model. ([Link])

  • Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. ([Link])

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. ([Link])

  • MCF7 - ECACC cell line profiles - Culture Collections. ([Link])

  • MCF cell lines that transformed breast cancer research - Karmanos Cancer Institute. ([Link])

  • Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. ([Link])

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry - Academia.edu. ([Link])

  • A549 cell - Wikipedia. ([Link])

  • Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. ([Link])

  • MCF-7: Human Breast Cancer Cell Line | PPT - Slideshare. ([Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. ([Link])

  • (PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions - ResearchGate. ([Link])

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Thiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Compounds incorporating this core have shown promise as potent and selective agents in oncology, immunology, and neuroscience.[1][2] A critical aspect of the preclinical development of these compounds is establishing a strong in vitro to in vivo correlation (IVIVC), which serves as a predictive mathematical model linking laboratory data to clinical outcomes.[3][4] A robust IVIVC can de-risk and accelerate the drug development pipeline by providing a surrogate for extensive bioequivalence studies and supporting regulatory filings.[5][6]

This guide provides a comparative analysis of the in vitro and in vivo activities of representative thiazolo[5,4-d]pyrimidine derivatives, with a focus on understanding the translatability of preclinical data. While specific data for 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine is limited in publicly accessible literature, we will explore the rich dataset available for its close analogs to illustrate the therapeutic potential and developmental considerations for this important class of molecules.

The Thiazolo[5,4-d]pyrimidine Scaffold: A Versatile Pharmacophore

The thiazolo[5,4-d]pyrimidine core is an attractive scaffold for drug design due to its rigid, planar structure and the presence of multiple nitrogen and sulfur atoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets. This versatility has led to the development of derivatives with a wide range of activities, including:

  • Antiproliferative Agents: Inhibition of cancer cell growth through various mechanisms.[2]

  • Immunosuppressive Agents: Modulation of immune responses, with potential applications in organ transplantation and autoimmune diseases.[3]

  • Receptor Antagonists: Selective blocking of receptors such as adenosine and TRPV1, indicating potential in neurological and pain disorders.[4][6]

The logical progression from initial in vitro screening to in vivo efficacy studies is paramount for the successful development of these compounds. The following sections will delve into specific examples from the literature to highlight this translational pathway.

Comparative Analysis of Thiazolo[5,4-d]pyrimidine Derivatives

To illustrate the diverse potential of this scaffold, we will compare three distinct derivatives that have been characterized both in vitro and in vivo.

Alternative 1: Antiproliferative Agent for Gastric Cancer

A study by an independent research group identified a series of thiazolo[5,4-d]pyrimidine derivatives with potent antiproliferative activity.[2] One of the lead compounds from this series serves as our first example.

Table 1: In Vitro and In Vivo Profile of an Antiproliferative Thiazolo[5,4-d]pyrimidine Derivative

ParameterResult
In Vitro Activity
Target Cell LinesMGC-803, HGC-27 (human gastric cancer)
IC50 (MGC-803)4.64 µM[2]
IC50 (HGC-27)5.07 µM[2]
Selectivity~12-fold selective over normal gastric cells (GES-1)[2]
In Vivo Model (Projected based on in vitro data)
Animal ModelMGC-803 xenograft in nude mice
Efficacy EndpointTumor growth inhibition

The potent in vitro activity against gastric cancer cell lines, coupled with a favorable selectivity index, strongly supports the progression of this compound into in vivo xenograft models. The causality behind this experimental choice lies in the significant unmet medical need for novel gastric cancer therapies and the compound's demonstrated potency and selectivity in relevant cell-based assays.

Alternative 2: Immunosuppressive Agent for Organ Transplantation

Researchers have also explored the potential of this scaffold in immunology. A series of 7-N-piperazinylthiazolo[5,4-d]pyrimidines were synthesized and evaluated for their ability to suppress immune responses.[3]

Table 2: In Vitro and In Vivo Profile of an Immunosuppressive Thiazolo[5,4-d]pyrimidine Derivative

ParameterResult
In Vitro Activity
AssayMixed Lymphocyte Reaction (MLR)
IC50< 50 nM[3]
ComparatorEquipotent to Cyclosporin A[3]
In Vivo Model
Animal ModelMouse model of heart transplantation
EfficacyDemonstrated excellent in vivo efficacy[3]

The sub-micromolar potency in the MLR assay, a well-established in vitro model for T-cell activation and a proxy for organ rejection, provided a strong rationale for advancing a lead compound into a preclinical transplantation model. The successful outcome in the in vivo study validates the MLR assay as a predictive tool for this chemical series.

Alternative 3: Adenosine Receptor Antagonist for Depression

The versatility of the thiazolo[5,4-d]pyrimidine scaffold is further highlighted by its application in neuroscience. A novel series of derivatives were designed as dual antagonists of the adenosine A1 and A2A receptors, which are implicated in the pathophysiology of depression.[6]

Table 3: In Vitro and In Vivo Profile of an Adenosine Receptor Antagonist

ParameterResult
In Vitro Activity
TargetHuman A1 and A2A Adenosine Receptors
Ki (hA1)1.9 nM[6]
Ki (hA2A)0.06 nM[6]
In Vivo Model
Animal ModelMouse models of depression (Forced Swim Test, Tail Suspension Test)
EfficacyAntidepressant-like effects comparable to amitriptyline[6]

The nanomolar and sub-nanomolar binding affinities for the target receptors identified in the in vitro radioligand binding assays were indicative of a potent compound. This high affinity translated to significant efficacy in established rodent models of depression, demonstrating a clear correlation between target engagement and behavioral outcomes.

Experimental Protocols and Methodologies

The trustworthiness of any IVIVC rests on the rigor of the underlying experimental protocols. Below are representative, step-by-step methodologies for the key assays discussed.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human gastric cancer cell lines (e.g., MGC-803) and a normal gastric epithelial cell line (GES-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The thiazolo[5,4-d]pyrimidine derivative is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with the compound or vehicle control (DMSO) for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

In Vivo Tumor Xenograft Model
  • Animal Husbandry: Athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: MGC-803 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every other day using calipers and calculated using the formula: (length x width^2)/2.

  • Treatment Initiation: When the tumors reach an average volume of 100-150 mm^3, the mice are randomized into treatment and control groups.

  • Drug Administration: The thiazolo[5,4-d]pyrimidine derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizing the Path to Correlation

Diagrams are essential for conceptualizing the workflow and the underlying biological rationale.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation invitro_assay Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) cell_based_assay Cell-Based Assays (e.g., Antiproliferation, Cytotoxicity) invitro_assay->cell_based_assay Confirms Cellular Activity animal_model Disease-Relevant Animal Model (e.g., Xenograft, Behavioral Model) cell_based_assay->animal_model Predicts In Vivo Efficacy pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) animal_model->pk_pd Correlates Exposure and Effect clinical_trials Human Clinical Trials pk_pd->clinical_trials Informs Human Dose Prediction

Caption: Workflow for establishing in vitro to in vivo correlation.

Signaling_Pathway ligand Thiazolo[5,4-d]pyrimidine Derivative receptor Target Receptor (e.g., Adenosine Receptor) ligand->receptor Antagonism downstream_effector Downstream Effector (e.g., Adenylyl Cyclase) receptor->downstream_effector Inhibition cellular_response Cellular Response (e.g., Decreased cAMP) downstream_effector->cellular_response Leads to physiological_outcome Physiological Outcome (e.g., Antidepressant Effect) cellular_response->physiological_outcome Results in

Caption: Generalized signaling pathway for a receptor antagonist.

Conclusion

The thiazolo[5,4-d]pyrimidine scaffold represents a highly fruitful area of research for the development of novel therapeutics. The successful translation of potent in vitro activity into meaningful in vivo efficacy, as demonstrated by the various analogs presented, underscores the importance of a robust IVIVC framework. By carefully selecting biologically relevant in vitro assays and appropriate in vivo models, researchers can enhance the predictive power of their preclinical data, ultimately increasing the probability of clinical success. Future work should focus on elucidating the structure-activity relationships that govern the IVIVC for this versatile class of compounds.

References

  • Catarzi, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals (Basel), 14(7), 657. [Link]

  • Jang, M. Y., et al. (2011). Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. Journal of Medicinal Chemistry, 54(2), 655-68. [Link]

  • Li, Z., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1637-1642. [Link]

  • Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(02), 2311-2328. [Link]

  • Swain, C. L., et al. (2011). Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist. European Journal of Pharmacology, 663(1-3), 52-60. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

Sources

Comparative analysis of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of kinase inhibitors derived from the 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine scaffold against other well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery and development. We will delve into the synthesis, kinase inhibitory profiles, and mechanistic insights of these compounds, supported by experimental data and detailed protocols.

Introduction: The Versatile Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines, which are fundamental components of nucleic acids and key players in cellular signaling.[1][2] This structural analogy makes the thiazolo[5,4-d]pyrimidine framework an attractive starting point for the design of molecules that can interact with ATP-binding sites in various enzymes, most notably protein kinases.[3]

The compound this compound serves as a crucial synthetic intermediate, a versatile building block for generating a diverse library of kinase inhibitors. The presence of reactive chloro groups at the 5 and 7 positions allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2] Derivatives of this scaffold have been investigated as inhibitors of several important kinases, including Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ).

This guide will compare the kinase inhibitory profiles of representative derivatives of the thiazolo[5,4-d]pyrimidine scaffold with a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the clinically approved multi-kinase inhibitors Dasatinib and Bosutinib.

Comparative Kinase Inhibitory Profiles

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. A desirable inhibitor often exhibits high potency against the target kinase while sparing other kinases to minimize off-target effects and associated toxicities.

Thiazolo[5,4-d]pyrimidine Derivatives: Emerging Selectivity

Research has demonstrated that modifications of the this compound scaffold can yield potent and selective inhibitors for various kinases. For instance, derivatives have been synthesized showing significant inhibitory activity against Syk, a key mediator in immune signaling. Other derivatives have been developed as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

While specific IC50 values for the parent compound this compound are not extensively reported in the literature, as it is primarily a synthetic intermediate, the inhibitory activities of its derivatives highlight the potential of this scaffold.

Derivative ClassTarget KinaseRepresentative IC50 (nM)Reference
1,2,4-triazolo[4,3-c]pyrimidineSykStrong Inhibition (Specific IC50 not detailed in abstract)[4]
Thiazolo[5,4-d]pyrimidineAntiproliferative (MGC-803 cells)4640[5]
Pyrazolo[4,3-d]pyrimidineCDK2, CDK5, Aurora APreferential Inhibition[6]
Comparator Kinase Inhibitors: Benchmarks in the Field

To contextualize the potential of the thiazolo[5,4-d]pyrimidine scaffold, we will compare its derivatives to three well-known kinase inhibitors with distinct profiles.

Staurosporine: A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor. It binds to the ATP-binding site of a vast number of kinases with high affinity, making it a useful tool in kinase research but unsuitable for therapeutic use due to its lack of specificity.

Dasatinib: A clinically approved second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It is a potent inhibitor of BCR-ABL and SRC family kinases, but also inhibits a broader range of other kinases.

Bosutinib: Another clinically approved tyrosine kinase inhibitor for CML. It is a dual inhibitor of SRC and ABL kinases and is noted for its distinct target profile compared to other BCR-ABL inhibitors.

The following table summarizes the inhibitory activities of these comparators against a selection of kinases.

InhibitorTarget KinasesRepresentative IC50 (nM)Key Features
Staurosporine Broad Spectrum (PKC, PKA, CAMKII, etc.)2-20Potent, non-selective, research tool
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβ, EphA2<1 - 30Clinically approved, multi-kinase inhibitor
Bosutinib SRC, ABL1.2, 1.0Clinically approved, dual SRC/ABL inhibitor

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action of kinase inhibitors and the signaling pathways they modulate is crucial for rational drug design and predicting their biological effects.

Thiazolo[5,4-d]pyrimidine Derivatives in Cellular Signaling

Derivatives of this compound are designed to be ATP-competitive inhibitors, binding to the ATP pocket of their target kinases and preventing the phosphorylation of downstream substrates.

  • Syk Inhibition: By inhibiting Syk in B-cells and other immune cells, these compounds can block the signaling cascade that leads to the production of inflammatory mediators. This makes them promising candidates for the treatment of autoimmune and inflammatory diseases.

  • PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibitors targeting PI3Kδ or mTOR can disrupt this pathway in cancer cells, leading to cell cycle arrest and apoptosis.

PI3K_mTOR_Syk_pathways cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitors BCR B-cell Receptor Syk Syk BCR->Syk RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Syk->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Cell Proliferation, Survival, Inflammation Cell Proliferation, Survival, Inflammation Downstream->Cell Proliferation, Survival, Inflammation Syk_I Syk Inhibitor (Thiazolopyrimidine derivative) Syk_I->Syk PI3K_I PI3Kδ Inhibitor (Thiazolopyrimidine derivative) PI3K_I->PI3K mTOR_I mTOR Inhibitor (Thiazolopyrimidine derivative) mTOR_I->mTOR

Figure 1: Simplified signaling pathways involving Syk, PI3K, and mTOR, and the points of intervention for thiazolo[5,4-d]pyrimidine-based inhibitors.

Experimental Protocols

The evaluation and comparison of kinase inhibitors rely on robust and reproducible experimental assays. Below are outlines of standard biochemical and cellular assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The inhibitor is added at various concentrations to determine its effect on the phosphorylation of the substrate. The amount of phosphorylated product is then quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase to the desired concentration in the kinase buffer.

    • Prepare the substrate solution in the kinase buffer.

    • Prepare a solution of ATP (often at the Km concentration for the specific kinase) in the kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound derivatives) and control inhibitors (Staurosporine, Dasatinib, Bosutinib) in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted compound or control to the wells.

    • Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ATP consumed during the reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

biochemical_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Plate Dispense Inhibitor and Kinase into 384-well Plate Reagents->Plate Incubate1 Pre-incubate Plate->Incubate1 React Add Substrate/ATP and Incubate Incubate1->React Stop Stop Reaction React->Stop Detect Quantify Phosphorylation Stop->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2: Workflow for a typical in vitro biochemical kinase assay.
Cellular Kinase Activity Assay

This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Principle: Cells that express the target kinase are treated with the inhibitor. The phosphorylation status of a known downstream substrate of the kinase is then measured to assess the inhibitor's efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the appropriate cell line (e.g., a cancer cell line with an activated signaling pathway) in a multi-well plate until they reach the desired confluency.

    • Treat the cells with serial dilutions of the test compound or control inhibitors for a specific duration.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Analyze the phosphorylation of the target kinase's substrate using methods such as:

      • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate.

      • ELISA: Use a plate-based immunoassay with antibodies that capture the total substrate and detect the phosphorylated form.

      • Meso Scale Discovery (MSD): An electrochemiluminescence-based detection method offering high sensitivity and a wide dynamic range.

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the signal for the total substrate.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the development of novel kinase inhibitors. Through targeted chemical modifications, derivatives of this scaffold have demonstrated potent and selective inhibition of key kinases involved in cancer and inflammatory diseases, such as Syk, PI3Kδ, and mTOR. While the parent compound is primarily a synthetic intermediate, the biological data from its derivatives suggest that the thiazolo[5,4-d]pyrimidine core is a promising pharmacophore.

A comparative analysis with established kinase inhibitors like Staurosporine, Dasatinib, and Bosutinib provides a critical benchmark for the further development of these novel compounds. The ultimate goal is to design inhibitors with high potency against the desired target and a clean off-target profile to maximize therapeutic efficacy and minimize adverse effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other kinase inhibitors, facilitating the advancement of new and improved targeted therapies.

References

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved January 21, 2026, from [Link]

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & medicinal chemistry, 16(15), 7347–7357.
  • Li, Y., Li, J., Wang, Y., Zhang, Y., & Liu, Z. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC advances, 7(53), 33263–33273.
  • Kryštof, V., Rárová, L., Liebl, J., Zahler, S., & Strnad, M. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical biology & drug design, 86(6), 1352–1361.

Sources

A Senior Scientist's Guide to Cross-Reactivity Profiling of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of kinase inhibitors built upon the 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine scaffold. We will move beyond simple IC50 values, delving into a multi-tiered experimental approach that combines broad-panel biochemical screening with robust, cell-based target engagement and pathway analysis. This self-validating workflow is designed to provide drug development professionals with a clear, decisive, and data-supported understanding of a compound's true selectivity profile.

The Rationale: Why Focus on the Thiazolo[5,4-d]pyrimidine Scaffold?

The thiazolo[5,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structure is an isostere of the adenine ring of ATP, the universal phosphate donor for all kinases.[1] This inherent structural mimicry allows compounds based on this scaffold to effectively compete with ATP in the kinase active site.[1] Indeed, the parent compound, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, serves as a key intermediate in the synthesis of inhibitors for critical cellular kinases like Spleen Tyrosine Kinase (Syk), mTOR, and PI3Kγ.[2]

However, this ATP-competitive nature is a double-edged sword. The high degree of conservation in the ATP-binding site across the human kinome—comprising over 500 members—creates a significant risk of off-target binding.[3][4] Undesired cross-reactivity can lead to cellular toxicity and adverse clinical events, a primary cause of drug candidate failure.[5] Conversely, a well-characterized, multi-target profile can be beneficial, a concept known as polypharmacology, where a single drug modulates multiple nodes in a disease network.[6]

Therefore, a rigorous and systematic cross-reactivity profiling cascade is not merely a "nice-to-have"; it is a critical step in the hit-to-lead and lead optimization process.[7]

A Multi-Tiered Approach to Selectivity Profiling

Our experimental plan is structured as a funnel, starting with a broad, high-throughput biochemical screen to identify a wide range of potential interactions. Promising hits are then subjected to more physiologically relevant cell-based assays to confirm target engagement in a native cellular environment and, finally, to verify downstream functional consequences.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assay T1 Large-Panel Kinase Screen (e.g., 400+ Kinases) T1_obj Objective: Identify all potential biochemical interactions. Output: % Inhibition, IC50/Kd T1->T1_obj Provides T2a Cellular Thermal Shift Assay (CETSA) T1->T2a Primary Hits T2b NanoBRET™ Target Engagement Assay T1->T2b Primary Hits T2_obj Objective: Confirm direct binding to putative targets in live cells. Output: Thermal Shift (CETSA), BRET Ratio (NanoBRET) T2a->T2_obj Validates T3 Western Blot Analysis of Downstream Substrates T2a->T3 Confirmed Targets T2b->T2_obj Validates T2b->T3 Confirmed Targets T3_obj Objective: Verify functional modulation of the target pathway. Output: Phospho-protein levels T3->T3_obj Confirms Final Comprehensive Selectivity Profile T3->Final

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: High-Throughput Biochemical Kinase Profiling

Causality: The first step is to cast a wide net. Biochemical assays using purified recombinant kinases are essential for assessing potential off-target interactions across a large portion of the kinome without the complexities of a cellular system.[8] This provides a baseline, worst-case scenario for binding, as it often uses ATP concentrations lower than physiological levels, potentially revealing weaker interactions.[8]

Protocol: In Vitro Kinase Assay (Luminescent ADP Detection)

This protocol is based on the principle of quantifying ADP produced during the kinase reaction, a direct measure of enzyme activity.[9] The ADP-Glo™ Kinase Assay is a common platform for this.[9]

  • Reaction Setup : In a 384-well plate, add 2.5 µL of a kinase/substrate solution for each kinase to be profiled.

  • Compound Addition : Add 0.5 µL of the this compound based test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO vehicle control.

  • Initiate Reaction : Add 2 µL of 2.5X ATP solution to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction & Detect ADP : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Read luminescence on a plate reader.

  • Data Analysis : Normalize the data to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine IC50 values.

Data Presentation: Biochemical Profiling Results

The results should be summarized in a table, highlighting the primary target(s) and any significant off-targets. A selectivity index can be calculated to quantify specificity.[7]

Table 1: Hypothetical Biochemical Selectivity of Compound X

Kinase TargetIC50 (nM)Kinase Family% Inhibition @ 1µMSelectivity Index (vs. SYK)
SYK 15 TK 98% 1.0
LYN150TK (Src Family)85%10.0
FYN350TK (Src Family)65%23.3
AURKB2,500STK (Aurora)20%166.7
CDK2>10,000CMGC (CDK)5%>667

Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

Tier 2: Cellular Target Engagement Assays

Causality: A compound that inhibits a purified enzyme may not necessarily engage that same target within the complex milieu of a living cell due to factors like cell permeability, intracellular ATP concentrations, and target accessibility. Therefore, confirming direct physical binding in a cellular context is a mandatory validation step.[10] We will employ two orthogonal, industry-standard methods.

A. Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[11][12] The binding of a compound to its target protein increases the protein's stability, resulting in a higher melting temperature.[11] This allows for a label-free assessment of target engagement.[13]

  • Cell Treatment : Treat intact cells (e.g., a relevant cancer cell line) with the test compound (e.g., 10 µM) or DMSO vehicle for 1 hour.

  • Thermal Challenge : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis : Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.[14]

  • Data Interpretation : A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control, indicating target stabilization.

B. NanoBRET™ Target Engagement Assay

Principle: This live-cell assay quantifies compound binding through Bioluminescence Resonance Energy Transfer (BRET).[10][15] A target protein is expressed as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that reversibly binds the target is added. When the tracer binds, its proximity to NanoLuc® generates a BRET signal. A test compound that engages the target will compete with and displace the tracer, causing a loss of BRET signal.[16][17]

Sources

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine against a panel of well-established anticancer agents: Doxorubicin, Paclitaxel, and Cisplatin. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth comparison supported by detailed experimental protocols and data interpretation.

Introduction

The thiazolo[5,4-d]pyrimidine scaffold is a promising heterocyclic structure in the development of new therapeutic agents, with various derivatives demonstrating significant antiproliferative activities.[1] The subject of this guide, this compound, is a member of this class. Its structural features, particularly the dichloro substitutions, suggest potential for targeted derivatization and interaction with biological targets.[2] This compound has been utilized as a building block in the synthesis of kinase inhibitors, including those for spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ, indicating a potential mechanism of action through kinase inhibition.[3]

To ascertain its therapeutic potential, a rigorous comparative analysis against standard-of-care chemotherapeutic drugs is essential. This guide outlines the methodologies to evaluate its efficacy and elucidate its mechanism of action in comparison to agents with well-defined cellular effects.

The Benchmark Agents: A Mechanistic Overview

A judicious selection of benchmark drugs is critical for a comprehensive evaluation. We have chosen three agents representing different mechanisms of anticancer activity.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II.[4][5] This leads to the stabilization of the topoisomerase II complex after it has induced a double-strand break in the DNA, thereby preventing the re-ligation of the break and halting DNA replication.[4] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[6]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism involves the stabilization of microtubules.[7][8] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[9] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

  • Cisplatin: A platinum-based chemotherapeutic, Cisplatin forms covalent bonds with the purine bases in DNA, primarily at the N7 position of guanine and adenine.[10][11] This results in the formation of DNA adducts, leading to both intra- and inter-strand crosslinks.[10][11] These crosslinks distort the DNA structure, interfere with DNA repair mechanisms, and ultimately trigger apoptosis.[10]

Experimental Benchmarking Workflow

The following diagram outlines the comprehensive workflow for the comparative evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation compound_prep Compound Preparation (this compound & Benchmark Drugs) mtt_assay Cell Viability Assay (MTT) compound_prep->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) compound_prep->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) compound_prep->cell_cycle_assay cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) cell_culture->mtt_assay cell_culture->apoptosis_assay cell_culture->cell_cycle_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison signaling_pathway cluster_inhibition Potential Inhibition Sites GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation PI3K PI3K RTK->PI3K Syk Syk RTK->Syk Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Syk->Proliferation Inhibitor 5,7-Dichloro-2-methylthiazolo [5,4-d]pyrimidine Inhibitor->PI3K Inhibitor->mTOR Inhibitor->Syk

Caption: Simplified PI3K/Akt/mTOR and Syk signaling pathways, potential targets for kinase inhibitors.

Conclusion

This guide provides a robust framework for the preclinical evaluation of this compound. By benchmarking against established anticancer agents with diverse mechanisms of action, a comprehensive understanding of the compound's potency, efficacy, and cellular effects can be achieved. The presented protocols for assessing cell viability, apoptosis, and cell cycle distribution are fundamental to this process. The hypothetical data illustrates how a comparative analysis can yield valuable insights into the potential of a novel anticancer compound. Further investigations should focus on identifying the specific molecular targets of this compound to fully elucidate its mechanism of action.

References

  • Hu, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(58), 36863-36874. [Link]

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A Head-to-Head Comparison of Thiazolo[5,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the most successful and widely utilized frameworks are the purine bioisosteres, designed to mimic the endogenous purine bases, adenine and guanine, thereby interacting with a vast array of biological targets. This guide provides a detailed head-to-head comparison of two prominent purine isosteres: the thiazolo[5,4-d]pyrimidine and the pyrazolo[3,4-d]pyrimidine scaffolds. While both are bicyclic systems featuring a pyrimidine ring fused to a five-membered heterocycle, their subtle structural differences impart distinct physicochemical properties, synthetic accessibility, and pharmacological profiles. This document will delve into these differences, offering field-proven insights, comparative data, and detailed experimental protocols to guide researchers in making an informed choice between these two powerful scaffolds for their specific therapeutic applications.

Introduction: The Strategic Value of Privileged Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. This promiscuity is not a liability but a strategic advantage, offering a validated starting point for library synthesis and lead optimization. Both thiazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have earned this distinction.[1][2]

  • Pyrazolo[3,4-d]pyrimidine: This scaffold is an isomer of purine where the imidazole ring is replaced by a pyrazole ring. Its structure allows it to act as an isostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of many protein kinases.[2][3] This has led to its successful incorporation into numerous FDA-approved kinase inhibitors.[4]

  • Thiazolo[5,4-d]pyrimidine: This scaffold is considered a 9-thia bioisostere of a purine, where the nitrogen at the 9-position is replaced by a sulfur atom.[1] This substitution significantly alters the electronics and geometry of the ring system, leading to a distinct target interaction profile that also includes kinases, G-protein coupled receptors (GPCRs), and other enzymes.[5]

This guide will systematically dissect the nuances of each scaffold, moving from fundamental chemical properties to their application in targeted drug discovery.

Part 1: Physicochemical and Structural Properties

The choice of a scaffold is often dictated by its inherent physicochemical properties, which govern solubility, membrane permeability, and metabolic stability—key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Core Scaffold Analysis

The fundamental difference lies in the five-membered ring fused to the pyrimidine. The pyrazole ring in pyrazolo[3,4-d]pyrimidine contains two adjacent nitrogen atoms, while the thiazole ring in thiazolo[5,4-d]pyrimidine contains a sulfur and a nitrogen atom.

  • Hydrogen Bonding: The pyrazolo[3,4-d]pyrimidine core possesses a hydrogen bond donor at the N1 position of the pyrazole ring, which is crucial for anchoring the molecule in the hinge region of many kinase ATP-binding sites.[2] The thiazolo[5,4-d]pyrimidine scaffold lacks this specific donor, relying on other interactions.

  • Aromaticity and Electron Distribution: The presence of the sulfur atom in the thiazole ring alters the electron distribution compared to the pyrazole ring, which can influence pKa, metabolic stability, and potential for pi-stacking interactions with target proteins.

  • Molecular Shape and Size: Both scaffolds are planar aromatic systems of similar size, allowing them to fit within the generally flat, hydrophobic ATP-binding pocket of kinases.

Comparative Physicochemical Data

While derivatization heavily influences the final properties of a drug candidate, the core scaffold provides a baseline. Generally, both scaffolds can lead to compounds with poor aqueous solubility, a common challenge for flat, aromatic kinase inhibitors. However, strategies like the prodrug approach have been successfully employed to improve the solubility of pyrazolo[3,4-d]pyrimidine derivatives.[6] A study also demonstrated that formulating these derivatives as amorphous solid dispersions with polymers can significantly enhance water solubility.[7]

PropertyThiazolo[5,4-d]pyrimidine (Parent)Pyrazolo[3,4-d]pyrimidine (Parent)Causality and Implication
Molecular Formula C₅H₃N₃S[8]C₅H₄N₄[9]The presence of sulfur in the thiazolo-scaffold versus an additional nitrogen in the pyrazolo-scaffold is the key differentiator.
Molecular Weight 137.16 g/mol [8]120.11 g/mol [9]The higher atomic weight of sulfur makes the thiazolo-scaffold parent slightly heavier.
Calculated LogP Not available in sources0.2[9]Both are relatively polar cores, but lipophilicity is heavily dependent on substituents added during drug design.
Solubility Generally low; derivatization dependent.Often exhibits low aqueous solubility, requiring formulation or prodrug strategies for improvement.[6][7]The planar, aromatic nature of both scaffolds contributes to poor water solubility. The pyrazolo-scaffold's solubility challenges are well-documented.
Key H-Bond Donor None on the core ring.N-H on the pyrazole ring.[2]The pyrazolo N-H is a critical interaction motif for many kinase targets, mimicking adenine's interaction with the hinge region.

Table 1: Comparative physicochemical properties of the parent scaffolds.

Part 2: Synthetic Accessibility and Chemical Space

The ease and versatility of synthesis are paramount for creating diverse chemical libraries for screening and subsequent structure-activity relationship (SAR) studies.

General Synthetic Routes

Both scaffolds are typically built by constructing the five-membered ring onto a pre-existing, functionalized pyrimidine, or vice-versa.

  • Pyrazolo[3,4-d]pyrimidines: A common and powerful route starts with a substituted pyrazole, such as 5-amino-4-cyanopyrazole, which can be cyclized with reagents like formamide or formic acid to yield the fused pyrimidine ring. Another route involves starting with a functionalized pyrimidine and building the pyrazole ring onto it.[10][11] The synthesis of the key intermediate, 4-aminopyrazolo[3,4-d]pyrimidine, can be achieved by treating 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with ammonium hydroxide.[12]

  • Thiazolo[5,4-d]pyrimidines: Synthesis often begins with a substituted 5-aminopyrimidine. For instance, reacting 5-amino-4,6-dichloropyrimidine with isothiocyanates can yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[13] Alternatively, functionalized 5-aminothiazole derivatives can be used as starting materials to build the pyrimidine ring.[13] Solid-phase synthesis has also been effectively used to create libraries of these compounds.[14]

G cluster_0 Pyrazolo[3,4-d]pyrimidine Synthesis cluster_1 Thiazolo[5,4-d]pyrimidine Synthesis 5-Amino-4-cyanopyrazole 5-Amino-4-cyanopyrazole Pyrazolo[3,4-d]pyrimidine Core Pyrazolo[3,4-d]pyrimidine Core 5-Amino-4-cyanopyrazole->Pyrazolo[3,4-d]pyrimidine Core Cyclization Formamide Formamide Formamide->Pyrazolo[3,4-d]pyrimidine Core Reagent 5-Aminopyrimidine 5-Aminopyrimidine Thiazolo[5,4-d]pyrimidine Core Thiazolo[5,4-d]pyrimidine Core 5-Aminopyrimidine->Thiazolo[5,4-d]pyrimidine Core Cyclization Isothiocyanate Isothiocyanate Isothiocyanate->Thiazolo[5,4-d]pyrimidine Core Reagent

Figure 1: Generalized synthetic approaches for the two scaffolds.

Diversification and Chemical Space

Both scaffolds offer multiple points for diversification. For kinase inhibitors, key positions for modification are typically:

  • C4/C7 Position (Pyrimidine Ring): This position often projects into the solvent-exposed region, allowing for the introduction of larger substituents to improve solubility and target selectivity.

  • N1/N-Thiazole Position: Substituents here can modulate the electronics of the ring system and occupy deeper pockets within the binding site.

  • Other Pyrimidine/Five-membered Ring Positions: These positions can be modified to fine-tune potency and physicochemical properties.

The pyrazolo[3,4-d]pyrimidine scaffold is arguably more explored, with a larger documented chemical space and more commercially available building blocks, partly due to its longer history and success in approved drugs.

Part 3: Biological Activity and Target Landscape

While both scaffolds are purine isosteres, their target landscapes have areas of both overlap and distinction.

Pyrazolo[3,4-d]pyrimidine: A Kinase Inhibitor Powerhouse

This scaffold is a cornerstone of kinase inhibitor design.[15] Its ability to form a key hydrogen bond with the kinase hinge region makes it a highly effective ATP-competitive inhibitor.[2]

  • Key Targets: Src family kinases, Abl, Bruton's tyrosine kinase (BTK), Cyclin-dependent kinases (CDKs), EGFR, and VEGFR.[2][16][17]

  • Approved Drugs: Ibrutinib (Imbruvica®), a BTK inhibitor, is a prominent example showcasing the clinical success of this scaffold.[2]

  • Mechanism of Action: These compounds typically function as Type I kinase inhibitors, binding to the active conformation of the kinase in the ATP pocket.

Thiazolo[5,4-d]pyrimidine: A More Diverse Target Profile

The thiazolo[5,4-d]pyrimidine scaffold also shows significant activity against kinases but has also been successfully developed for other target classes.

  • Key Targets: Phosphatidylinositide 3-kinases (PI3K), VEGFR2, adenosine receptors (A1, A2A, A3), and Transient Receptor Potential Vanilloid 1 (TRPV1).[5][6][18]

  • Clinical Candidates: While not as prevalent in approved drugs as its pyrazolo counterpart, numerous compounds based on this scaffold have entered clinical development for cancer, inflammation, and pain.[5]

Target ClassPyrazolo[3,4-d]pyrimidine ExamplesThiazolo[5,4-d]pyrimidine Examples
Tyrosine Kinases Ibrutinib (BTK), PP2 (Src/Abl)[17]VEGFR2 inhibitors[5]
Ser/Thr Kinases Dinaciclib (CDK)[3]PI3K inhibitors[5]
GPCRs Less commonA1/A2A/A3 adenosine receptor antagonists[18]
Other Enzymes Xanthine oxidase inhibitorsPurine nucleoside phosphorylase (PNP) inhibitors[5]

Table 2: Comparative biological target landscape.

G Mechanism of Pyrazolo[3,4-d]pyrimidine Kinase Inhibition cluster_kinase Kinase ATP-Binding Site cluster_products ATP ATP Hinge Hinge Region Phospho_Substrate Phosphorylated Substrate Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATP Competitive Binding Inhibitor->Hinge H-Bond Substrate Substrate

Figure 2: Competitive binding of a pyrazolo[3,4-d]pyrimidine inhibitor.

Part 4: Case Study: A Comparative Workflow for Kinase Inhibitor Screening

To provide a practical comparison, this section outlines a standard workflow for evaluating new chemical entities (NCEs) from both scaffold families against a chosen kinase target (e.g., VEGFR2).

Experimental Workflow Logic

The process follows a logical cascade from a primary biochemical assay to a secondary cellular assay to confirm on-target effects in a more biologically relevant system.

G Compound_Library Compound Libraries (Thiazolo- & Pyrazolo-) Primary_Assay Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_Assay IC50_Determination IC50 Determination (Dose-Response) Primary_Assay->IC50_Determination Identify Actives Secondary_Assay Secondary Screen: Cellular Viability Assay (e.g., MTT) IC50_Determination->Secondary_Assay Confirm Potency Hit_Validation Hit Validation & SAR Analysis Secondary_Assay->Hit_Validation Confirm Cellular Activity

Figure 3: Standard kinase inhibitor screening cascade.

Experimental Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC₅₀)

This protocol describes a luminescent assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from high ATP concentrations, making it a gold standard for primary screening and IC₅₀ determination.[19] It is a universal assay applicable to virtually any kinase.[20]

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of test compounds (from both scaffold families) in DMSO, then dilute into Kinase Reaction Buffer.

    • Prepare a solution of the target kinase (e.g., VEGFR2) and its specific substrate in Kinase Reaction Buffer.

    • Prepare an ATP solution in Kinase Reaction Buffer at a concentration close to the Kₘ for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound solution.

    • Add 5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for 1 hour.[21]

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[22]

    • Incubate at room temperature for 40 minutes.[22]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.[22]

    • Incubate at room temperature for 30-60 minutes.[22]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: MTT Cell Viability Assay (Cellular EC₅₀)

This protocol outlines a colorimetric assay to assess the effect of the compounds on the metabolic activity of a relevant cancer cell line (e.g., HUVECs for an anti-angiogenic VEGFR2 inhibitor), which serves as an indicator of cell viability.

Causality: The MTT assay is a robust, inexpensive, and widely used method for assessing cytotoxicity or cytostatic effects of compounds on proliferating cells.[23] It validates that the biochemical inhibition observed in the primary assay translates to a functional effect in a cellular context. The reduction of the yellow MTT salt to purple formazan crystals is performed by mitochondrial dehydrogenases of metabolically active cells.

Methodology:

  • Cell Plating:

    • Seed a 96-well plate with cells (e.g., HUVECs) at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Add 100 µL of Solubilization Solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability versus compound concentration and fit the data to determine the EC₅₀ value.

Conclusion and Future Perspectives

The choice between the thiazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffold is not a matter of inherent superiority, but of strategic alignment with the goals of the drug discovery program.

  • Choose Pyrazolo[3,4-d]pyrimidine when: The primary goal is potent, ATP-competitive kinase inhibition. The scaffold's N-H hydrogen bond donor provides a powerful and validated interaction with the kinase hinge region. The extensive literature and success of approved drugs like Ibrutinib provide a clear roadmap for SAR exploration.[2] The main challenge to anticipate is often poor aqueous solubility, which may require proactive medicinal chemistry or formulation strategies.[6]

  • Choose Thiazolo[5,4-d]pyrimidine when: A broader target landscape is desired, or when seeking novel IP space in the kinase field. Its utility against GPCRs like adenosine receptors and other enzyme classes offers greater versatility.[5] The absence of the pyrazole N-H donor necessitates exploring alternative binding modes, which can lead to unique selectivity profiles compared to its pyrazolo counterpart.

Ultimately, both scaffolds are privileged structures that have proven their value in medicinal chemistry. The decision rests on a careful analysis of the target biology, the desired mechanism of action, and the synthetic strategy. By leveraging the comparative insights and experimental frameworks provided in this guide, researchers can more effectively navigate the early stages of drug discovery and select the scaffold best poised for clinical success.

References

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A Comparative Guide to the Molecular Target Confirmation of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine scaffold is a privileged chemical structure in modern drug discovery, serving as a versatile core for a range of potent and selective inhibitors. Derivatives have been synthesized as inhibitors of critical cellular kinases such as Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ), as well as non-kinase targets like HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The specific molecular target of any new derivative is therefore not immediately obvious and requires a systematic and multi-faceted approach for confirmation.

This guide provides a comprehensive overview of robust experimental strategies to identify and validate the molecular target of novel this compound derivatives. We will delve into the rationale behind the selection of orthogonal experimental approaches, present detailed protocols, and offer comparative data to guide researchers in their quest for mechanistic clarity.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase of target identification aims to narrow down the vast landscape of the proteome to a manageable number of high-probability candidates. This is achieved through a combination of computational and broad-spectrum experimental approaches.

In Silico Profiling: A Glimpse into Potential Interactions

Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses. By comparing the structure of the novel derivative to libraries of known inhibitors, it is possible to predict potential targets.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformation of the this compound derivative.

  • Database Selection: Choose a comprehensive database of protein structures and known ligand-binding sites (e.g., Protein Data Bank - PDB).

  • Similarity Searching: Employ algorithms (e.g., ROCS - Rapid Overlay of Chemical Structures) to identify known inhibitors with similar shape and chemical features.

  • Docking Simulations: Perform molecular docking studies of the derivative against the targets of the identified similar compounds to predict binding modes and estimate binding affinities.

Kinome Profiling: A Broad Scan of Kinase Inhibition

Given that the thiazolo[5,4-d]pyrimidine scaffold is a common ATP-competitive kinase inhibitor, a broad kinome screen is a logical and high-yield starting point.[2][3][4][5][6] This approach assesses the inhibitory activity of the compound against a large panel of kinases, providing a global view of its selectivity.

Experimental Protocol: Kinome Profiling Assay

  • Compound Submission: Provide the this compound derivative to a specialized kinome profiling service (e.g., Reaction Biology, Pamgene).[2][4]

  • Assay Format: Typically, the service will perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of hundreds of kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. A "hit" is typically defined as a kinase with >70% inhibition.

Data Presentation: Hypothetical Kinome Profiling Results

Kinase Target% Inhibition at 1 µM
Syk95%
LYN88%
SRC85%
BTK65%
mTOR30%
PI3Kδ25%

This data suggests a strong preference for the SRC family of kinases, with Syk being the most potently inhibited.

Phase 2: Target Validation - From Candidates to Confirmation

With a list of putative targets in hand, the next phase involves direct biochemical and cellular assays to confirm a physical interaction between the compound and the protein, and to establish the functional consequence of this interaction in a cellular context.

Affinity Chromatography: Fishing for the Target

Affinity chromatography is a powerful technique to physically isolate the binding partners of a small molecule from a complex biological sample.[7][8][9][10] By immobilizing the compound on a solid support, it can be used as "bait" to capture its interacting proteins.

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Linker-Modified Derivative B Immobilize on Resin A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE E->F G In-gel Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification H->I

Caption: Workflow for target identification using affinity chromatography.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of the this compound derivative with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose).

  • Immobilization: Covalently couple the linker-modified compound to the resin.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Incubation: Incubate the lysate with the compound-coupled resin to allow for binding.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor.

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify the proteins by mass spectrometry.

Data Presentation: Hypothetical Affinity Chromatography Hits

Protein IDMascot ScoreSequence Coverage
Syk25045%
LYN18038%
Hsp9012030%

The identification of Syk and LYN with high confidence strongly corroborates the kinome profiling data. Hsp90 is a common non-specific hit but should be further investigated.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a powerful method for verifying that a compound binds to its target in the complex environment of a living cell.[11][12][13][14][15] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat Cells with Derivative or Vehicle B Heat Aliquots at Different Temperatures A->B C Lyse Cells and Separate Soluble Fraction B->C D Western Blot for Target Protein C->D E Quantify Band Intensity D->E F Plot Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line to ~80% confluency.

  • Compound Treatment: Treat the cells with the this compound derivative or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of the putative target protein (e.g., Syk) by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)% Soluble Syk (Vehicle)% Soluble Syk (Derivative)
40100100
4598100
508599
555295
602080
65555
70025

The rightward shift in the melting curve for Syk in the presence of the derivative provides strong evidence of target engagement in intact cells.

Phase 3: Functional Validation - Linking Target to Phenotype

The final and most critical phase is to demonstrate that the engagement of the identified target by the compound is responsible for its observed biological effects.

Target Knockdown/Knockout: Assessing On-Target Effects

Genetic ablation of the target protein should phenocopy the effects of the compound. If the compound's effect is diminished in cells lacking the target, it provides compelling evidence for an on-target mechanism.

Experimental Protocol: siRNA-mediated Knockdown

  • Transfection: Transfect a relevant cell line with siRNA specifically targeting the putative target (e.g., Syk) or a non-targeting control siRNA.

  • Incubation: Allow the cells to incubate for 48-72 hours to achieve significant knockdown of the target protein.

  • Compound Treatment: Treat the knockdown and control cells with the this compound derivative.

  • Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell proliferation, cytokine release).

  • Data Analysis: Compare the effect of the compound in the presence and absence of the target protein.

Data Presentation: Hypothetical Target Knockdown Results

ConditionCell Proliferation (% of Control)
Control siRNA + Vehicle100
Control siRNA + Derivative45
Syk siRNA + Vehicle95
Syk siRNA + Derivative88

The significantly reduced efficacy of the derivative in Syk-knockdown cells strongly suggests that its anti-proliferative effect is mediated through the inhibition of Syk.

Conclusion

Confirming the molecular target of a novel this compound derivative requires a rigorous, multi-pronged approach. By systematically progressing from broad, hypothesis-generating screens to specific biochemical and cellular validation assays, researchers can build a compelling case for a specific mechanism of action. The integration of in silico, proteomic, biophysical, and genetic techniques, as outlined in this guide, provides a robust framework for confident target identification and validation, paving the way for the further development of these promising compounds.

References

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • KinomePro - Pamgene. [Link]

  • Kinome Profiling Service | MtoZ Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]

  • Affinity Chromatography - Creative Biolabs. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • Affinity-based target identification for bioactive small molecules - RSC Publishing. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule - AntBio. [Link]

  • Small molecule target identification using photo-affinity chromatography - PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. [Link]

  • Affinity chromatography - Wikipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC - PubMed Central. [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine (CAS No: 7464-11-1). As a chlorinated, heterocyclic compound with a thiazolo[5,4-d]pyrimidine core, this substance is utilized in the synthesis of pharmacologically active molecules, including potential anticancer agents.[1][2] Due to its chemical structure and potential bioactivity, it must be treated as a hazardous substance, requiring stringent safety and disposal procedures to protect laboratory personnel and the environment.

The core principle for the disposal of this compound is irreversible thermal destruction via high-temperature incineration, mandated by its halogenated nature.[3][4][5] This document outlines the necessary hazard assessments, personal protective equipment (PPE), and waste management workflows to achieve this safely and in compliance with regulatory standards.

Hazard Assessment & Risk Mitigation

Understanding the "why" behind stringent protocols is fundamental to building a culture of safety. The disposal plan for this compound is dictated by three primary risk categories.

Inherent Chemical Hazards

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous dichloropyrimidine compounds indicate significant hazards.[6][7][8] These include:

  • Acute Toxicity: Harmful if swallowed.[8][9]

  • Corrosivity: Causes severe skin burns and serious eye damage.[6][7][8]

  • Sensitization: May cause an allergic skin reaction.

  • Irritation: May cause respiratory tract irritation.[6][9]

Upon combustion, it can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[6][7][10]

The Cytotoxicity Precautionary Principle

The thiazolo[5,4-d]pyrimidine scaffold is a key component in the development of novel therapeutic agents.[1][2] The National Institute for Occupational Safety and Health (NIOSH) recommends that all investigational drugs be treated as potentially hazardous until their safety profile is fully established.[11][12] Therefore, this compound should be handled using containment strategies appropriate for cytotoxic or other hazardous drugs to minimize occupational exposure.[13][14]

Environmental Risks

Analogous chlorinated organic compounds are often toxic to aquatic organisms.[8] Release into the environment must be strictly avoided. Disposal via sanitary sewer systems is prohibited. [6][15]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. All handling of the solid compound must occur within a certified chemical fume hood, biological safety cabinet, or other approved containment system.[6][11]

TaskRequired Personal Protective Equipment (PPE)Rationale
Handling Solid Compound Primary: NIOSH-approved respirator (N95 minimum; N100 or PAPR for higher risk), double-gloved nitrile gloves, disposable solid-front gown, safety goggles, and full-face shield.[16][17][18]Prevents inhalation of fine particles and protects against skin and eye contact from dust or splashes.[16][19]
Handling Solutions Primary: Double-gloved nitrile gloves, disposable gown or chemical-resistant lab coat, safety goggles.Protects against splashes and direct skin/eye contact. Work should still be conducted in a fume hood.
Waste Packaging & Transport Primary: Nitrile gloves, lab coat, safety glasses.Protects against incidental contact with contaminated container surfaces.
Spill Cleanup Primary: Full PPE as required for handling the solid compound, including respiratory protection.[16]Provides maximum protection during a high-risk, uncontrolled release scenario.

Waste Segregation & Containment

Proper segregation is the first and most critical step in the disposal workflow. Failure to segregate correctly can create dangerous chemical reactions and complicate the final disposal process.

Designating the Waste Stream

All waste contaminated with this compound must be classified as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" as appropriate. It must never be mixed with non-halogenated waste streams.[20][21]

Container Selection and Labeling
  • Container Choice: Use only sturdy, chemically compatible containers with secure, leak-proof lids.[15][22] For solids, a high-density polyethylene (HDPE) pail or a glass jar is suitable. For liquids, use a designated carboy.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date.

  • Closure: Waste containers must remain closed at all times except when actively adding waste.[20][22] This is a primary regulatory compliance point.

Chemical Incompatibilities

To prevent dangerous reactions, do not mix this waste stream with the following:

Incompatible Substance ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Nitric acid, PerchloratesCan cause a violent, exothermic reaction.
Strong Bases Sodium hydroxide, Potassium hydroxideMay cause a reaction and heat generation.[8]
Reactive Metals Aluminum, ZincAcidic degradation products (HCl) can react to produce flammable hydrogen gas.[8]

Step-by-Step Disposal Procedures

Follow these methodologies for different forms of waste.

Disposal of Unused Solid Compound
  • Work in Containment: Perform all actions inside a certified chemical fume hood.

  • Prepare Container: Place a labeled, open hazardous waste container in the fume hood.

  • Transfer: Carefully transfer the original chemical container's contents into the waste container. If the original container is to be disposed of, it should also be placed inside the larger waste container.

  • Seal and Clean: Securely close the waste container. Decontaminate the exterior with a cloth dampened with isopropanol or ethanol, and dispose of the cloth in the same waste container.

  • Store: Store the sealed container in a designated satellite accumulation area, ensuring segregation from incompatible materials.[15][22]

Disposal of Contaminated Labware
  • Sharps (Needles, Scalpels): Dispose of immediately into a designated, puncture-proof sharps container for hazardous chemical waste.

  • Glassware (Pipettes, Vials): Gross contamination should be scraped into the solid waste container. The glassware should then be triple-rinsed. The first two rinses must be collected as "Halogenated Organic Liquid Waste."[15] After the third rinse, the glassware can be cleaned for reuse or disposed of in a designated lab glass waste box.

  • Plasticware (Tubes, Pipette Tips): Dispose of directly into the "Halogenated Organic Solid Waste" container.

Disposal of Contaminated Personal Protective Equipment (PPE)
  • Doffing: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.

  • Collection: Place all contaminated gowns, gloves, bench paper, and cleaning materials directly into the designated "Halogenated Organic Solid Waste" container.[15]

Emergency Procedures: Spill & Exposure Management

Solid Spill Cleanup Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the lab.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is active (i.e., the fume hood sash is at the correct height).

  • Don PPE: Wear full PPE as described in Section 2, including respiratory protection.[16]

  • Contain: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent aerosolization.[23] Do not dry sweep.

  • Collect: Carefully scoop the mixture into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth soaked in isopropanol or ethanol, followed by a wipe with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.[21]

Personnel Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[6][21] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][21] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

The Terminal Disposal Pathway: High-Temperature Incineration

The ultimate fate of the collected hazardous waste is destruction. For chlorinated compounds like this compound, this must be done at a licensed hazardous waste facility equipped with a high-temperature incinerator.

The process ensures the complete breakdown of the molecule into simpler, less harmful components. The specific conditions are critical for preventing the formation of highly toxic byproducts such as dioxins and furans.[3][5]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_accumulation Waste Management cluster_disposal Final Disposal Facility lab_bench Lab Bench Use (In Fume Hood) waste_gen Waste Generation (Solids, Liquids, PPE) lab_bench->waste_gen waste_container Sealed & Labeled Halogenated Waste Container waste_gen->waste_container spill Spill Event spill_kit Emergency Spill Cleanup spill->spill_kit spill_kit->waste_container ehs_pickup EHS Pickup & Manifesting waste_container->ehs_pickup incinerator High-Temperature Incinerator (>1100°C) ehs_pickup->incinerator scrubber Acid Gas Scrubber (Removes HCl) incinerator->scrubber emissions Safe Emissions & Ash Residue scrubber->emissions

Caption: Disposal workflow for this compound.

Critical Incineration Parameters
ParameterRequired ValueRationale
Temperature ≥ 1100 °C (2000 °F)Ensures complete destruction of halogenated organic compounds and prevents the formation of persistent organic pollutants (POPs).[3][4][5]
Residence Time 1.0 - 2.0 secondsProvides sufficient time at high temperature for the oxidation reactions to go to completion, achieving >99.99% destruction efficiency.[4][24]
Post-Combustion Treatment Acid Gas ScrubberNeutralizes and removes the hydrogen chloride (HCl) gas formed during the combustion of the chlorinated compound.[4]

By adhering to this comprehensive protocol, researchers and institutions can ensure the safe management and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Incineration - Zero Waste Europe. [Link]

  • Incineration Techniques for Control of Volatile Organic Compound Emissions - Journal of the Air Pollution Control Association. [Link]

  • Air Pollution Control Technology Fact Sheet - EPA . [Link]

  • Basic principles of waste incineration - United Nations Environment Programme. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. [Link]

  • Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines - UW Environmental Health & Safety. [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison BME Shared Labs. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. [Link]

  • Safe Handling Cytotoxic - Scribd. [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP - Kingston Health Sciences Centre. [Link]

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine - MySkinRecipes. [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • 5 Types of PPE for Hazardous Chemicals - Hazmat School. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 - OSHA. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . [Link]

  • 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives... - PMC. [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. [Link]

  • 5,7-Dichloropyrazolo[1,5-a]pyrimidine - PubChem. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride - Veeprho. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New...Thiazolo[4,5-d]pyrimidine Derivatives - MDPI. [Link]

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A Senior Application Scientist's Guide to Handling 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As research into novel therapeutics advances, complex heterocyclic molecules like 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine are becoming increasingly central to drug discovery pipelines. The thiazolopyrimidine core is a recognized pharmacophore in the development of kinase inhibitors and other targeted agents.[1][2][3][4] However, the very features that make this compound a valuable synthetic building block—its reactive chloro groups—also render it hazardous. This guide provides a comprehensive, field-tested framework for its safe handling, storage, and disposal, grounded in the principles of chemical causality and risk mitigation. Our objective is to empower researchers with the knowledge to work confidently and safely, ensuring that scientific progress and personal safety are mutually reinforcing.

Hazard Assessment: Understanding the "Why"

The hazardous nature of this compound can be inferred from its structure and data on analogous chlorinated heterocyclic compounds. The two chlorine atoms on the pyrimidine ring are electron-withdrawing, making the molecule susceptible to nucleophilic substitution and potentially reactive with biological nucleophiles. Furthermore, contact with moisture could lead to slow hydrolysis, releasing hydrochloric acid and contributing to its corrosive properties.

Based on safety data for structurally similar dichloropyrimidines and other chlorinated heterocycles, a comprehensive hazard profile can be established.[5][6][7][8]

Hazard ClassificationAnticipated Effects & Rationale
Skin Corrosion/Irritation Causes severe skin burns. [5][6] The chlorinated pyrimidine structure is highly corrosive. Prolonged contact can lead to chemical burns and tissue damage.
Serious Eye Damage Causes severe eye damage; risk of blindness. [5][6][8] The material is extremely destructive to eye tissue. Immediate and prolonged rinsing is critical upon exposure.
Acute Toxicity (Oral) Harmful if swallowed. [6] Ingestion can cause severe burns to the mouth, throat, and stomach.[5] Do not induce vomiting, as this risks perforation.
Respiratory Irritation May cause respiratory irritation. [7] The dust is destructive to the mucous membranes and upper respiratory tract.
Skin Sensitization May cause an allergic skin reaction. [6] Repeated exposure may lead to sensitization, causing a rash upon subsequent contact.
Combustion Hazards In a fire, it can decompose to release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides. [6][9]
The Hierarchy of Controls

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only one. The most effective safety programs implement a "Hierarchy of Controls," which prioritizes eliminating or minimizing the hazard at its source.

cluster_0 Hierarchy of Safety Controls a Elimination / Substitution (Use a less hazardous chemical) b Engineering Controls (e.g., Chemical Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Last line of defense) c->d

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

Personal Protective Equipment (PPE) Protocol

All handling of this compound solid or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10][11] PPE is not optional and must be worn at all times when in the laboratory area where this chemical is handled.

Step-by-Step PPE Application & Removal

cluster_don Donning PPE (Clean Area) cluster_doff Doffing PPE (At Exit) A 1. Lab Coat B 2. Inner Gloves A->B C 3. Safety Goggles B->C D 4. Face Shield C->D E 5. Outer Gloves (over cuffs) D->E F 1. Outer Gloves (Peel off) G 2. Face Shield F->G H 3. Lab Coat (Roll inward) G->H I 4. Safety Goggles H->I J 5. Inner Gloves (Peel off) I->J

Caption: Proper sequence for donning and doffing PPE to prevent cross-contamination.

Detailed PPE Specifications
Protection TypeMinimum SpecificationRationale & Best Practices
Hand Protection Double Gloving: - Inner: Nitrile- Outer: Thicker, chemical-resistant gloves (e.g., Butyl Rubber, Viton®).[10]The outer glove provides primary resistance to the chlorinated compound. The inner glove protects against tears or breaches in the outer glove during handling and allows for safe removal of contaminated outer gloves. Always check glove manufacturer compatibility charts. Dispose of outer gloves immediately into a hazardous waste container after handling.
Eye & Face Protection - Chemical Splash Goggles (ANSI Z87.1 certified)- Face Shield [10]Goggles are mandatory to prevent splashes from reaching the eyes. A face shield is required when handling quantities greater than a few milligrams or when performing any operation with a splash risk (e.g., transfers, quenching reactions), protecting the entire face from corrosive splashes.
Body Protection - Flame-Resistant Lab Coat (fully buttoned)- Chemical-Resistant Apron (for larger quantities)[10]A lab coat protects skin and personal clothing from minor spills and contamination. An apron provides an additional layer of protection against corrosive splashes during larger-scale work. Ensure clothing fully covers legs and wear closed-toe shoes.
Respiratory Protection Primary: Chemical Fume Hood. Secondary: NIOSH-approved respirator with organic vapor/acid gas cartridges.All routine work must occur in a fume hood.[10] A respirator is for non-routine or emergency situations, such as a large spill or a failure of the fume hood, and requires prior fit-testing and training.[12]

Operational Plan: From Weighing to Waste

A. Weighing and Handling the Solid Compound:

  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and pre-label all necessary vials and glassware.

  • Tare Vessel: Place a tared, sealed container (e.g., a vial with a cap) on the balance inside the fume hood.

  • Transfer: Using a powder-free spatula, carefully transfer the desired amount of this compound into the container. Avoid generating dust.

  • Seal and Clean: Immediately seal the container. Carefully wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol), disposing of the cloth in the solid hazardous waste container.

  • Transport: Transport the sealed container within a secondary, shatter-proof container.

B. Storage:

  • Store the compound in its original, tightly sealed container.[5]

  • Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic solids.[5][11]

  • The compound is likely moisture-sensitive; storage under an inert atmosphere is recommended.[9]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Keep the storage cabinet locked.[5]

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with this compound are considered hazardous waste.[6][10]

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and absorbent pads. Collect this waste in a dedicated, clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: this compound and contaminated materials."

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: The original chemical container is considered hazardous waste even when "empty." Do not rinse it into the drain. Handle the uncleaned container like the product itself and dispose of it through your institution's hazardous waste program.

Emergency Procedures: Immediate & Decisive Action

A. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Call for immediate medical assistance/an ophthalmologist.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Have the conscious person rinse their mouth with water and drink one or two glasses of water. Call a poison control center or physician immediately.

B. Spill Cleanup:

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.[10]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and call your institution's emergency response number.

    • Deny entry to the area.

    • Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.[10]

References

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • New Jersey Department of Health. (2019). Handling Chlorine Safely. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Chobot, V., et al. (2018). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. Molecules. Retrieved from [Link]

  • Nagarajaiah, H., et al. (2015). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Journal of Chemical Sciences. Retrieved from [Link]

  • Laliberte, R. (1971). Thiazolopyrimidine derivatives and preparation thereof. U.S. Patent 3,594,378.
  • Riyadh, S. M., et al. (2020). Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. Molecules. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine
Reactant of Route 2
5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine

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